4-(4-Bromophenoxy)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-bromophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDDJOBNAOVSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442863 | |
| Record name | 4-(4-Bromophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69240-56-8 | |
| Record name | 4-(4-Bromophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromophenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Diaryl Ether Building Block
An In-depth Technical Guide to 4-(4-Bromophenoxy)benzaldehyde (CAS: 69240-56-8)
This compound is a diaryl ether derivative that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a reactive aldehyde group and a versatile bromine atom, makes it a highly valuable intermediate in synthetic chemistry.[1] The diaryl ether linkage provides a stable yet flexible scaffold, while the terminal functional groups offer orthogonal handles for a wide array of chemical transformations. This guide provides an in-depth exploration of its synthesis, characterization, applications, and safe handling, tailored for professionals in chemical research and drug development. The stability and compatibility of this compound with various reaction conditions make it an ideal candidate for researchers exploring novel synthetic pathways.[1]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research. This compound is a white solid at room temperature, and its key identifiers and properties are summarized below.[1]
Chemical Identity
| Identifier | Value |
| CAS Number | 69240-56-8[1][2][3] |
| Molecular Formula | C₁₃H₉BrO₂[1][2] |
| Molecular Weight | 277.11 g/mol [2] |
| IUPAC Name | This compound[2] |
| Synonyms | 4-(4-Bromo-phenoxy)-benzaldehyde[2] |
| InChI Key | WMDDJOBNAOVSLP-UHFFFAOYSA-N[2] |
| SMILES | C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)Br[2] |
Physical Properties
| Property | Value | Source |
| Appearance | White powder or crystals | [1][3] |
| Melting Point | 67-75 °C | [1] |
| Purity | ≥ 96-97% (GC, HPLC) | [1][3] |
| Solubility | Soluble in common organic solvents like chloroform, ethanol. | [4] |
Chemical Structure
The structure of this compound is defined by two phenyl rings connected by an ether linkage, with a bromine atom on one ring and a formyl (aldehyde) group on the other, both in the para position.
Synthesis and Purification
The construction of the diaryl ether bond is the cornerstone of synthesizing this compound. The most established and reliable method for this transformation is the copper-catalyzed Ullmann condensation.[5]
Synthetic Pathway: The Ullmann Condensation
The Ullmann condensation, first described by Fritz Ullmann in 1905, involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base to form a diaryl ether.[5] For the synthesis of this compound, this involves the reaction between 4-hydroxybenzaldehyde and an activated bromo-aryl species, typically 1,4-dibromobenzene or 4-bromophenol. The reaction is significantly influenced by the electronic nature of the substrates; electron-withdrawing groups on the aryl bromide and electron-donating groups on the phenol generally lead to higher yields.[6]
Field-Proven Experimental Protocol: Synthesis
This protocol is based on established principles of Ullmann-type O-arylation reactions.[6][7] The choice of a non-polar solvent like xylene and an inexpensive base like potassium carbonate makes this procedure robust and scalable.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Solvent Addition: Add anhydrous o-xylene to the flask to achieve a reactant concentration of approximately 0.5 M.
-
Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere, which is crucial for preventing the oxidation of the copper(I) catalyst.
-
Reaction: Heat the reaction mixture to reflux (approx. 140 °C) with vigorous stirring.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the inorganic base and copper catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Combine the organic filtrates and wash sequentially with 1 M NaOH (to remove unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification Protocol: Recrystallization
Recrystallization is a highly effective method for purifying the crude solid product, leveraging the difference in solubility between the desired compound and impurities at different temperatures.[8]
-
Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water is often effective.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the product, creating a saturated solution.[8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, leading to the formation of crystals.[8]
-
Maximizing Yield: To maximize the yield, place the flask in an ice bath for 30 minutes once it has reached room temperature.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.[8]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is a critical step. A combination of spectroscopic methods provides a comprehensive characterization of the molecule's structure.
| Technique | Expected Characteristics |
| ¹H NMR | Aldehydic Proton (CHO): A singlet peak far downfield, typically δ 9.9-10.0 ppm.[9] Aromatic Protons: A series of doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons on the two distinct phenyl rings.[9][10] |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal around δ 190-193 ppm.[10] Aromatic Carbons: Multiple signals in the δ 115-165 ppm range, including the carbon attached to bromine (C-Br) and the carbons of the ether linkage (C-O-C).[11] |
| FT-IR (cm⁻¹) | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.[10] C-O-C Stretch (Aryl Ether): A characteristic band around 1220-1250 cm⁻¹.[10] C-H Stretch (Aldehyde): Two weak bands around 2730 and 2830 cm⁻¹.[10] C-Br Stretch: A band in the fingerprint region, typically 500-600 cm⁻¹. |
| Mass Spec (MS) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 276 and 278, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[12] |
Applications in Research and Drug Development
This compound is not an end product but a strategic intermediate. Its bifunctional nature allows for sequential or parallel modifications, making it a valuable scaffold in several high-value applications.[1]
-
Synthesis of Pharmaceuticals: The compound serves as a crucial starting material for building more complex molecules with potential therapeutic activity. The diaryl ether motif is present in numerous biologically active compounds, and the aldehyde and bromo groups can be elaborated into a variety of pharmacophores.[1]
-
Agrochemicals: It is used in the development of new pesticides and herbicides. The structural framework can be modified to target specific biological pathways in pests or weeds.[1]
-
Material Science: The molecule is a precursor for advanced materials, including polymers with specific thermal or mechanical properties and components for organic light-emitting diodes (OLEDs), where it can influence efficiency and color purity.[1]
-
Chemical Biology: The structure can be modified to create fluorescent probes for biological imaging or tool compounds to study enzyme activity, aiding in drug discovery and development.[1]
Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when working with any chemical reagent. The following information is synthesized from available Safety Data Sheets (SDS).[2][13][14]
Hazard Identification
| Hazard | Classification | GHS Pictogram |
| Eye Damage | Causes serious eye damage (H318) | Danger |
| Skin Sensitization | May cause an allergic skin reaction (H317) | Warning |
| Skin Irritation | Causes skin irritation (H315) | Warning |
GHS data aggregated from multiple sources.[2][13][14]
Recommended Safety Protocols
| Category | Protocol |
| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[15] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. A dust mask (e.g., N95) is recommended when handling the powder. |
| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid creating dust.[13] Keep away from heat and sources of ignition.[15] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Recommended storage temperature is 0-8°C.[1] |
| First Aid (Eyes) | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][16] |
| First Aid (Skin) | Take off contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[14][16] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
References
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SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
- Gupton, B. F., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265.
- Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
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Organic Chemistry Portal. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved from [Link]
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ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]
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Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - 4-bromo benzaldehyde 97%. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]
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AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]
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ECHO CHEMICAL CO., LTD. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]
- Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).
- Jantan, I., et al. (2022). Conventional and Microwave-Assisted Synthesis of 4'-Bromochalcone Utilizing 4-Bromoacetophenone and Benzaldehyde as Start. Indonesian Journal of Chemical Research, 10(1), 25-31.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
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Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-bromo-. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
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Ajayaghosh, A. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]
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Quora. (2023). What is the mechanism of converting 4-bromobenzaldehyde and 4-methylacetophenone into (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one using sodium hydroxide?. Retrieved from [Link]
- Google Patents. (n.d.). US4212829A - Preparation of m-(p-bromophenoxy)benzaldehyde.
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FAQ. (n.d.). How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved?. Retrieved from [Link]
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physical properties of 4-(4-Bromophenoxy)benzaldehyde
An In-Depth Technical Guide to the Physical Properties of 4-(4-Bromophenoxy)benzaldehyde
Abstract
This compound is a bi-aryl ether derivative of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a reactive aldehyde, a stable ether linkage, and a brominated phenyl ring, makes it a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] A thorough understanding of its physical properties is paramount for researchers and drug development professionals to effectively handle, characterize, and utilize this compound in reaction design, purification, formulation, and quality control. This guide provides a comprehensive overview of the key physical, spectroscopic, and safety properties of this compound, supported by established analytical principles and detailed experimental protocols for property validation.
Introduction: A Versatile Synthetic Building Block
This compound is an aromatic compound distinguished by three key functional components: an aldehyde group, which is a gateway for countless chemical transformations; a diaryl ether linkage, providing structural rigidity and thermal stability; and a bromo-substituent on one of the phenyl rings. This bromine atom not only enhances the molecule's reactivity in cross-coupling reactions but can also contribute to the biological activity of its derivatives.[1]
The compound serves as a crucial precursor in the development of more complex molecules. Its aldehyde functionality allows for the formation of Schiff bases, chalcones, and other intermediates, while the bromine atom is an ideal handle for metal-catalyzed reactions like Suzuki and Sonogashira couplings. Consequently, this molecule is a valuable starting material in fields ranging from organic electronics to medicinal chemistry.[1] This guide aims to consolidate the essential physical data and characterization methodologies for this compound, providing a reliable resource for scientists.
Chemical Identity and Core Physical Properties
The fundamental identity and physical state of this compound are summarized below. These properties are the first-line indicators for sample identification, purity assessment, and process design.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 69240-56-8 | [1][2][3] |
| Molecular Formula | C₁₃H₉BrO₂ | [1][2] |
| Molecular Weight | 277.11 g/mol | [3][4] |
| Appearance | White to off-white powder/solid | [1][5] |
| Melting Point | 69-73 °C | [3][4][5] |
Field Insights: Understanding Melting Point Variation
The reported melting point for this compound typically falls within a range (e.g., 69-73 °C).[3][4][5] This is not an indication of ambiguity but rather a reflection of experimental reality. A sharp melting point (a range of <1 °C) is indicative of high purity. A broader range, as often cited in supplier specifications, accounts for minor impurities that depress and broaden the melting range. Researchers should interpret a wide melting range in a newly synthesized batch as a signal for required further purification.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectral characteristics for this compound based on established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aldehyde proton (-CHO) will appear as a singlet far downfield, typically between δ 9.9 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group. The eight aromatic protons will appear as a series of complex multiplets between δ 7.0 and 8.0 ppm. The protons on the benzaldehyde ring will be influenced by the electron-withdrawing aldehyde and the electron-donating ether oxygen, while the protons on the bromophenyl ring will show patterns characteristic of para-substitution.
-
¹³C NMR: The carbon NMR spectrum will provide complementary information. The aldehyde carbonyl carbon is expected to have a chemical shift around δ 191-194 ppm. The 12 aromatic carbons will resonate in the δ 115-165 ppm region, with the carbon atoms directly attached to the bromine and oxygen atoms having distinct chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the key expected absorption bands are:
-
C=O Stretch (Aldehyde): A very strong and sharp absorption peak around 1690-1710 cm⁻¹. This is one of the most characteristic peaks in the spectrum.[6]
-
C-H Stretch (Aldehyde): Two weak but distinct bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹, known as a Fermi doublet, which is highly diagnostic for an aldehyde C-H bond.[6]
-
C-O-C Stretch (Diaryl Ether): Strong, characteristic absorptions are expected in the 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch) regions.
-
Aromatic C=C Stretches: Medium-intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion Peak (M⁺): The most critical feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Due to the nearly 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will exhibit two peaks of almost equal intensity for the molecular ion: one at m/z = 276 (for C₁₃H₉⁷⁹BrO₂) and another at m/z = 278 (for C₁₃H₉⁸¹BrO₂). This M⁺/M+2 pattern is an unambiguous indicator of the presence of a single bromine atom.
-
Key Fragmentation: Common fragmentation pathways under electron ionization (EI) would include the loss of the formyl radical (-CHO) and cleavage at the ether linkage, leading to characteristic fragment ions.
Solubility Profile and Crystallinity
The solubility of a compound is a critical physical property that dictates its utility in reaction setups, purification (crystallization), and formulation for biological assays.
-
Appearance: The compound is described as a white crystalline powder, indicating a well-ordered solid-state structure.[1]
-
Expected Solubility: Based on the principle of "like dissolves like," this compound is expected to be poorly soluble in water due to its predominantly non-polar aromatic structure.[7] It should, however, be readily soluble in common polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderately soluble in solvents like chloroform, ethyl acetate, and acetone. Its solubility in non-polar solvents like hexanes is expected to be low.
Experimental Protocols for Physical Property Determination
To ensure data integrity, physical properties must be determined using validated, reproducible methods. The following protocols are standard in organic chemistry research.
Protocol for Melting Point Determination
This protocol describes the use of the capillary melting point technique, a self-validating system where consistency across multiple measurements indicates sample purity.
Methodology:
-
Sample Preparation: Finely crush a small amount of the dry crystalline sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Rapid Heating: Set an initial rapid heating rate to approach the expected melting point (e.g., 69 °C) quickly.
-
Fine Heating: Approximately 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. Causality: A slow heating rate ensures thermal equilibrium between the sample, thermometer, and heating block, preventing an overestimation of the melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.
Protocol for Qualitative Solubility Assessment
This protocol provides a systematic way to characterize the solubility profile of the compound, which is essential for selecting solvents for reactions and purification.
Methodology:
-
Preparation: In separate small, labeled test tubes, place a pre-weighed amount of this compound (e.g., 10 mg).
-
Solvent Addition: To each tube, add a specific volume of a test solvent (e.g., 0.5 mL). Test a range of solvents from non-polar to polar (e.g., Hexanes, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Ethanol, DMSO, Water).
-
Mixing: Vigorously mix each tube using a vortex mixer for 30-60 seconds to ensure maximum interaction between the solute and solvent.
-
Observation: Allow any undissolved solid to settle. Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely unaffected.
-
Safety, Handling, and Storage
Proper handling and storage are critical to ensure lab safety and maintain the integrity of the compound. This compound is classified with specific hazards that necessitate careful handling procedures.
| Hazard Information | Details | Source(s) |
| GHS Pictograms | Corrosion, Exclamation Mark | [5] |
| Signal Word | Danger | [3] |
| Hazard Statements | H317: May cause an allergic skin reaction.H318: Causes serious eye damage. | [2][3] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [3] |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. When handling the powder outside of a fume hood, a dust mask is recommended.[3]
-
Engineering Controls: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Storage Recommendations:
-
Temperature: Store in a cool environment, with recommendations often specifying 0-8 °C for long-term stability.[1]
-
Conditions: Keep the container tightly closed in a dry and well-ventilated place. The compound is classified as a combustible solid.[3]
Conclusion
This compound is a high-value chemical intermediate whose utility is fundamentally linked to its physical properties. Its defined melting point, characteristic spectroscopic signatures, and predictable solubility profile provide the necessary parameters for its effective use in research and development. By employing the standardized protocols outlined in this guide, scientists can confidently verify the identity and purity of their material, ensuring the reliability and reproducibility of their synthetic and biological investigations. The safety and handling information provided further ensures that this versatile compound can be used responsibly in the pursuit of novel chemical entities.
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Benzaldehyde - Solubility of Things. [Link]
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C7H6O C6H5CHO infrared spectrum of benzaldehyde - Doc Brown's Chemistry. [Link]
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An In-depth Technical Guide to 4-(4-Bromophenoxy)benzaldehyde for Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(4-Bromophenoxy)benzaldehyde, a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document details the molecule's fundamental properties, synthesis, characterization, and role as a structural motif in the creation of novel therapeutic agents.
Core Molecular Profile
This compound is a bi-aryl ether derivative featuring a bromophenyl group linked to a benzaldehyde moiety. This unique structure provides two key reactive sites: the aldehyde for nucleophilic addition and condensation reactions, and the bromo-aromatic ring for cross-coupling reactions, making it a valuable building block in synthetic chemistry.
| Property | Data | Source(s) |
| Molecular Formula | C₁₃H₉BrO₂ | PubChem[1] |
| Molecular Weight | 277.11 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 69240-56-8 | PubChem[1] |
| Canonical SMILES | C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)Br | PubChem[1] |
graph "4_4_Bromophenoxy_benzaldehyde" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; H1 [label="H"]; O2 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; Br1 [label="Br"];
// Positioning nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; O1 [pos="2.4,1.5!"]; C7 [pos="0,2.8!"]; H1 [pos="-0.9,3.3!"]; O2 [pos="1.2,3.3!"]; C8 [pos="3.7,0.75!"]; C9 [pos="3.7,-0.75!"]; C10 [pos="5.0,-1.5!"]; C11 [pos="6.3,-0.75!"]; C12 [pos="6.3,0.75!"]; C13 [pos="5.0,1.5!"]; Br1 [pos="5.0,-3.0!"];
// Aldehyde group bonds C1 -- C7; C7 -- H1 [style=solid, len=0.5]; C7 -- O2 [style=double, len=0.5];
// Benzene ring 1 bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Ether linkage C6 -- O1; O1 -- C8;
// Benzene ring 2 bonds C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8;
// Bromine bond C10 -- Br1; }
Caption: 2D structure of this compound.
Physicochemical & Safety Data
Understanding the physical properties and safety profile of a compound is critical for its handling, storage, and application in experimental settings.
| Property | Data | Source(s) |
| Appearance | White to off-white crystalline powder | AD PHARMACHEM[2] |
| Melting Point | 67-75 °C | - |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform; slightly soluble in water. | AD PHARMACHEM[2] |
| Storage | Store at 0-8°C in a cool, dry place. | - |
GHS Hazard and Precautionary Statements:
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |
| Skin Sensitization, Cat. 1 | GHS07 | Danger | H317: May cause an allergic skin reaction. |
| Serious Eye Damage, Cat. 1 | GHS05 | H318: Causes serious eye damage. |
Data compiled from publicly available safety data sheets.
Synthesis and Mechanism
The formation of the diaryl ether linkage in this compound is typically achieved via a nucleophilic aromatic substitution reaction, most commonly the Ullmann Condensation .[3][4] This copper-catalyzed reaction is a cornerstone for synthesizing diaryl ethers.
Reaction: 4-Hydroxybenzaldehyde + 1-Bromo-4-iodobenzene → this compound
Causality of Experimental Choices:
-
Reactants: 4-hydroxybenzaldehyde serves as the nucleophile (phenoxide in situ), while an aryl halide like 1-bromo-4-iodobenzene or 4-dibromobenzene acts as the electrophile. Using an aryl iodide is often preferred as the C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition to the copper catalyst.[3]
-
Catalyst: Copper, often in the form of copper(I) iodide (CuI) or copper powder, is essential.[5] It facilitates the coupling by forming an organocuprate intermediate. A ligand, such as phenanthroline or a diamine, is often added to solubilize the copper catalyst and accelerate the reaction.[3]
-
Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming the more nucleophilic phenoxide ion.
-
Solvent: A high-boiling, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to dissolve the reactants and facilitate the reaction at elevated temperatures, which are typically required for Ullmann couplings.[6]
Caption: Generalized workflow for Ullmann Condensation synthesis.
Spectroscopic Characterization
Structural elucidation relies on a combination of spectroscopic techniques. The expected spectral data for this compound are as follows:
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aldehyde proton and the aromatic protons.
-
Aldehyde Proton (-CHO): A singlet appearing far downfield, typically between δ 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group.[7]
-
Aromatic Protons (Ar-H): The eight aromatic protons will appear in the δ 7.0-8.0 ppm region. Due to the ether linkage and bromine substitution, they will likely present as a series of doublets or multiplets, reflecting their distinct electronic environments and coupling patterns. The protons on the benzaldehyde ring ortho to the aldehyde group are expected to be the most downfield of the aromatic signals.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-195 ppm.[8]
-
Aromatic Carbons (Ar-C): Multiple signals between δ 115-165 ppm. The carbon atoms directly attached to the oxygen (C-O) and bromine (C-Br) will have characteristic chemical shifts influenced by the electronegativity of these heteroatoms.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹.
-
C-O-C Stretch (Aryl Ether): A characteristic band around 1200-1250 cm⁻¹.
-
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretches (Aromatic & Aldehyde): Signals appearing above 3000 cm⁻¹ and around 2720-2820 cm⁻¹, respectively.
-
Applications in Medicinal Chemistry & Drug Development
The true value of this compound lies in its role as a versatile scaffold for building more complex molecules with potential therapeutic activity. Phenolic ether motifs are present in a wide range of agrochemicals and pharmaceuticals, including antibiotics and antitumor agents.[9]
The dual reactivity of this molecule allows for a modular approach to drug design:
-
Aldehyde Handle: The aldehyde group can be readily converted into other functionalities. It is a classic precursor for synthesizing Schiff bases (imines), chalcones, and heterocyclic rings like oxazoles and pyrimidines through condensation reactions.[10]
-
Aryl Bromide Handle: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents, including other aryl groups, alkyl chains, or nitrogen-containing moieties, enabling the systematic exploration of the chemical space around the core scaffold.[2]
This synthetic versatility makes it an important intermediate for creating libraries of compounds for high-throughput screening in drug discovery programs.
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An In-depth Technical Guide to the Solubility of 4-(4-Bromophenoxy)benzaldehyde in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(4-Bromophenoxy)benzaldehyde, a key intermediate in pharmaceutical and materials science research.[1] Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and detailed experimental protocols for accurate determination.
Introduction to this compound and its Physicochemical Properties
This compound is an aromatic compound featuring a benzaldehyde moiety linked to a bromophenoxy group.[1] This unique structure, combining an aldehyde functional group with an aryl ether linkage, dictates its chemical reactivity and physical properties, including its solubility in various organic solvents. A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉BrO₂ | [2] |
| Molecular Weight | 277.11 g/mol | [2] |
| Appearance | White to off-white crystalline powder | Chem-Impex |
| Melting Point | 69-73 °C | |
| Topological Polar Surface Area | 26.3 Ų | [2] |
The presence of the polar carbonyl group (C=O) and the ether oxygen suggests the potential for dipole-dipole interactions and hydrogen bonding with protic solvents. However, the molecule is dominated by two bulky, nonpolar aromatic rings, which will significantly influence its solubility in nonpolar organic solvents.[3]
Predicting the Solubility of this compound: A "Like Dissolves Like" Approach
In the absence of extensive empirical data, the principle of "like dissolves like" provides a robust framework for predicting the solubility of this compound in a range of organic solvents.[4] This principle states that a solute will dissolve best in a solvent that has a similar polarity.
Solubility Predictions:
-
High Solubility Predicted in:
-
Polar Aprotic Solvents: Such as acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the carbonyl group of this compound.
-
Chlorinated Solvents: Such as dichloromethane and chloroform. The overall polarity of the solute is expected to be compatible with these solvents.
-
Aromatic Solvents: Such as toluene and benzene, due to the presence of the two phenyl rings in the solute molecule.
-
-
Moderate Solubility Predicted in:
-
Low to Negligible Solubility Predicted in:
-
Nonpolar Aliphatic Solvents: Such as hexane and cyclohexane. The significant polarity of the carbonyl group will likely make it immiscible with these nonpolar solvents.
-
Water: The large, hydrophobic aromatic structure will render it practically insoluble in water, despite the presence of the polar carbonyl group.[3]
-
The following diagram illustrates the key structural features of this compound and their influence on its predicted solubility.
Caption: Predicted solute-solvent interactions.
Experimental Determination of Solubility: Protocols and Methodologies
Accurate determination of solubility requires rigorous experimental methods. This section provides detailed protocols for the most common and reliable techniques used in research and development.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between thermodynamic and kinetic solubility.
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent at a given temperature and pressure. It is determined by allowing the solid compound to equilibrate with the solvent for an extended period. The shake-flask method is the gold standard for determining thermodynamic solubility.[8]
-
Kinetic Solubility is the concentration at which a compound, initially dissolved in a co-solvent (like DMSO), precipitates out when added to an aqueous buffer. This is a high-throughput method often used in early drug discovery.[9]
For the purpose of this guide, we will focus on the determination of thermodynamic solubility in organic solvents.
The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.[8][10][11]
Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of screw-capped glass vials. The excess solid is crucial to ensure saturation is reached.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours).[10] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the supernatant remains constant.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved solid. This step is critical to avoid artificially high solubility values.[10]
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The following diagram outlines the workflow for the shake-flask method.
Caption: Shake-flask solubility determination workflow.
Quantitative Analysis by UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and straightforward method for quantifying the concentration of a chromophoric compound like this compound.[12][13][14][15]
Protocol:
-
Determine λmax:
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent used for the solubility experiment.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Analyze the Sample:
-
Measure the absorbance of the diluted supernatant from the shake-flask experiment at λmax.
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.
-
-
Calculate Solubility:
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the original solvent.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.[16][17][18][19]
Protocol:
-
Develop an HPLC Method:
-
Develop a suitable HPLC method for the separation and quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound in the mobile phase or a compatible solvent.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to generate a calibration curve.
-
-
Analyze the Sample:
-
Inject the diluted supernatant from the shake-flask experiment into the HPLC system.
-
Record the peak area corresponding to this compound.
-
-
Calculate Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the final solubility value.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner, typically in a table format.
Example Solubility Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | HPLC |
| Acetone | 25 | [Experimental Value] | [Calculated Value] | UV-Vis |
| Toluene | 25 | [Experimental Value] | [Calculated Value] | HPLC |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | UV-Vis |
| Hexane | 25 | [Experimental Value] | [Calculated Value] | HPLC |
| Water | 25 | [Experimental Value] | [Calculated Value] | HPLC |
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with robust experimental protocols, researchers can accurately determine and understand the solubility behavior of this important compound. This knowledge is critical for optimizing reaction conditions, developing purification strategies, and formulating new products in the fields of drug discovery and materials science.
References
-
Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]
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Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
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Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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ResearchGate. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]
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Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? Retrieved from [Link]
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Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]
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Reddit. (2017, July 24). why is 4-bromobenzaldehyde non-polar? Retrieved from [Link]
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Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]
-
Britannica. (2025, December 23). Aldehyde. Retrieved from [Link]
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An In-Depth Technical Guide to 4-(4-Bromophenoxy)benzaldehyde: Properties, Synthesis, and Characterization
Introduction
4-(4-Bromophenoxy)benzaldehyde is a versatile diaryl ether derivative that serves as a critical intermediate and building block in various fields of chemical research and development. Its structure, featuring a reactive aldehyde group and a stable brominated phenyl ring connected by an ether linkage, makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the bromine atom provides a site for further functionalization via cross-coupling reactions, while the aldehyde can be readily transformed into a wide array of other functional groups. This unique combination of features allows for its incorporation into complex molecular architectures.[1]
This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will cover its key physicochemical properties, detail a representative synthetic methodology grounded in established organometallic chemistry, outline a robust workflow for its characterization and quality control, and summarize essential safety and handling protocols.
Physicochemical Properties
This compound is typically supplied as a white to off-white solid powder.[2] Its identity and fundamental properties are summarized in the table below. The melting point is consistently reported within the range of 67°C to 75°C, a crucial parameter for identification and preliminary purity assessment. A broad melting range may indicate the presence of impurities.
| Property | Value | Source(s) |
| Appearance | White solid powder | [2] |
| Melting Point | 67-75 °C | [2] |
| 69-73 °C | Chem-Impex[2], Sigma-Aldrich[3][4] | |
| Molecular Formula | C₁₃H₉BrO₂ | Chem-Impex[2] |
| Molecular Weight | 277.11 g/mol | Sigma-Aldrich[3][4] |
| CAS Number | 69240-56-8 | Sigma-Aldrich[3][4] |
Synthesis of this compound
The formation of the diaryl ether bond is the key transformation in the synthesis of this compound. The Ullmann condensation (or Ullmann-type reaction) is a classic and robust method for this purpose, involving the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[5][6]
Mechanistic Considerations
The Ullmann ether synthesis proceeds via the reaction of a phenoxide with an aryl halide in the presence of a copper catalyst. The generally accepted mechanism involves the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate a copper(I) species, which continues the catalytic cycle.[7] The reaction often requires high temperatures and polar aprotic solvents to proceed efficiently.[5] For the synthesis of this compound, a logical approach is the coupling of 4-hydroxybenzaldehyde with a suitable para-brominated aryl halide, such as 1-bromo-4-iodobenzene, where the iodine serves as the more reactive leaving group.
Representative Experimental Protocol: Ullmann Condensation
This protocol describes a representative lab-scale synthesis. The choice of a ligand (e.g., a diamine) can often lower the required reaction temperature and improve yields, though a ligand-free variant is described here for fundamental illustration.
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromo-4-iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere, which is crucial to prevent oxidative side reactions.
-
Solvent Addition & Heating: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-hydroxybenzaldehyde. Begin vigorous stirring and heat the reaction mixture to 120-130°C.
-
Reaction Monitoring: Maintain the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts and copper residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
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- 3. ijceronline.com [ijceronline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
A Comprehensive Spectroscopic Analysis of 4-(4-Bromophenoxy)benzaldehyde
An In-depth Technical Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 4-(4-Bromophenoxy)benzaldehyde (CAS: 69240-56-8), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[1] As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles behind the spectral features, ensuring that researchers can confidently verify the structure, purity, and integrity of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through comparative analysis with structurally related analogues.
Introduction: The Significance of Spectroscopic Verification
This compound is a diaryl ether derivative whose utility in medicinal chemistry and material science is derived from its unique trifecta of functional groups: an aldehyde, an ether linkage, and an aryl bromide.[1] The aldehyde provides a reactive handle for forming imines, alcohols, or carboxylic acids; the ether confers a degree of conformational flexibility; and the bromine atom serves as a key site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity.
Given its role as a critical building block, rigorous structural confirmation is paramount. Any ambiguity in its structure or the presence of impurities, such as isomeric variants or residual starting materials, can have cascading effects on downstream synthetic steps and the biological activity of the final product. This guide employs a multi-technique approach—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to create a comprehensive and self-validating "spectral fingerprint" for the unequivocal identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of chemical structure elucidation, providing unambiguous information about the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei.
Field-Proven Protocol for NMR Data Acquisition
A robust and reproducible NMR spectrum is contingent on meticulous sample preparation and parameter optimization. The following protocol is a validated starting point for analysis.
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for moderately polar organic compounds and its relatively clean spectral window. For solubility issues, deuterated dimethyl sulfoxide (DMSO-d₆) is a viable alternative.
-
Homogenization: Ensure the sample is fully dissolved. Vortexing or gentle sonication may be applied.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak shape.
-
For ¹H NMR, acquire 8-16 scans. For ¹³C NMR, acquire 128-1024 scans, depending on sample concentration.
-
Process the data with Fourier transformation, phase correction, and baseline correction.[2]
-
¹H NMR Spectral Analysis: A Tale of Two Aromatic Systems
The ¹H NMR spectrum of this compound is predicted to be highly characteristic, clearly resolving the aldehyde proton and the two distinct para-substituted aromatic rings.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~9.95 | Singlet (s) | N/A | 1H | H-1 (Aldehyde) | The aldehyde proton is highly deshielded by the anisotropic effect of the adjacent C=O bond, placing it far downfield.[2] |
| ~7.88 | Doublet (d) | ~8.8 | 2H | H-3 / H-3' | Protons ortho to the strongly electron-withdrawing aldehyde group are significantly deshielded. |
| ~7.60 | Doublet (d) | ~9.0 | 2H | H-5 / H-5' | Protons ortho to the bromine atom are deshielded by bromine's inductive effect. |
| ~7.15 | Doublet (d) | ~8.8 | 2H | H-4 / H-4' | Protons meta to the aldehyde are shielded relative to the ortho protons and appear further upfield. |
| ~7.00 | Doublet (d) | ~9.0 | 2H | H-6 / H-6' | Protons meta to the bromine atom are the most shielded aromatic protons in the molecule. |
¹³C NMR Spectral Analysis: Probing the Carbon Framework
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. Due to the molecule's asymmetry, all 13 carbon atoms are expected to be chemically non-equivalent, resulting in 13 distinct signals.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~191.5 | C-1 (C=O) | The carbonyl carbon is the most deshielded carbon, a hallmark of aldehydes and ketones.[3] |
| ~162.0 | C-2 | The ipso-carbon of the benzaldehyde ring is attached to the electronegative ether oxygen, causing a downfield shift. |
| ~156.5 | C-7 | The ipso-carbon of the bromophenoxy ring is attached to the ether oxygen, resulting in a downfield shift. |
| ~133.0 | C-5 / C-5' | The C-H carbons on the brominated ring, ortho to the bromine. |
| ~132.5 | C-3 / C-3' | The C-H carbons on the benzaldehyde ring, ortho to the aldehyde group. |
| ~131.0 | C-4 / C-4' | The C-H carbons on the benzaldehyde ring, meta to the aldehyde group. |
| ~122.0 | C-6 / C-6' | The C-H carbons on the brominated ring, meta to the bromine. |
| ~118.0 | C-8 | The carbon bearing the bromine atom. The "heavy atom effect" of bromine results in an upfield shift compared to what would be expected based on electronegativity alone.[4] |
Visualization: NMR Analysis Workflow
The logical flow from sample to final structural assignment is a critical, self-validating process.
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.
Protocol for Attenuated Total Reflectance (ATR) IR
Modern ATR-IR spectroscopy requires minimal sample preparation and provides high-quality data.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3080-3030 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2850, ~2750 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde C-H |
| ~1700 | Strong, Sharp | C=O Stretch | Aldehyde Carbonyl |
| ~1585, ~1480 | Strong-Medium | C=C Stretch | Aromatic Ring |
| ~1240 | Strong | C-O-C Asymmetric Stretch | Diaryl Ether |
| ~830 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring |
| ~550 | Medium | C-Br Stretch | Aryl Bromide |
The IR spectrum provides a clear diagnostic checklist. The strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹ is unmistakable.[5] Its position, slightly lower than a typical aliphatic aldehyde, is indicative of conjugation with the aromatic ring. The presence of the weak Fermi doublet peaks (C-H stretch) just below 3000 cm⁻¹ is definitive proof of the aldehyde group.[5] Finally, the strong absorption around 1240 cm⁻¹ is characteristic of the asymmetric C-O-C stretch of the diaryl ether linkage, completing the identification of the core structure.[3]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers valuable structural clues through the analysis of fragmentation patterns.
Protocol for Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or following separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in a high vacuum. This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which plots the relative abundance of each ion versus its m/z value.
Analysis of the Mass Spectrum: The Bromine Signature
The most telling feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity.[6]
The molecular ion peak (M⁺•) is predicted to appear as a doublet at m/z 276 and 278 , corresponding to [C₁₃H₉⁷⁹BrO₂]⁺• and [C₁₃H₉⁸¹BrO₂]⁺•, respectively. This immediately confirms the molecular formula and the presence of a single bromine atom.
Predicted Fragmentation Pathways
The high-energy ionization process induces fragmentation of the molecular ion, which proceeds through logical pathways to form stable daughter ions.
Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formation Pathway |
| 276 / 278 | [C₁₃H₉BrO₂]⁺• | Molecular Ion (M⁺•) |
| 275 / 277 | [C₁₃H₈BrO₂]⁺ | Loss of H• from aldehyde |
| 247 / 249 | [C₁₂H₈BrO]⁺ | Loss of CHO• radical |
| 171 / 173 | [C₆H₄BrO]⁺ | Cleavage of ether C-O bond |
| 105 | [C₇H₅O]⁺ | Benzoyl cation; cleavage of ether C-O bond |
| 77 | [C₆H₅]⁺ | Loss of CO from benzoyl cation |
The fragmentation is dominated by several key processes:
-
α-Cleavage: Loss of the hydrogen radical from the aldehyde is a common pathway, leading to a stable acylium ion at [M-1]⁺.
-
Ether Cleavage: The C-O ether bond can cleave in two ways. The most favorable pathway involves the formation of the highly stable benzoyl cation at m/z 105 . This is a very strong indicator of the benzaldehyde moiety.
-
Decarbonylation: The benzoyl cation (m/z 105) can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation at m/z 77 .
Visualization: Predicted Fragmentation Pathway
Caption: Key predicted fragmentation pathways for this compound in EI-MS.
Conclusion
The structural integrity of this compound can be unequivocally confirmed through a coordinated application of NMR, IR, and MS techniques. This guide outlines the expected spectral data and provides the underlying scientific rationale for their interpretation. The key diagnostic features are:
-
¹H NMR: A downfield singlet (~9.95 ppm) for the aldehyde proton and two distinct AB quartet systems for the aromatic protons.
-
¹³C NMR: A deshielded carbonyl signal (~191.5 ppm) and 12 other distinct aromatic and ether carbon signals.
-
IR: A strong carbonyl absorption (~1700 cm⁻¹), a characteristic aldehyde C-H Fermi doublet (~2750-2850 cm⁻¹), and a strong diaryl ether C-O-C stretch (~1240 cm⁻¹).
-
MS: A distinct molecular ion doublet at m/z 276/278 with a ~1:1 intensity ratio, confirming the presence of one bromine atom, and characteristic fragments at m/z 105 and 77.
By cross-validating the results from these orthogonal techniques against the predictions outlined in this guide, researchers and drug development professionals can proceed with confidence in the quality and identity of their material, ensuring the integrity and success of their synthetic endeavors.
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Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.[Link][4]
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4-(4-Bromophenoxy)benzaldehyde chemical structure and bonding
An In-depth Technical Guide to 4-(4-Bromophenoxy)benzaldehyde: Chemical Structure, Bonding, and Synthetic Utility
Introduction
This compound is a versatile trifunctional aromatic compound that holds a significant position as a pivotal intermediate in modern organic synthesis. Its structure, which incorporates a reactive aldehyde, a stable diaryl ether linkage, and a versatile bromo handle, makes it an exceptionally valuable building block. This guide provides a comprehensive analysis of its chemical structure, bonding characteristics, and reactivity, offering insights for researchers, scientists, and drug development professionals. The unique arrangement of its functional groups allows for sequential and diverse chemical transformations, rendering it indispensable in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials science.[1] The diaryl ether core, in particular, is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with various biological targets.[2][3][4]
Core Chemical Structure and Identification
The unambiguous identification of a chemical entity is foundational to all scientific work. This compound is characterized by a benzaldehyde ring linked via an ether oxygen to a para-substituted bromophenyl ring.
Molecular Diagram
Caption: Chemical Structure of this compound.
Key Chemical Identifiers
A summary of essential identifiers for this compound is provided below. This data is crucial for substance registration, database searching, and procurement.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 69240-56-8 | [5] |
| Molecular Formula | C₁₃H₉BrO₂ | [5] |
| Molecular Weight | 277.11 g/mol | [5] |
| Canonical SMILES | C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)Br | [5] |
| InChIKey | WMDDJOBNAOVSLP-UHFFFAOYSA-N | [5] |
| Physical Form | Solid | |
| Melting Point | 69-73 °C | [6] |
Analysis of Chemical Bonding and Electronic Effects
The reactivity and utility of this compound are direct consequences of the electronic interplay between its constituent functional groups.
-
The Diaryl Ether Linkage (Ar-O-Ar): The ether bond is the cornerstone of the structure, providing a stable yet flexible connection between the two aromatic rings. Diaryl ethers are chemically robust, resisting hydrolysis and thermal degradation more effectively than simple ethers.[7] This stability is paramount in multi-step syntheses where the scaffold must endure various reaction conditions. The diaryl ether motif is prevalent in numerous biologically active compounds, including anticancer and anti-inflammatory agents, underscoring its importance in drug design.[2][7][8]
-
The Aldehyde Group (-CHO): The aldehyde functionality is the primary center of reactivity for nucleophilic attacks.[9] The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond. This reactivity is further modulated by the rest of the molecule. Electron-withdrawing groups attached to the benzaldehyde ring increase the partial positive charge on the carbonyl carbon, accelerating the rate of nucleophilic addition reactions such as Wittig, Aldol, and Knoevenagel condensations.[10] In contrast to aliphatic aldehydes, the benzene ring stabilizes the molecule through resonance, which slightly tempers the reactivity of the aldehyde group compared to a non-conjugated system.[11][12]
-
The Bromophenyl Group (Ar-Br): The bromine atom at the 4-position of the phenoxy ring serves two critical roles. Electronically, it is an electron-withdrawing group through induction, which influences the overall electron density of the molecule. Synthetically, its most important function is as an excellent leaving group in palladium-catalyzed cross-coupling reactions.[9] This allows for the strategic introduction of aryl, vinyl, alkynyl, or other moieties, providing a powerful tool for building molecular complexity in the later stages of a synthetic sequence.
Structural Validation: A Spectroscopic Approach
The identity and purity of this compound are validated through a combination of spectroscopic techniques. Each method provides a unique and complementary piece of structural information, forming a self-validating system.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.
-
C=O Stretch: A strong, sharp absorption peak is expected around 1690-1710 cm⁻¹ , characteristic of an aromatic aldehyde's carbonyl group.[13]
-
Aldehyde C-H Stretch: Two distinct, weaker bands are anticipated near 2720 cm⁻¹ and 2820 cm⁻¹ , which are diagnostic for the C-H bond of an aldehyde.[13]
-
Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹ .[13]
-
C-O-C Ether Stretch: A strong band corresponding to the asymmetric C-O-C stretch of the diaryl ether is expected in the region of 1200-1250 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
-
¹H NMR:
-
Aldehyde Proton: A highly deshielded singlet is expected between δ 9.8-10.1 ppm .[13] Its integration value will be 1H.
-
Aromatic Protons: The eight aromatic protons will appear in the δ 7.0-8.0 ppm region.[13] Due to the para-substitution on both rings, they will likely present as two distinct AA'BB' systems (appearing as two sets of doublets), simplifying spectral interpretation.
-
-
¹³C NMR:
-
Carbonyl Carbon: The aldehyde carbon will appear as a signal around δ 190-195 ppm .
-
Aromatic Carbons: A series of signals will be observed between δ 115-165 ppm . The carbons directly attached to oxygen (C-O), bromine (C-Br), and the carbonyl group (C-CHO) will be identifiable as quaternary carbons.
-
Mass Spectrometry (MS)
MS provides the molecular weight and information about the molecule's fragmentation pattern.
-
Molecular Ion Peak (M⁺): The spectrum will show a characteristic pair of peaks of nearly equal intensity at m/z 276 and m/z 278 . This distinctive "doublet" is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), providing definitive evidence for the presence of a single bromine atom.
-
Fragmentation: Common fragmentation pathways would include the loss of the formyl group (-CHO, 29 Da) or the bromine atom (-Br, 79/81 Da).
Synthesis and Experimental Protocols
The most direct and industrially relevant method for synthesizing this compound is through a copper-catalyzed Ullmann condensation.
The Ullmann Condensation: A Core Methodology
The Ullmann condensation is a classic and robust method for the formation of diaryl ether bonds, involving the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.[14][15] Modern modifications using ligands have allowed the reaction to proceed under milder conditions.[16][17]
Caption: Generalized workflow for the Ullmann synthesis of diaryl ethers.
Step-by-Step Laboratory Protocol (General)
This protocol describes a general, ligand-accelerated Ullmann-type synthesis adaptable for this compound.
-
Reactor Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and copper(I) oxide (Cu₂O, 0.05 eq.).[16]
-
Causality: Cesium carbonate is a highly effective base for deprotonating the phenol, forming the active phenoxide nucleophile. Copper(I) is the catalytic species that facilitates the C-O bond formation.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can oxidize the catalyst.
-
Reagent Addition: Add 1,4-dibromobenzene (1.1 eq.), a suitable ligand (e.g., salicylaldoxime, 0.2 eq.), and anhydrous acetonitrile as the solvent.[16]
-
Causality: A slight excess of the aryl halide ensures complete consumption of the more valuable phenol. The ligand accelerates the reaction by improving the solubility and reactivity of the copper catalyst, allowing for lower reaction temperatures.[16]
-
-
Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the inorganic salts and copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Reactivity and Applications in Drug Development
The strategic placement of the three functional groups makes this molecule a powerful platform for building diverse molecular architectures.
-
Reactions at the Aldehyde: The aldehyde is a gateway for introducing new carbon-carbon and carbon-nitrogen bonds. It readily undergoes Wittig reactions to form alkenes, reductive amination to produce secondary and tertiary amines, oxidation to form the corresponding carboxylic acid, and various condensation reactions .[9][10] These transformations are fundamental in pharmaceutical synthesis.
-
Reactions at the Bromo Group: The C-Br bond is primed for palladium-catalyzed cross-coupling reactions . This allows for the attachment of diverse functionalities, a cornerstone of modern medicinal chemistry for library synthesis and lead optimization. For example, a Suzuki coupling can introduce a new aryl or heteroaryl ring, significantly altering the steric and electronic properties of the molecule.
-
Role in Drug Discovery: The diaryl ether scaffold is found in a wide array of approved drugs and clinical candidates.[2][3] Its unique geometry and electronic properties allow it to effectively interact with biological targets.[4] this compound serves as a key starting material for synthesizing these complex APIs, where the aldehyde is transformed into another functional group and the bromo-position is used for late-stage diversification.[1]
Conclusion
This compound is more than a simple aromatic compound; it is a highly engineered chemical tool. Its structure is a masterful convergence of stability (diaryl ether), reactivity (aldehyde), and synthetic versatility (bromo group). A thorough understanding of its bonding, electronic properties, and spectroscopic signatures is essential for its effective use. For scientists in drug discovery and materials science, this molecule offers a reliable and adaptable platform for the rational design and synthesis of novel, high-value chemical entities.
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- This compound 97 69240-56-8.Sigma-Aldrich.
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The Aldehyde Group in 4-(4-Bromophenoxy)benzaldehyde: A Technical Guide to its Reactivity and Synthetic Utility
Abstract
This technical guide provides an in-depth analysis of the aldehyde functional group in 4-(4-bromophenoxy)benzaldehyde, a versatile bifunctional building block crucial in the fields of medicinal chemistry, agrochemical synthesis, and materials science. We will explore the electronic and steric factors governing the reactivity of the aldehyde, offering a rationale for its synthetic applications. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key transformations including the Wittig reaction, Grignard addition, and reductive amination. Each section integrates mechanistic insights with practical experimental guidance to ensure both theoretical understanding and successful application.
Introduction: Unveiling a Versatile Synthetic Intermediate
This compound is an aromatic compound distinguished by a diaryl ether linkage, a terminal aldehyde group, and a bromine substituent. This unique combination of functional groups makes it a valuable intermediate for the synthesis of complex molecular architectures.[1] The aldehyde moiety serves as a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, while the bromo-substituted ring offers a site for cross-coupling reactions, further expanding its synthetic potential. This guide will focus specifically on the chemistry of the aldehyde group, providing a comprehensive overview of its reactivity profile.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrO₂ | PubChem |
| Molecular Weight | 277.11 g/mol | |
| CAS Number | 69240-56-8 | |
| Appearance | Solid | |
| Melting Point | 69-73 °C |
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks | Interpretation |
| ¹H NMR (CDCl₃) | δ ~9.9-10.0 ppm (s, 1H)δ ~7.0-7.9 ppm (m, 8H) | Aldehydic proton (deshielded).Aromatic protons. |
| ¹³C NMR (CDCl₃) | δ ~191 ppmδ ~118-160 ppm | Carbonyl carbon.Aromatic carbons. |
| IR (KBr Pellet) | ~2820, 2720 cm⁻¹ (weak)~1700 cm⁻¹ (strong)~1600, 1580, 1480 cm⁻¹ (medium)~1240 cm⁻¹ (strong)~830 cm⁻¹ (strong) | Aldehyde C-H stretch (Fermi doublet).Carbonyl (C=O) stretch.Aromatic C=C stretches.Aryl ether C-O stretch.Para-disubstituted benzene C-H bend. |
Note: Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Infrared absorption frequencies are in wavenumbers (cm⁻¹).
The Heart of Reactivity: Electronic Effects on the Aldehyde Group
The reactivity of the aldehyde group in this compound is modulated by the electronic properties of the substituents on the aromatic rings. The electrophilicity of the carbonyl carbon is the primary determinant of its susceptibility to nucleophilic attack.
The 4-bromophenoxy substituent exerts a net electron-withdrawing effect on the benzaldehyde ring, which in turn influences the reactivity of the aldehyde group. This can be understood by considering the interplay of inductive and resonance effects, often quantified by Hammett substituent constants (σ).
-
Inductive Effect (-I): The electronegative oxygen of the ether linkage and the bromine atom both pull electron density away from the aromatic rings through the sigma bonds.
-
Resonance Effect (+R of phenoxy, -I of bromo): The lone pairs on the ether oxygen can be delocalized into the benzaldehyde ring, donating electron density. Conversely, the bromine atom is deactivating.
The overall electronic influence is a balance of these competing effects. For the para-position, the resonance effect is generally more significant. However, the presence of the electron-withdrawing bromine on the phenoxy ring diminishes the electron-donating capacity of the ether oxygen. This results in a less electron-rich benzaldehyde ring compared to a simple phenoxybenzaldehyde, thereby enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.
Caption: Electronic effects influencing aldehyde reactivity.
Key Synthetic Transformations of the Aldehyde Group
The enhanced electrophilicity of the aldehyde in this compound makes it an excellent substrate for a variety of crucial synthetic transformations.
The Wittig Reaction: A Gateway to Stilbene Derivatives
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. This reaction is highly valued for its ability to form a carbon-carbon double bond at a specific location.
Mechanistic Rationale: The reaction proceeds via the nucleophilic attack of the phosphorus ylide on the electrophilic carbonyl carbon of this compound. This forms a betaine intermediate, which collapses to a four-membered oxaphosphetane ring. Subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.
Caption: Workflow for the Wittig Reaction.
Field-Proven Protocol: Synthesis of 1-(4-bromophenoxy)-4-(styryl)benzene
This protocol is adapted from a general procedure for the Wittig reaction with substituted benzaldehydes.
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (1.05 eq.) dropwise. The formation of the deep red ylide indicates successful deprotonation. Stir the mixture at 0 °C for 30 minutes.
-
Reaction with Aldehyde: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.
Grignard Reaction: Formation of Secondary Alcohols
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (Grignard reagent) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon.
Causality of Experimental Choices: The use of anhydrous solvents (typically diethyl ether or THF) is critical, as Grignard reagents are highly basic and will be quenched by protic sources like water. The reaction of a Grignard reagent with an aldehyde yields a secondary alcohol after an acidic workup.
Exemplary Protocol: Synthesis of (4-(4-bromophenoxy)phenyl)(phenyl)methanol
This protocol is based on standard procedures for the addition of Grignard reagents to benzaldehyde derivatives.[1]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq.).
-
Grignard Reagent Formation: Add a small crystal of iodine to activate the magnesium. Prepare a solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.
-
Addition to Aldehyde: Cool the Grignard reagent to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.
-
Reaction and Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Cool the flask in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the product into diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent removal, purify the crude secondary alcohol by recrystallization or column chromatography.
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. It proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine.
Self-Validating System: The choice of reducing agent is crucial. Sodium borohydride (NaBH₄) can be used, but a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they selectively reduce the imine intermediate in the presence of the starting aldehyde, preventing the side-reaction of aldehyde reduction to an alcohol.[2]
Caption: Reductive amination pathway.
Representative Protocol: Synthesis of N-((4-(4-bromophenoxy)phenyl)methyl)aniline
This protocol is a standard procedure for reductive amination.
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and aniline (1.05 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring its completion by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude amine by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. The electronic properties of the 4-bromophenoxy substituent enhance the electrophilicity of the aldehyde's carbonyl carbon, facilitating a range of important synthetic transformations. The protocols detailed in this guide for the Wittig reaction, Grignard addition, and reductive amination provide a solid foundation for the utilization of this compound in the synthesis of diverse and complex molecules for pharmaceutical, agrochemical, and materials science applications. The provided mechanistic insights and practical guidance are intended to empower researchers to confidently and effectively employ this versatile building block in their synthetic endeavors.
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 11, 2026, from [Link]
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The Ether Linkage: A Linchpin of Functionality in 4-(4-Bromophenoxy)benzaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The diaryl ether motif, a cornerstone in medicinal chemistry and materials science, imparts a unique combination of structural rigidity and conformational flexibility to molecular scaffolds.[1][2][3] In 4-(4-Bromophenoxy)benzaldehyde, the ether linkage is not a passive spacer but an active contributor to the molecule's overall physicochemical properties and reactivity. This guide delves into the critical role of the ether bridge, exploring its influence on molecular geometry, electronic environment, and synthetic utility. We will dissect the synthetic routes to this versatile building block, analyze the chemical behavior of its constituent functional groups, and illuminate its applications in the rational design of novel therapeutic agents and functional materials.
Introduction: The Significance of the Diaryl Ether Scaffold
Diaryl ethers (DEs) are a class of organic compounds characterized by two aromatic rings linked by an oxygen atom. This structural unit is prevalent in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][4][5] The ether linkage is a critical pharmacophore, conferring desirable properties such as enhanced hydrophobicity, improved lipid solubility, and metabolic stability, which are crucial for cell membrane penetration and bioavailability.[4] The DE scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[1][2][3]
This compound serves as a quintessential example of a DE building block, integrating the reactivity of an aldehyde with the synthetic handles of a brominated aromatic ring, all orchestrated by the central ether linkage.[6] This guide will provide a comprehensive analysis of the pivotal role this oxygen bridge plays in defining the molecule's potential.
Molecular Architecture: The Influence of the Ether Linkage on Structure and Properties
The ether linkage in this compound dictates the molecule's three-dimensional conformation and electronic distribution. The C-O-C bond angle is approximately 120°, allowing for significant rotational freedom around the C-O bonds. This flexibility enables the molecule to adopt various conformations, which can be critical for binding to biological targets.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrO₂ | [6][7] |
| Molecular Weight | 277.11 g/mol | [7] |
| Melting Point | 67-75 °C | [6] |
| Appearance | White to off-white crystalline powder | [6][8] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [8] |
The presence of the electronegative oxygen atom and the bromine atom influences the electronic properties of the aromatic rings, creating distinct regions of electron density that can participate in various intermolecular interactions.
Caption: 2D structure of this compound.
Synthesis and Reactivity: The Ether Linkage as a Synthetic Cornerstone
The construction of the diaryl ether linkage is a key step in the synthesis of this compound. The most common and industrially scalable method is the Ullmann condensation.[9][10][11]
Ullmann Condensation: A Classic Approach
The Ullmann condensation involves the copper-catalyzed reaction between an aryl halide and a phenol.[9] In the synthesis of this compound, this would typically involve the reaction of 4-bromophenol with 4-fluorobenzaldehyde or 4-chlorobenzaldehyde in the presence of a copper catalyst and a base.
Experimental Protocol: Ullmann Synthesis of Diaryl Ethers
-
Reactant Preparation: To a flame-dried flask, add the aryl halide (1.0 eq), phenol (1.2 eq), copper(I) catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a high-boiling point aprotic solvent (e.g., DMF, DMSO, or pyridine).
-
Reaction Execution: Heat the mixture to 120-200 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
The ether linkage, once formed, is generally stable under a wide range of reaction conditions, allowing for subsequent modifications of the aldehyde and bromo functionalities.[6]
Caption: Generalized workflow for Ullmann Condensation.
Reactivity of the Functional Groups
The ether linkage is relatively inert, directing the reactivity of this compound towards its two other functional groups:
-
Aldehyde Group: This group is susceptible to a wide range of nucleophilic additions and reductions, allowing for the synthesis of corresponding alcohols, imines, and other derivatives.[8][12] It can also undergo oxidation to form the corresponding carboxylic acid.[8]
-
Bromo Group: The bromine atom serves as a versatile synthetic handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents on the phenoxy ring.[13]
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound make it a valuable starting material for the synthesis of novel drug candidates. The diaryl ether core provides a scaffold that can be elaborated to target a variety of biological systems.
Kinase Inhibitors
Many small-molecule kinase inhibitors feature a diaryl ether core. The flexibility of the ether linkage allows the molecule to adopt the necessary conformation to fit into the ATP-binding pocket of kinases. The aldehyde and bromo groups can be functionalized to introduce moieties that form specific interactions with the enzyme, enhancing potency and selectivity.
Antimicrobial Agents
The diaryl ether scaffold is found in numerous natural and synthetic compounds with antimicrobial activity.[3] The lipophilic nature of the diaryl ether moiety can facilitate passage through the cell membranes of bacteria and fungi.[4] this compound can be used to synthesize analogs of known antimicrobial agents or to discover new chemical entities with antimicrobial properties.
Caption: Applications in Drug Discovery.
Role in Materials Science
Beyond its applications in the life sciences, this compound is a valuable building block in materials science.[6] The rigid aromatic units linked by the flexible ether bridge can be incorporated into polymers to create materials with specific thermal and mechanical properties.[6] Furthermore, its derivatives have been explored for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs).[6]
Conclusion
The ether linkage in this compound is far more than a simple connector. It is a key determinant of the molecule's shape, electronic properties, and synthetic versatility. By understanding the profound influence of this seemingly simple functional group, researchers can better leverage this compound as a powerful tool in the design and synthesis of novel molecules with tailored functions for a wide range of applications, from targeted therapeutics to advanced materials. The strategic placement of this flexible yet robust linkage provides a platform for combinatorial derivatization, making it an enduringly valuable scaffold in modern chemical science.
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electronic effects of the bromo- substituent in 4-(4-Bromophenoxy)benzaldehyde
An In-Depth Technical Guide on the Electronic Effects of the Bromo-Substituent in 4-(4-Bromophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Influence of a Halogen in Complex Molecules
In the landscape of drug discovery and materials science, the precise tuning of a molecule's electronic properties is paramount. The reactivity, binding affinity, and photophysical characteristics of a compound are all governed by the intricate dance of electrons within its structure. The molecule this compound serves as an excellent case study for understanding these subtle yet powerful electronic influences.[1] It is a versatile aromatic compound with significant applications in organic synthesis and pharmaceuticals.[1] This guide will provide a comprehensive analysis of the electronic effects of the bromo-substituent in this molecule, offering both theoretical grounding and practical methodologies for its characterization. As a Senior Application Scientist, the goal is to not only present protocols but to illuminate the causal relationships that underpin these experimental choices.
Theoretical Framework: The Duality of the Bromo-Substituent's Electronic Nature
The electronic character of the bromo-substituent on an aromatic ring is a classic example of competing electronic effects: the inductive effect and the resonance effect.[2][3] Understanding this duality is crucial to predicting the overall impact on the this compound system.
Inductive Effect (-I): An Electronegativity-Driven Withdrawal
Due to the high electronegativity of bromine relative to carbon, the bromo-substituent exerts a strong electron-withdrawing inductive effect (-I).[3][4] This effect propagates through the sigma (σ) bonds, pulling electron density away from the aromatic ring. The result is a general deactivation of the brominated phenyl ring towards electrophilic attack.[5]
Resonance Effect (+R): A Lone Pair Donation
Conversely, the bromine atom possesses lone pairs of electrons in its p-orbitals which can be delocalized into the π-system of the aromatic ring.[5][6] This donation of electron density is known as a positive resonance effect (+R) or mesomeric effect. This effect primarily increases electron density at the ortho and para positions of the brominated ring. However, the overlap between the larger 4p orbitals of bromine and the 2p orbitals of carbon is less efficient, making the resonance effect of bromine weaker compared to, for instance, an oxygen or nitrogen substituent.[5]
The Net Effect: Inductive Dominance
For halogens, including bromine, the electron-withdrawing inductive effect generally outweighs the electron-donating resonance effect.[2][4][5] This results in the bromo-substituent being a net deactivating group, yet it still directs incoming electrophiles to the ortho and para positions due to the local increase in electron density at these sites from resonance.
The following diagram illustrates the interplay of these two effects originating from the bromo-substituent.
In this compound, these effects are transmitted through the ether linkage to the second aromatic ring containing the aldehyde group, influencing its reactivity and spectroscopic properties.
Quantitative Analysis: The Hammett Equation
To move from a qualitative description to a quantitative measure of the electronic influence of the bromo-substituent, we employ Linear Free-Energy Relationships (LFER), most notably the Hammett equation.[7][8][9] The Hammett equation is a powerful tool in physical organic chemistry for correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[8][9]
The equation is given by:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted (reference) reactant.
-
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[8][10]
-
ρ (rho) is the reaction constant , which depends on the nature of the reaction and is a measure of the reaction's sensitivity to electronic effects.[9]
Hammett Substituent Constants (σ) for Bromo
The bromo-substituent has the following established Hammett constants:
| Substituent | σmeta | σpara |
| -Br | 0.39 | 0.23 |
Data sourced from multiple consistent tables.[11][12][13]
The positive values for both σmeta and σpara confirm that the bromo group is electron-withdrawing at both positions. The value is larger for the meta position, where the electron-withdrawing inductive effect is dominant and not counteracted by the resonance effect. At the para position, the +R effect partially offsets the -I effect, resulting in a smaller but still positive σ value.
Experimental Characterization of Electronic Effects
The electronic influence of the bromo-substituent in this compound can be directly observed and quantified using various spectroscopic techniques. The following sections provide both the theoretical basis for these observations and detailed experimental protocols.
Experimental Workflow
The following diagram outlines a typical workflow for the comprehensive characterization of the electronic properties of a substituted aromatic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is exceptionally sensitive to the electronic environment of atomic nuclei. The electron-withdrawing nature of the bromo-substituent, transmitted through the phenoxy bridge, will deshield the protons and carbons of the benzaldehyde ring.
-
¹H NMR Spectroscopy: Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm. Electron-withdrawing groups shift these resonances downfield (to higher ppm values).[14] We expect the aldehydic proton to appear at a characteristically downfield position (~9.8-10.1 ppm), and its precise chemical shift will be influenced by the substituent on the other ring.[15] The protons on the benzaldehyde ring, particularly those ortho and para to the ether linkage, will also experience downfield shifts compared to unsubstituted benzaldehyde.
-
¹³C NMR Spectroscopy: Similarly, the chemical shifts of the carbons in the benzaldehyde ring will be affected. The carbonyl carbon is particularly sensitive to electronic effects.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[16]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Standard: Ensure the deuterated solvent contains an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[16]
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the proton signals and assign the chemical shifts for all unique protons and carbons. Compare the chemical shifts of the benzaldehyde ring protons and carbons to those of unsubstituted benzaldehyde to quantify the deshielding effect.
Infrared (IR) Spectroscopy
The position of the carbonyl (C=O) stretching frequency in the IR spectrum of an aldehyde is highly sensitive to electronic effects.[16][17] Electron-withdrawing groups tend to increase the C=O stretching frequency.[16] This is because the withdrawal of electron density from the carbonyl carbon strengthens the C=O bond.
-
Expected Observation: For this compound, the net electron-withdrawing effect of the 4-bromophenoxy group should result in a C=O stretching frequency that is higher than that of unsubstituted benzaldehyde (~1703 cm⁻¹).[16] Other characteristic peaks will include the aldehydic C-H stretch (a doublet around 2720 cm⁻¹ and 2820 cm⁻¹) and aromatic C=C stretches (1500-1600 cm⁻¹).[18]
-
Method Selection: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is highly efficient and requires minimal sample preparation.
-
Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum.
-
Sample Application: Place a small amount of the powdered sample onto the ATR crystal.
-
Pressure Application: Use the press arm to ensure firm and even contact between the sample and the crystal.[16]
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the C=O stretching frequency and compare it to the value for unsubstituted benzaldehyde. Also, identify other key functional group vibrations to confirm the structure.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic aldehydes exhibit two characteristic absorptions: a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths.[19][20] The position of the absorption maximum (λmax) is affected by substituents.
-
Expected Observation: The 4-bromophenoxy substituent extends the conjugation of the system. This extended conjugation is expected to cause a bathochromic (red) shift in the π→π* transition, moving the λmax to a longer wavelength compared to unsubstituted benzaldehyde.[19][21]
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or cyclohexane).
-
Solution Preparation: Prepare a dilute stock solution of this compound of a known concentration. From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Analysis: Determine the λmax for the π→π* transition and compare it to the λmax of unsubstituted benzaldehyde in the same solvent.
Summary of Expected Electronic Effects
The collective evidence from theoretical principles and the proposed experimental characterizations leads to a clear picture of the electronic influence of the bromo-substituent in this compound.
| Parameter | Expected Observation in this compound | Reason |
| Reactivity | Benzaldehyde ring is deactivated towards electrophilic substitution compared to unsubstituted benzaldehyde. | The net electron-withdrawing effect of the 4-bromophenoxy group reduces electron density in the benzaldehyde ring. |
| ¹H NMR Chemical Shifts | Protons on the benzaldehyde ring will be shifted downfield (higher ppm). | Deshielding due to the electron-withdrawing nature of the substituent.[14] |
| ¹³C NMR Chemical Shifts | Carbons on the benzaldehyde ring, especially the carbonyl carbon, will be shifted downfield. | Deshielding effect from the electron-withdrawing substituent. |
| IR C=O Stretch Freq. | Higher frequency (wavenumber) compared to unsubstituted benzaldehyde. | Strengthening of the C=O bond due to electron withdrawal.[16] |
| UV-Vis λmax (π→π)* | Shifted to a longer wavelength (red-shifted). | Extended π-conjugation provided by the 4-bromophenoxy system.[19] |
Conclusion
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A Technical Guide to the Medicinal Chemistry Applications of 4-(4-Bromophenoxy)benzaldehyde: A Versatile Diaryl Ether Scaffold
Abstract
The diaryl ether motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant agents with a broad range of biological activities.[1] 4-(4-Bromophenoxy)benzaldehyde emerges as a highly valuable and versatile building block for the synthesis of novel therapeutic candidates. Its unique structure, featuring a reactive aldehyde functionality and a bromine atom on one of the phenyl rings, offers multiple avenues for chemical modification and optimization of pharmacological properties. This in-depth technical guide explores the potential applications of this compound in medicinal chemistry, providing a comprehensive overview of its synthetic utility and the biological significance of its derivatives. Detailed experimental protocols for key chemical transformations are presented, alongside a critical analysis of the structure-activity relationships that govern the therapeutic potential of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in the pursuit of innovative therapeutics.
Introduction: The Significance of the Diaryl Ether Moiety
The diaryl ether linkage is a cornerstone in the design of bioactive molecules, prized for its conformational flexibility and metabolic stability. This structural unit is prevalent in a diverse array of natural products and synthetic pharmaceuticals, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The inherent stability and favorable physicochemical properties of the diaryl ether scaffold make it an attractive starting point for the development of new drugs.
This compound is a bifunctional reagent that strategically combines the diaryl ether core with a versatile aldehyde group. The aldehyde serves as a synthetic handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures. Furthermore, the presence of a bromine atom provides a site for further functionalization through cross-coupling reactions and can also enhance the biological activity of the resulting compounds.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉BrO₂ | PubChem CID: 10636240 |
| Molecular Weight | 277.11 g/mol | PubChem CID: 10636240 |
| Appearance | White to off-white solid | |
| Melting Point | 69-73 °C | |
| CAS Number | 69240-56-8 |
Safety Information: this compound is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.
Key Synthetic Transformations and Potential Applications
The aldehyde functionality of this compound is the primary site for chemical modification, enabling the synthesis of a diverse library of derivatives with potential therapeutic applications. The following sections detail key synthetic transformations and explore the associated medicinal chemistry potential.
Chalcone Synthesis via Claisen-Schmidt Condensation: A Gateway to Anticancer and Antimicrobial Agents
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds renowned for their broad spectrum of biological activities, including potent anticancer and antimicrobial effects.[2] The synthesis of chalcones is readily achieved through the Claisen-Schmidt condensation, an aldol condensation between a benzaldehyde and an acetophenone derivative. This compound serves as an ideal starting material for the synthesis of novel chalcones bearing the diaryl ether motif.
The general reaction scheme involves the base-catalyzed condensation of this compound with a substituted acetophenone. The choice of the acetophenone derivative allows for the systematic exploration of structure-activity relationships (SAR). For instance, the introduction of electron-donating or electron-withdrawing groups on the second aromatic ring can significantly modulate the biological activity of the resulting chalcone.
Experimental Protocol: Synthesis of a 4-(4-Bromophenoxy)phenyl Chalcone Derivative
This protocol is adapted from established procedures for Claisen-Schmidt condensation.[3]
-
Reaction Setup: To a solution of this compound (1.0 eq.) and a substituted acetophenone (1.0 eq.) in ethanol (10 mL/mmol of aldehyde) in a round-bottom flask, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The formation of the chalcone will be indicated by the appearance of a new, typically more conjugated, spot.
-
Work-up: After completion of the reaction (typically 2-4 hours), the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.
-
Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Anticipated Biological Activity: Chalcones derived from this compound are predicted to exhibit significant anticancer activity. The diaryl ether moiety, combined with the α,β-unsaturated ketone system of the chalcone, can interact with various biological targets, including tubulin and various kinases, leading to cell cycle arrest and apoptosis.[2] Furthermore, these compounds are expected to display antimicrobial activity against a range of bacterial and fungal pathogens.[4]
Schiff Base Formation: Scaffolds for Antimicrobial and Anticancer Agents
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. These compounds are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[5] The reaction of this compound with various primary amines provides a straightforward route to a library of novel Schiff bases.
The selection of the primary amine is a critical determinant of the biological activity of the resulting Schiff base. Amines containing heterocyclic moieties, such as thiazole or pyridine, are often incorporated to enhance the therapeutic potential.
Experimental Protocol: Synthesis of a Schiff Base from this compound
This protocol is based on standard procedures for Schiff base synthesis.[6]
-
Reaction Setup: A solution of this compound (1.0 eq.) and a primary amine (1.0 eq.) in ethanol or methanol is stirred at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction Monitoring: The reaction is monitored by TLC. The formation of the imine bond results in a more lipophilic compound, which will have a higher Rf value than the starting materials.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Anticipated Biological Activity: Schiff bases incorporating the 4-(4-bromophenoxy)phenyl moiety are expected to exhibit potent antimicrobial activity. The imine linkage is a key pharmacophore that can interfere with microbial cellular processes.[7] Additionally, these compounds may display anticancer activity through mechanisms such as the inhibition of topoisomerase or the induction of apoptosis.
Wittig Reaction: Synthesis of Stilbene Derivatives as Potential Neuroprotective and Anticancer Agents
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. Reacting this compound with a suitable phosphonium ylide can generate stilbene derivatives. Stilbenes are a class of polyphenolic compounds, with resveratrol being the most famous example, known for their antioxidant, neuroprotective, and anticancer properties.[8][9][10]
The nature of the phosphonium ylide will determine the substitution pattern of the resulting stilbene, allowing for the synthesis of a variety of analogs for biological evaluation.
Experimental Protocol: Synthesis of a Stilbene Derivative via Wittig Reaction
This protocol is a generalized procedure based on established Wittig reactions with benzaldehydes.[5][11]
-
Ylide Generation: A phosphonium salt (e.g., benzyltriphenylphosphonium bromide) is suspended in a dry aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere. A strong base, such as n-butyllithium or sodium hydride, is added to generate the ylide, typically indicated by a color change.
-
Reaction with Aldehyde: A solution of this compound in dry THF is added dropwise to the ylide solution at low temperature (e.g., 0 °C or -78 °C). The reaction mixture is then allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is dried and concentrated. The crude product is purified by column chromatography to separate the stilbene from the triphenylphosphine oxide byproduct.
Anticipated Biological Activity: Stilbene derivatives of this compound are promising candidates for the development of neuroprotective agents for the treatment of neurodegenerative diseases.[12] Their antioxidant properties can help mitigate oxidative stress in neuronal cells. Furthermore, these compounds may exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.[13]
Reductive Amination: A Pathway to Bioactive N-Benzylamine Derivatives
Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. This two-step, one-pot process involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[14] Reacting this compound with a primary or secondary amine in the presence of a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), yields N-benzylamine derivatives.[15]
The choice of the amine component allows for the introduction of various functionalities that can modulate the biological activity of the final product.
Experimental Protocol: Reductive Amination of this compound
This protocol is adapted from standard reductive amination procedures.[14]
-
Reaction Setup: To a solution of this compound (1.0 eq.) and an amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane), add a reducing agent such as sodium triacetoxyborohydride (1.5 eq.) in portions.
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS to track the disappearance of the starting aldehyde.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Anticipated Biological Activity: N-benzylamine derivatives are present in numerous biologically active compounds. Derivatives of this compound could exhibit a range of pharmacological activities, including antimycotic and antimycobacterial effects.[16][17]
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on derivatives of this compound are limited, valuable insights can be gleaned from the broader classes of compounds discussed.
For Chalcone Derivatives:
| R Group on Acetophenone | Anticipated Impact on Activity | Rationale |
| Electron-donating groups (e.g., -OCH₃, -OH) | May enhance anticancer and antioxidant activity. | Increased electron density on the aromatic ring can modulate interactions with biological targets. |
| Electron-withdrawing groups (e.g., -Cl, -NO₂) | Can increase antimicrobial activity. | Alters the electronic properties of the chalcone, potentially enhancing its ability to disrupt microbial membranes or inhibit essential enzymes. |
| Heterocyclic rings | Can introduce new binding interactions and improve pharmacokinetic properties. | Heterocycles can act as hydrogen bond donors or acceptors, leading to improved target engagement. |
For Schiff Base Derivatives:
| R Group on Primary Amine | Anticipated Impact on Activity | Rationale |
| Aromatic amines | Generally leads to good antimicrobial and anticancer activity. | The planarity of the aromatic system can facilitate intercalation with DNA or binding to enzyme active sites. |
| Heterocyclic amines (e.g., aminothiazole) | Often results in enhanced biological activity. | The heteroatoms in the ring can participate in key binding interactions with biological targets. |
Conclusion and Future Directions
This compound is a readily accessible and highly versatile building block with significant potential in medicinal chemistry. Its diaryl ether core, combined with a reactive aldehyde and a modifiable bromine atom, provides a rich platform for the synthesis of diverse compound libraries. The primary synthetic transformations of the aldehyde group—Claisen-Schmidt condensation, Schiff base formation, Wittig reaction, and reductive amination—offer straightforward access to classes of compounds with well-documented biological activities, including anticancer, antimicrobial, and neuroprotective effects.
Future research should focus on the systematic synthesis and biological evaluation of derivatives of this compound. In particular, the exploration of novel chalcones and Schiff bases incorporating this scaffold is a promising avenue for the discovery of new anticancer and antimicrobial agents. Furthermore, the synthesis of stilbene and N-benzylamine derivatives warrants investigation for their potential in treating neurodegenerative diseases and fungal infections, respectively. The insights gained from comprehensive structure-activity relationship studies will be crucial in guiding the optimization of lead compounds and ultimately unlocking the full therapeutic potential of this privileged scaffold.
Visualizations
Figure 1: Key synthetic transformations of this compound and the potential biological activities of the resulting compound classes.
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The Strategic Utility of 4-(4-Bromophenoxy)benzaldehyde in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
4-(4-Bromophenoxy)benzaldehyde is a versatile and strategically important building block in organic synthesis. Its unique bifunctional nature, possessing both a reactive aldehyde group and a brominated aryl ring, allows for sequential and diverse chemical transformations. This guide provides an in-depth exploration of the core attributes of this compound, focusing on its pivotal role in the construction of complex molecular architectures, particularly the privileged diaryl ether motif. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and highlight its application in the synthesis of high-value compounds for the pharmaceutical, agrochemical, and materials science sectors.[1][2][3]
Introduction: Unveiling a Multifaceted Building Block
This compound is a crystalline solid at room temperature, characterized by the molecular formula C₁₃H₉BrO₂ and a molecular weight of 277.11 g/mol .[4][5][6] The molecule's architecture, featuring a diaryl ether linkage with a terminal aldehyde on one phenyl ring and a bromine atom on the other, is the cornerstone of its synthetic utility.
The diaryl ether (DE) scaffold is a prevalent and enduring structural motif found in a vast array of natural products and synthetic organic compounds with significant biological activities.[2][3][7] Statistically, it is one of the most frequently occurring scaffolds in medicinal and agrochemical chemistry, with derivatives exhibiting anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal properties.[2][3] The strategic placement of the aldehyde and bromo functionalities in this compound provides two orthogonal handles for synthetic chemists to exploit, enabling the construction of complex, multi-component molecules.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉BrO₂ | [1][5] |
| Molecular Weight | 277.11 g/mol | [4][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 67-75 °C | [1][4][6][8] |
| CAS Number | 69240-56-8 | [1][4][5] |
| Purity | ≥ 97% (HPLC) | [1] |
Safety & Handling
This compound is classified as a hazardous substance, causing serious eye damage and potentially an allergic skin reaction.[4][5] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn during handling.[4] It is stable under normal conditions but should be stored in a cool, dry place away from strong oxidizing agents.[9]
The Genesis of the Diaryl Ether Core: The Ullmann Condensation
The diaryl ether linkage in this compound is most commonly forged through the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[10][11] This reaction, first described by Fritz Ullmann in 1905, has become a cornerstone of diaryl ether synthesis.[10][12]
The reaction typically involves heating a phenol with an aryl halide in the presence of a copper catalyst and a base. While traditional Ullmann conditions often require harsh reaction temperatures, modern advancements have introduced ligands that can accelerate the reaction and allow for milder conditions.[12][13][14]
Caption: Generalized Ullmann Condensation for Diaryl Ether Synthesis.
Key Synthetic Transformations: A Gateway to Molecular Diversity
The true power of this compound as a building block lies in the differential reactivity of its aldehyde and bromo groups. This allows for a plethora of subsequent chemical modifications.
The Aldehyde Handle: A Locus of Reactivity
The aldehyde group is a versatile functional group that can undergo a wide range of transformations, including:
-
Oxidation: To the corresponding carboxylic acid, providing a connection point for amide bond formation.
-
Reduction: To the corresponding alcohol, which can be further functionalized.
-
Reductive Amination: To form secondary or tertiary amines, a key transformation in pharmaceutical chemistry.
-
Wittig Reaction: To form alkenes, enabling carbon-carbon bond formation and extension of the molecular framework.
-
Aldol Condensation: To form α,β-unsaturated ketones, such as chalcones, which are known for their diverse biological activities.[15]
The Bromo Substituent: A Hub for Cross-Coupling
The bromine atom on the phenoxy ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[16][17] This reaction allows for the formation of a new carbon-carbon bond between the brominated ring and a wide variety of organoboron reagents.[17][18]
The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[17][19] This makes it an invaluable tool for rapidly building molecular complexity.
Caption: Suzuki-Miyaura Cross-Coupling Reaction Workflow.
Field-Proven Experimental Protocols
The following protocols are illustrative examples of how this compound can be utilized in key synthetic transformations.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 4-(4'-formylphenoxy)biphenyl.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add toluene, ethanol, and deionized water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
The synthetic versatility of this compound makes it a valuable precursor for a wide range of applications.
-
Pharmaceuticals: The diaryl ether core is a key pharmacophore in numerous approved drugs and clinical candidates. The ability to readily diversify the "B-ring" of this compound via Suzuki coupling allows for the rapid generation of libraries of novel compounds for biological screening.[2][3]
-
Agrochemicals: Many successful herbicides and pesticides incorporate the diaryl ether motif.[2][11] The synthetic accessibility of derivatives of this compound facilitates the development of new crop protection agents.
-
Materials Science: The rigid, aromatic structure of the diaryl ether core lends itself to applications in materials science, including the development of high-performance polymers and organic light-emitting diodes (OLEDs).[1][20]
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its bifunctional nature provides synthetic chemists with a robust platform for the construction of complex molecules, particularly those containing the privileged diaryl ether scaffold. The ability to perform selective transformations on both the aldehyde and the bromo functionalities opens up a vast chemical space for exploration in drug discovery, agrochemicals, and materials science. A thorough understanding of its reactivity and the application of modern synthetic methodologies, such as the Suzuki-Miyaura coupling, will continue to drive innovation in these critical fields.
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A-Technical-Guide-to-4-(4-Bromophenoxy)benzaldehyde-Synthesis-and-Application
Abstract: This technical guide provides an in-depth analysis of 4-(4-Bromophenoxy)benzaldehyde, a pivotal diaryl ether intermediate in organic synthesis. The document charts the historical context of its synthesis, rooted in the classical Ullmann condensation, and contrasts it with modern, more efficient methodologies. A comprehensive, field-tested protocol for its preparation via a modified Ullmann-type reaction is detailed, emphasizing the causal factors behind procedural choices to ensure reproducibility and high yield. Furthermore, the guide covers the analytical characterization of the compound and discusses its significant applications, particularly as a precursor in the development of pharmaceuticals and advanced materials. This whitepaper is intended for researchers, chemists, and professionals in the drug development and material science sectors, providing both foundational knowledge and practical, actionable insights.
Introduction and Significance
This compound is an aromatic aldehyde featuring a diaryl ether linkage, a structural motif of considerable importance in medicinal chemistry and materials science.[1] Its molecular structure, comprising a benzaldehyde ring connected to a bromophenyl group via an ether oxygen (C₁₃H₉BrO₂), makes it a versatile and highly reactive building block.[2] The aldehyde functional group is primed for a wide array of chemical transformations, while the bromine atom provides a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.[3][4]
The significance of this compound lies in its role as a key intermediate. It is extensively used in the synthesis of novel compounds with potential therapeutic properties and in the development of advanced materials like organic light-emitting diodes (OLEDs) and specialized polymers.[1] The diaryl ether core is a common feature in numerous biologically active molecules and natural products, making routes to its synthesis a subject of continuous research and development.[5]
Historical Context: The Ullmann Condensation
The synthesis of diaryl ethers was historically a significant challenge for organic chemists. The breakthrough came in 1905 when Fritz Ullmann and P. Sponagel discovered that copper could catalyze the reaction between an alkali phenoxide and an aryl halide.[6][7] This reaction, now known as the Ullmann condensation or Ullmann diaryl ether synthesis, became the classical method for forming the aryl-O-aryl bond.[6][8]
The initial Ullmann reactions were often performed under harsh conditions, requiring high temperatures (frequently over 200°C), stoichiometric amounts of copper powder, and high-boiling polar solvents like nitrobenzene or dimethylformamide (DMF).[7][9] Yields were often moderate, and the reaction's scope was limited, particularly with electron-rich aryl halides or sterically hindered substrates.[10] The synthesis of this compound via this classic route would involve the coupling of 4-hydroxybenzaldehyde with a 4-bromoaryl halide (like 1,4-dibromobenzene or 1-bromo-4-iodobenzene) in the presence of a base and copper.
Core Synthesis Methodology: A Modern Ullmann-Type Approach
Over the last few decades, significant advancements have transformed the Ullmann condensation into a milder, more versatile, and catalytically efficient process.[5][10] The use of soluble copper(I) salts (e.g., CuI, Cu₂O), combined with specific ligands, has allowed the reaction to proceed at much lower temperatures with only catalytic amounts of copper.[10][11]
The preferred modern synthesis of this compound is a modified Ullmann-type C-O cross-coupling reaction. This approach offers superior yields, milder conditions, and a more favorable environmental profile compared to the classical method.
Reaction Scheme: (Self-generated image, not from search results) 4-Hydroxybenzaldehyde + 1-Bromo-4-iodobenzene → this compound
Causality Behind Experimental Choices:
-
Reactants: 4-hydroxybenzaldehyde serves as the nucleophile (after deprotonation). 1-Bromo-4-iodobenzene is chosen as the aryl halide partner because the carbon-iodine bond is significantly weaker and thus more reactive than the carbon-bromine bond in Ullmann couplings, ensuring selective reaction at the iodine position.
-
Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst precursor. It is believed to be involved in the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide.[7]
-
Ligand: While some modern Ullmann reactions proceed without a ligand, the addition of a simple, inexpensive ligand like L-proline or a diamine can significantly accelerate the reaction. The ligand stabilizes the copper catalyst, increases its solubility, and facilitates the reductive elimination step that forms the final product.
-
Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol of 4-hydroxybenzaldehyde to form the reactive phenoxide but is not so strong as to cause unwanted side reactions. It is also inexpensive and easy to remove during workup.
-
Solvent: A high-boiling polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is used to ensure all reactants remain in solution at the required reaction temperature and to facilitate the polar reaction mechanism.[7][12]
Comparative Synthesis Data
| Method | Catalyst System | Temperature (°C) | Typical Yield (%) | Key Advantages/Disadvantages |
| Classical Ullmann | Stoichiometric Cu powder | >200 °C | 30-50% | Disadvantages: Harsh conditions, low yield, difficult purification. |
| Modern Ullmann | Catalytic CuI / Ligand | 110-140 °C | 80-95% | Advantages: Mild conditions, high yield, catalytic copper, broader scope. |
| Buchwald-Hartwig | Palladium / Phosphine Ligand | 80-110 °C | >90% | Advantages: Very high yields, low temperatures. Disadvantages: Expensive palladium and ligands.[5] |
Detailed Experimental Protocol
This protocol describes a reliable and scalable laboratory synthesis of this compound.
Workflow Diagram:
Caption: Ullmann synthesis workflow for this compound.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), and potassium carbonate (2.0 eq).
-
Catalyst and Solvent Addition: Add copper(I) iodide (0.1 eq) and L-proline (0.2 eq) to the flask. Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. Add anhydrous DMSO (3-5 mL per mmol of 4-hydroxybenzaldehyde).
-
Reaction: Immerse the flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the dark mixture into a beaker containing 100 mL of water. The crude product may precipitate.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from an ethanol/water mixture to afford this compound as an off-white to pale yellow solid.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
-
Appearance: Off-white or pale yellow crystalline solid.
-
Melting Point: Typically in the range of 57-60°C.[3]
-
¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the aldehyde proton and the aromatic protons.
-
Aldehyde proton (CHO): A singlet around δ 9.9 ppm.
-
Aromatic protons: A complex multiplet region between δ 7.0 and 7.9 ppm. The protons on the benzaldehyde ring adjacent to the aldehyde group will be downfield (around δ 7.8 ppm) as a doublet. The protons on the bromophenyl ring will also appear as distinct doublets.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Aldehyde carbonyl carbon (C=O): A peak around δ 191 ppm.
-
Aromatic carbons: Multiple peaks between δ 118 and 163 ppm. The carbon attached to bromine (C-Br) and the carbons attached to the ether oxygen (C-O) will have characteristic shifts.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks [M]+ and [M+2]+ of nearly equal intensity. For C₁₃H₉BrO₂, the expected mass is approximately 276/278 g/mol .[2]
Applications in Research and Drug Development
This compound is not typically an end-product but rather a valuable intermediate for building more complex molecules.
-
Pharmaceutical Synthesis: It serves as a precursor for synthesizing compounds with potential biological activities. The aldehyde can be converted into amines, alcohols, or acids, while the bromo-substituent allows for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) to introduce new carbon-carbon or carbon-heteroatom bonds.[13][14][15]
-
Material Science: The rigid, aromatic structure is useful in the synthesis of polymers and organic electronic materials. For example, it can be incorporated into structures for OLEDs, where the diaryl ether linkage can influence the electronic properties and stability of the final material.[1]
-
Agrochemicals: The diaryl ether motif is present in some pesticides and herbicides, making this compound a useful starting point for the development of new agrochemicals.[3]
Conclusion
This compound is a cornerstone intermediate whose efficient synthesis is critical for various scientific fields. The evolution from the classical high-temperature Ullmann condensation to modern, ligand-assisted catalytic methods represents a significant advancement in synthetic organic chemistry. The detailed protocol provided herein offers a reliable and high-yielding pathway to this compound, enabling researchers to access a versatile building block for innovation in drug discovery, materials science, and beyond.
References
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Sawyer, J. S., et al. (2000). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6. The Journal of Organic Chemistry, 65(9), 2795-2804. [Link]
- Ullmann, F., & Stein, A. (1905). Über eine neue Bildungsweise von Diaryläthern. Berichte der deutschen chemischen Gesellschaft, 39(1), 622-628.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Marcoux, J. F., et al. (2000). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 2(15), 2339-2341. [Link]
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AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved January 7, 2026, from [Link]
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Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved January 7, 2026, from [Link]
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Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link]
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Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
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theoretical studies on 4-(4-Bromophenoxy)benzaldehyde
An In-depth Technical Guide to the Theoretical Analysis of 4-(4-Bromophenoxy)benzaldehyde
Foreword: Bridging Theory and Application
In modern materials science and drug discovery, the journey from a promising molecule to a functional product is both complex and resource-intensive. This compound stands as a molecule of significant interest, serving as a versatile precursor in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics like OLEDs.[1] Its unique structure, featuring a brominated phenyl ring linked via an ether bridge to a benzaldehyde moiety, imparts a distinct combination of reactivity and electronic properties.[2]
This guide moves beyond a simple recitation of facts. It is designed as a deep dive into the theoretical framework used to understand and predict the behavior of this compound at a quantum level. As researchers and developers, our ability to computationally model a molecule's properties before committing to lengthy and expensive laboratory synthesis is paramount. Here, we will explore the application of Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic characteristics of this compound. The methodologies described are not just procedural steps; they are a validated system for generating reliable, predictive data that accelerates innovation. We will explain the causality behind computational choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Part 1: The Computational Framework: A DFT-Focused Approach
The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT). DFT offers a compelling balance between accuracy and computational cost, making it the preferred tool for analyzing systems like this compound. The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable property than the complex many-electron wavefunction.[3]
Protocol 1: Standard DFT Workflow for Molecular Characterization
The following protocol outlines a robust and validated workflow for the theoretical analysis of a substituted benzaldehyde.
-
Structure Input & Initial Optimization:
-
Action: Obtain the initial 3D structure of this compound. A common source for this is a chemical database like PubChem (CID 10636240).[4]
-
Causality: The initial geometry is a rough approximation. A preliminary optimization using a lower-level theory (e.g., molecular mechanics) can refine the structure efficiently before committing to more demanding DFT calculations.
-
-
Geometry Optimization with DFT:
-
Action: Perform a full geometry optimization using a hybrid functional and a suitable basis set. A widely accepted and effective combination is the B3LYP functional with the 6-311++G(d,p) basis set within a computational package like Gaussian.[5][6]
-
Causality:
-
B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) is chosen for its proven track record in accurately predicting the geometries and energies of organic molecules.[5]
-
The 6-311++G(d,p) basis set provides a flexible description of the electron distribution. The '++' indicates the inclusion of diffuse functions for both heavy atoms and hydrogens, crucial for accurately modeling non-covalent interactions and lone pairs (like on the ether oxygen). The '(d,p)' denotes polarization functions, which allow for non-spherical distortion of atomic orbitals, essential for describing chemical bonds accurately.[7]
-
-
-
Vibrational Frequency Calculation:
-
Action: At the same level of theory (B3LYP/6-311++G(d,p)), perform a frequency calculation on the optimized geometry.
-
Causality: This step is a critical self-validation measure. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[6] Furthermore, these calculations provide the theoretical vibrational spectra (FT-IR), which can be directly compared with experimental data.
-
-
Property Calculations:
-
Action: Using the validated minimum-energy structure, perform single-point energy calculations to determine various electronic properties. This includes:
-
Frontier Molecular Orbitals (HOMO-LUMO) analysis.
-
Time-Dependent DFT (TD-DFT) for predicting the UV-Vis absorption spectrum.[3]
-
Gauge-Independent Atomic Orbital (GIAO) method for NMR chemical shift predictions.[7][8]
-
Molecular Electrostatic Potential (MEP) mapping.
-
Calculation of dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) for Nonlinear Optical (NLO) property assessment.[6]
-
-
Caption: A standard workflow for DFT-based molecular characterization.
Part 2: Molecular Geometry and Vibrational Insights
The precise three-dimensional arrangement of atoms dictates a molecule's physical and chemical properties. DFT optimization provides a highly accurate prediction of this geometry.
Optimized Molecular Structure
The structure of this compound consists of two phenyl rings connected by an ether linkage. One ring is substituted with a bromine atom para to the ether bond, and the other is substituted with an aldehyde group, also in the para position. The key structural feature is the dihedral angle between the two phenyl rings, which influences the molecule's overall conjugation and electronic communication.
Caption: Schematic of this compound's molecular structure.
Table 1: Predicted Key Geometric Parameters (B3LYP/6-311++G(d,p)) Note: Values are predictive and based on calculations of analogous structures.[6]
| Parameter | Description | Predicted Value |
| r(C=O) | Aldehyde Carbonyl Bond Length | ~1.21 Å |
| r(C-O) | Ether C-O Bond Lengths | ~1.37 - 1.40 Å |
| r(C-Br) | Carbon-Bromine Bond Length | ~1.91 Å |
| ∠(C-O-C) | Ether Bond Angle | ~118-120° |
| τ(C-C-O-C) | Key Dihedral Angle | Variable, defines twist |
Vibrational Spectroscopy (FT-IR)
Theoretical frequency calculations allow for the assignment of bands in an experimental FT-IR spectrum. This is crucial for confirming the presence of key functional groups.
Table 2: Predicted Vibrational Frequencies and Their Assignments Note: Calculated frequencies are often scaled by a factor (~0.96) to better match experimental values.[5][9]
| Mode Description | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |
| C-H Stretch (Aldehyde) | 2850 - 2820, 2750 - 2720 | 2850 - 2810, 2750 - 2710 |
| C=O Stretch (Aldehyde) | ~1710 | 1715 - 1695 |
| C=C Stretch (Aromatic) | 1610 - 1450 | 1625 - 1430 |
| C-O-C Stretch (Asymmetric) | ~1250 | 1275 - 1200 |
| C-Br Stretch | ~680 | 700 - 500 |
The strong carbonyl (C=O) stretching frequency is an excellent diagnostic peak. Its precise location can be influenced by the electronic effects of the phenoxy group. The asymmetric C-O-C stretch of the diaryl ether is another key identifier.
Part 3: Unveiling Electronic Behavior
The arrangement of electrons in molecular orbitals governs the molecule's reactivity, stability, and optical properties.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions.[10]
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): This is a critical parameter. A small energy gap suggests the molecule is more reactive, less stable, and can be easily excited, which is often correlated with enhanced nonlinear optical properties.[3][11]
For this compound, the HOMO is expected to be distributed across the electron-rich bromophenoxy ring system, while the LUMO is likely localized on the electron-withdrawing benzaldehyde moiety. This spatial separation facilitates an intramolecular charge transfer (ICT) upon electronic excitation.
Caption: The HOMO-LUMO energy gap (ΔE) determines molecular reactivity.
UV-Visible Spectroscopy and Electronic Transitions
The absorption of UV-visible light promotes an electron from an occupied orbital to an unoccupied one, typically from the HOMO to the LUMO.[12] TD-DFT calculations can predict the wavelength of maximum absorption (λ_max).[3] The primary electronic transition in this compound is expected to be a π→π* transition, characteristic of conjugated aromatic systems, with significant charge-transfer character.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the charge distribution around a molecule. It is an invaluable tool for predicting reactive sites.[3]
-
Red Regions (Negative Potential): Electron-rich areas, susceptible to electrophilic attack. In this molecule, this would be centered on the oxygen atoms of the carbonyl and ether groups.
-
Blue Regions (Positive Potential): Electron-poor areas, susceptible to nucleophilic attack. This would be located around the acidic aldehyde proton and the aromatic protons.
Part 4: Advanced Properties and Potential Applications
Nonlinear Optical (NLO) Properties
Organic molecules with significant intramolecular charge transfer, a large dipole moment (μ), and high polarizability (α) and hyperpolarizability (β) are candidates for NLO materials.[13][14] These materials are crucial for technologies like optical switching and frequency conversion.[15] The donor-π-acceptor (D-π-A) architecture inherent in this compound (where the bromophenoxy group can act as a donor and the benzaldehyde as an acceptor) suggests potential NLO activity. DFT calculations are the primary theoretical tool for quantifying these properties.[16]
Table 3: Predicted Electronic and NLO Properties
| Property | Symbol | Significance | Predicted Trend |
| HOMO Energy | E_HOMO | Electron donating ability | High (less negative) |
| LUMO Energy | E_LUMO | Electron accepting ability | Low (more negative) |
| Energy Gap | ΔE | Reactivity / Excitability | Moderately low |
| Dipole Moment | μ | Ground state charge asymmetry | Non-zero, significant |
| First Hyperpolarizability | β | Second-order NLO response | Expected to be significant |
Conclusion
The theoretical investigation of this compound via Density Functional Theory provides a powerful, predictive lens into its fundamental properties. The computational workflows detailed herein demonstrate how DFT can be leveraged to establish a robust, validated model of the molecule's geometry, vibrational modes, and electronic landscape. The analysis of its frontier molecular orbitals, charge distribution, and NLO parameters reveals a molecule with significant intramolecular charge transfer characteristics. These theoretical insights are not merely academic; they provide actionable intelligence for researchers in medicinal chemistry and materials science, guiding the rational design of novel pharmaceuticals and advanced optical materials. By bridging computational theory with practical application, we can accelerate the development of next-generation technologies built upon this versatile chemical scaffold.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(4-Bromophenoxy)benzaldehyde
For the modern researcher and drug development professional, 4-(4-bromophenoxy)benzaldehyde is a valuable building block, a key intermediate in the synthesis of a wide array of novel compounds, from potential therapeutic agents to advanced materials.[1] Its unique structure, featuring a reactive aldehyde group and a brominated phenoxy moiety, offers a versatile scaffold for chemical innovation.[1] However, as with any reactive chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring a safe and productive research environment. This guide provides an in-depth, experience-driven approach to the safe handling, storage, and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety.
Section 1: Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical, a comprehensive risk assessment is crucial. For this compound, this begins with a clear understanding of its inherent hazards, as outlined in numerous safety data sheets (SDS). It is classified as causing skin irritation (H315) and serious eye irritation (H319).[2] Some sources also indicate that it may cause an allergic skin reaction (H317) and serious eye damage (H318).[3]
Causality Behind the Hazards:
-
Aldehyde Reactivity: The aldehyde functional group is inherently reactive and can readily participate in reactions with biological nucleophiles, such as the amine groups in proteins. This reactivity is a primary contributor to its irritant effects on the skin and mucous membranes.
-
Aromatic System: The presence of two aromatic rings and a bromine atom can influence the compound's absorption and metabolic pathways, potentially leading to sensitization in susceptible individuals.
It is imperative to not only acknowledge these hazards but to internalize the chemical principles that underpin them. This deeper understanding forms the basis of a proactive safety mindset.
Physical and Chemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrO₂ | [1] |
| Molecular Weight | 277.11 g/mol | |
| Appearance | White to off-white crystalline powder/solid | [1] |
| Melting Point | 69-73 °C | [4] |
| Solubility | Insoluble in water; soluble in organic solvents. |
Section 2: The Self-Validating Protocol for Safe Handling and Storage
A truly robust safety protocol is one that is self-validating, meaning it is designed to inherently minimize risk and provide clear, logical steps that are easy to follow and verify. The following protocols for this compound are grounded in this principle.
Personal Protective Equipment (PPE): The First Line of Defense
Given the skin and eye irritant nature of this compound, a comprehensive PPE strategy is non-negotiable.[2]
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations where there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable choice for handling this solid compound. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for extended handling periods or when working with solutions.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is essential to protect against accidental skin contact.
-
-
Respiratory Protection: For routine handling of small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if there is a potential for aerosolization or if handling large quantities, a NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge should be used.
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous substances.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. A certified chemical fume hood is the preferred environment, especially when transferring the solid or preparing solutions.[2] The causality here is straightforward: local exhaust ventilation captures airborne particles at the source, preventing them from entering the breathing zone of the researcher.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their immediate availability is critical in the event of accidental exposure.
Storage: Maintaining Chemical Integrity and Safety
Proper storage is crucial for maintaining the stability of this compound and preventing hazardous reactions.
-
Container: Keep the compound in its original, tightly sealed container.[2]
-
Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight. Some suppliers recommend refrigeration to maintain long-term quality.[5] Storing under an inert gas is also advised to prevent slow oxidation of the aldehyde group.
-
Incompatibilities: Segregate this compound from strong oxidizing agents, strong bases, and strong reducing agents.[5]
-
Why this matters: Strong oxidizing agents can react exothermically with the aldehyde group. Strong bases can catalyze aldol condensation reactions, potentially leading to runaway reactions. Strong reducing agents can reduce the aldehyde, which may also be exothermic.
-
Section 3: Spill Management and Emergency Procedures: A Workflow for Rapid Response
In the event of a spill or exposure, a clear and practiced emergency plan is essential.
Spill Cleanup Protocol
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is significant dust in the air.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.1, including respiratory protection if necessary.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust.[5]
-
Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) and then wash with soap and water.
-
Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.
Emergency Response Workflow
Caption: Workflow for responding to a spill or exposure involving this compound.
First Aid Measures: Immediate and Informed Action
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Section 4: Disposal Considerations: Environmental Stewardship
Responsible disposal of this compound and its associated waste is a critical component of the research lifecycle.
-
Waste Streams: All waste containing this compound, including unused product, contaminated materials, and cleaning supplies, must be treated as hazardous waste.
-
Disposal Method: The preferred method of disposal is through a licensed chemical waste disposal company. Incineration in a permitted hazardous waste incinerator is a common and effective method.[6]
-
Regulatory Compliance: Always adhere to local, state, and federal regulations for hazardous waste disposal. Maintain accurate records of all disposed chemical waste.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated understanding of the chemical's properties and potential hazards. By integrating the principles of causality, self-validating protocols, and proactive risk assessment into daily laboratory practice, researchers can confidently and safely unlock the synthetic potential of this valuable compound, driving innovation in drug discovery and materials science.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
- ScienceLab.com. (n.d.).
- Sigma-Aldrich. (2025, October 15).
- New Jersey Department of Health. (2002, July). Hazardous Substance Fact Sheet: Benzaldehyde.
- CDH Fine Chemical. (n.d.).
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). Benzaldehyde: Human health tier II assessment.
-
AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(4-Bromophenoxy)benzaldehyde via Ullmann Condensation
Introduction: The Significance of Diaryl Ether Linkages
The diaryl ether moiety is a cornerstone in the architecture of a multitude of biologically active molecules and advanced materials. From the life-saving antibiotic vancomycin to high-performance polymers, the C-O-C linkage between two aromatic rings imparts unique conformational properties and metabolic stability. 4-(4-Bromophenoxy)benzaldehyde is a valuable bifunctional building block in synthetic organic chemistry. The aldehyde group serves as a versatile handle for transformations such as reductive amination, Wittig reactions, and aldol condensations, while the bromo-substituent provides a reactive site for further cross-coupling reactions, enabling the construction of complex molecular frameworks.
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, remains a pivotal and widely employed method for the construction of these vital diaryl ether bonds.[1][2][3] Historically, the reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[2][4] However, modern advancements, particularly the introduction of soluble copper(I) catalysts and specialized ligands, have transformed the Ullmann condensation into a milder and more versatile synthetic tool.[2][5][6]
This application note provides a comprehensive guide for the synthesis of this compound, targeting researchers and professionals in drug development. We will delve into the mechanistic underpinnings of the Ullmann condensation, provide a detailed and validated experimental protocol, and offer insights into the critical parameters that govern the success of this transformation.
The Ullmann Condensation: A Mechanistic Overview
The Ullmann condensation for the formation of diaryl ethers proceeds through a copper-catalyzed cycle. While the precise mechanism has been a subject of extensive study, a generally accepted pathway involves the following key steps. The presence of a ligand, often a bidentate chelating agent, can facilitate the reaction by stabilizing the copper species and promoting milder reaction conditions.[7][8]
A proposed catalytic cycle for the Ullmann condensation is depicted below:
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
The Ullmann Diaryl Ether Synthesis: A Detailed Protocol for Researchers
Introduction: A Century of C-O Bond Formation
The diaryl ether motif is a cornerstone in the architecture of numerous molecules critical to human health and agriculture, including the antibiotic vancomycin and a variety of herbicides.[1] First reported by Fritz Ullmann in 1905, the Ullmann condensation has historically been the primary method for constructing this vital C-O linkage.[2][3] The classical reaction involves the copper-mediated coupling of an aryl halide with a phenol, traditionally requiring harsh conditions such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder.[3][4][5]
While historically significant and still valuable for certain industrial-scale applications due to the low cost of copper, these demanding conditions limit the reaction's scope and functional group tolerance.[5][6] This has spurred the evolution of the reaction into modern, milder Ullmann-type syntheses. These advanced protocols utilize catalytic amounts of copper salts in conjunction with specific ligands, significantly lowering the required temperature and broadening the substrate scope to include electron-rich aryl halides.[3][7] This guide provides an in-depth exploration of both the classical and modern Ullmann diaryl ether synthesis, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings: The Role of Copper
The precise mechanism of the Ullmann reaction has been a subject of extensive study. While a radical pathway has been considered, evidence largely points against it.[2][8] The generally accepted pathway for the modern, ligand-assisted reaction involves a catalytic cycle initiated by a copper(I) species.
The key steps are:
-
Formation of a Copper(I) Phenoxide: The reaction begins with the deprotonation of the phenol by a base to form a phenoxide, which then coordinates with the active Cu(I) catalyst.
-
Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-limiting step. This forms a transient, high-valent copper(III) intermediate.[3][4]
-
Reductive Elimination: The final step is the reductive elimination from the copper(III) complex, which forms the desired C-O bond of the diaryl ether and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[2][3]
Ligands, typically bidentate N,N- or N,O-chelating molecules, play a crucial role in stabilizing the copper intermediates and increasing the electron density at the copper center. This enhanced reactivity enables the use of less reactive aryl halides and allows the reaction to proceed at significantly lower temperatures (80-110 °C).[2][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
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- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of 4-(4-Bromophenoxy)benzaldehyde
Introduction: The Significance of Diaryl Ethers in Modern Chemistry
4-(4-Bromophenoxy)benzaldehyde is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of complex organic structures. Its diaryl ether motif is a common feature in pharmaceuticals, agrochemicals, and materials science. The presence of both a reactive aldehyde group and a bromo-substituent offers orthogonal handles for further chemical transformations, making it a valuable intermediate for drug development professionals and research scientists.
Traditionally, the synthesis of diaryl ethers via the Ullmann condensation required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, modern advancements in catalysis have led to the development of milder and more efficient protocols. This application note provides a detailed, field-proven protocol for the synthesis of this compound using a copper(I)-catalyzed Ullmann-type coupling reaction, leveraging the efficacy of L-proline as a ligand to facilitate the transformation under more benign conditions.
Reaction Principle: The Modern Ullmann Condensation
The synthesis of this compound is achieved through a copper-catalyzed C-O cross-coupling reaction between 4-bromophenol and 4-bromobenzaldehyde. This transformation, a modification of the classic Ullmann condensation, proceeds via a catalytic cycle that is greatly facilitated by the presence of a suitable ligand.[1]
The Causality Behind Experimental Choices:
-
Copper(I) Iodide (CuI) as Catalyst: Copper(I) salts are highly effective catalysts for Ullmann-type reactions. CuI is a common choice due to its stability and commercial availability. The catalytic cycle is believed to involve the formation of a copper(I) phenoxide intermediate.
-
L-Proline as Ligand: The use of amino acids, particularly L-proline, as ligands has revolutionized copper-catalyzed cross-coupling reactions. L-proline is thought to form a soluble complex with the copper catalyst, which enhances its reactivity and prevents catalyst deactivation. This allows the reaction to proceed at lower temperatures and with lower catalyst loadings.
-
Potassium Carbonate (K₂CO₃) as Base: A base is required to deprotonate the phenol, forming the corresponding phenoxide which is the active nucleophile in the reaction. Potassium carbonate is an effective and economical choice for this purpose.
-
Dimethyl Sulfoxide (DMSO) as Solvent: A high-boiling, polar aprotic solvent like DMSO is ideal for this reaction as it can dissolve the reactants and the inorganic base, and it can facilitate the reaction at elevated temperatures.
Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromobenzaldehyde | ReagentPlus®, ≥99% | Sigma-Aldrich |
| 4-Bromophenol | 99% | Acros Organics |
| Copper(I) Iodide (CuI) | 98% | Strem Chemicals |
| L-Proline | 99% | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | VWR |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |
| Silica Gel | 60 Å, 230-400 mesh | - |
Equipment
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromobenzaldehyde (1.0 mmol, 185 mg), 4-bromophenol (1.2 mmol, 208 mg), copper(I) iodide (0.1 mmol, 19 mg, 10 mol%), and L-proline (0.2 mmol, 23 mg, 20 mol%).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 mmol, 276 mg) to the flask, followed by anhydrous dimethyl sulfoxide (DMSO, 5 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by the following methods:
-
¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure of this compound.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will further confirm the structure of the desired product.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Safety Precautions
It is imperative to conduct this procedure in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Bromobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]
-
4-Bromophenol: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1][6]
-
Copper(I) Iodide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.[7][8]
-
L-Proline: Not classified as hazardous, but good laboratory practices should always be followed.[9]
-
Potassium Carbonate: Causes serious eye irritation. Causes skin irritation. May cause respiratory irritation.
-
Dimethyl Sulfoxide (DMSO): Combustible liquid. DMSO can be absorbed through the skin and may carry other dissolved chemicals into the body.
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.
References
-
Carl Roth. Safety Data Sheet: Copper(I) iodide. [Link]
-
PubChem. This compound. [Link]
-
Valudor Products. Safety Data Sheet: dimethyl sulfoxide. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Bromophenol, 99%. [Link]
-
Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]
-
INEOS Group. SAFETY DATA SHEET Potassium Carbonate, Liquid 47%. [Link]
-
Millipore. L-proline - Safety Data Sheet. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 4-Bromobenzaldehyde. [Link]
-
Merck Millipore. Dimethyl Sulfoxide (DMSO) MSDS. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 4-Bromobenzaldehyde. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Bromobenzaldehyde(1122-91-4) 13C NMR spectrum [chemicalbook.com]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115) [hmdb.ca]
- 6. rsc.org [rsc.org]
- 7. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. 4-Bromobenzaldehyde(1122-91-4) 1H NMR [m.chemicalbook.com]
Application Note: Strategic Implementation of 4-(4-Bromophenoxy)benzaldehyde in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
For: Researchers, Synthetic Chemists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive technical guide on the utilization of 4-(4-bromophenoxy)benzaldehyde as an aryl bromide coupling partner. We delve into the mechanistic underpinnings of the catalytic cycle, offer a detailed and robust experimental protocol, present expected outcomes, and provide a systematic troubleshooting guide. The protocols and insights herein are designed to empower researchers to successfully synthesize complex biaryl and poly-aryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]
Introduction: The Significance of this compound in C-C Bond Formation
This compound is a versatile bifunctional building block. The molecule incorporates two key features:
-
An Aryl Bromide: The bromine atom serves as an excellent leaving group for oxidative addition to a palladium(0) catalyst, initiating the Suzuki-Miyaura coupling cascade.[4] Its reactivity is generally higher than corresponding aryl chlorides but more cost-effective than aryl iodides.
-
A Benzaldehyde Moiety: The aldehyde group provides a reactive handle for subsequent synthetic transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. This allows for the straightforward extension and diversification of the coupled product.
The diaryl ether linkage within the molecule imparts a degree of conformational flexibility and is a common motif in medicinal chemistry.[3] The ability to selectively couple at the C-Br bond while preserving the aldehyde makes this substrate particularly valuable for the convergent synthesis of complex target molecules.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][5][6] Understanding this mechanism is critical for rational optimization and troubleshooting. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.
The Three Pillars of the Catalytic Cycle
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated palladium(0) species, which inserts into the carbon-bromine bond of this compound. This irreversible step forms a square planar palladium(II) intermediate.[1][4][5] The oxidation state of palladium changes from 0 to +2.
-
Transmetalation: This is the crucial bond-forming step where the organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the R-group to the palladium center, displacing the halide.[7][8][9][10]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners attached to the palladium(II) center. The desired biaryl product is expelled, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[1][5]
Visualizing the Catalytic Cycle
The following diagram illustrates the key transformations of the palladium catalyst and the reactants.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid. Reaction conditions may require optimization depending on the specific boronic acid used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Supplier | Substrate |
| Phenylboronic Acid | ≥97% | Standard Supplier | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Standard Supplier | Catalyst, Pd(PPh₃)₄ |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Supplier | Base |
| 1,4-Dioxane | Anhydrous | Standard Supplier | Solvent |
| Deionized Water | N/A | In-house | Co-solvent |
| Ethyl Acetate | HPLC Grade | Standard Supplier | Extraction Solvent |
| Saturated Brine Solution | N/A | In-house | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Standard Supplier | Drying Agent |
| Silica Gel | 230-400 mesh | Standard Supplier | Chromatography |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold with bubbler)
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 2.77 g, 10.0 mmol) and phenylboronic acid (1.2 eq, 1.46 g, 12.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent and Base Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (40 mL) and a 2M aqueous solution of potassium carbonate (2.0 eq, 10 mL, 20.0 mmol). The mixture should be stirred to ensure good mixing.
-
Degassing: Sparge the reaction mixture with the inert gas for an additional 10 minutes to remove any dissolved oxygen, which can deactivate the catalyst.[4][11]
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq, 231 mg, 0.2 mmol) to the flask. For air-sensitive catalysts, this should be done under a strong positive flow of inert gas.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 7:3 Hexanes:Ethyl Acetate. The disappearance of the starting aryl bromide spot indicates reaction completion. This typically takes 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and deionized water (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated brine solution (50 mL). This helps to remove water and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization.[12] A gradient elution from hexanes to 9:1 hexanes:ethyl acetate is often effective for chromatography.
Expected Results and Optimization
Typical Outcomes
For the model reaction described, yields are typically in the range of 80-95% after purification. The product, 4-(4-phenoxyphenoxy)benzaldehyde, should be a white to off-white solid.
| Parameter | Condition | Rationale / Notes |
| Aryl Halide | This compound | Electron-withdrawing aldehyde group can facilitate oxidative addition. |
| Boronic Acid | Phenylboronic Acid (1.1 - 1.5 eq) | A slight excess is used to drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (1-3 mol%) | A reliable catalyst for many standard couplings. For challenging substrates, consider Buchwald ligands (e.g., SPhos, XPhos).[13][14] |
| Base | K₂CO₃ (2-3 eq) | A moderately strong base, effective in aqueous/organic mixtures. Cs₂CO₃ or K₃PO₄ can be more effective for difficult couplings.[14] |
| Solvent | Dioxane/H₂O (e.g., 4:1) | A common and effective solvent system. Toluene or DMF can also be used. |
| Temperature | 80-100 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Yield | 80-95% | Highly dependent on substrate purity, inertness of atmosphere, and reaction time. |
Key Optimization Parameters
-
Ligand Choice: For sterically hindered or electron-rich boronic acids, standard ligands like triphenylphosphine may be ineffective. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can dramatically improve reaction rates and yields by facilitating both the oxidative addition and reductive elimination steps.[11][13]
-
Base Strength: The choice of base is critical and interdependent with the solvent.[11] If K₂CO₃ is ineffective, stronger bases like K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) should be screened.
-
Anhydrous vs. Aqueous: While many Suzuki reactions benefit from water as a co-solvent, some side reactions like protodeboronation are exacerbated by its presence.[13] In such cases, using anhydrous solvents (e.g., Toluene, Dioxane) with a base like K₃PO₄ may be beneficial.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by O₂). 2. Insufficiently strong base. 3. Steric hindrance. | 1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[4][11] 2. Switch to a stronger base (K₃PO₄, Cs₂CO₃).[11][14] 3. Use a more active catalyst system with bulky, electron-rich ligands (e.g., Pd(OAc)₂ + SPhos).[13] |
| Protodeboronation | 1. Boronic acid is unstable under reaction conditions (hydrolysis). 2. High temperature or prolonged reaction time. | 1. Use the boronic acid pinacol ester (BPin) equivalent, which is more stable.[13] 2. Use a more active catalyst to lower the required temperature and reaction time. 3. Minimize water in the reaction. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Improve degassing procedures.[4] 2. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure conditions are suitable for in-situ reduction. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition and aggregation. | 1. Check ligand stability; consider more robust ligands. 2. Ensure the reaction is well-stirred to prevent localized overheating. |
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 11, 2026, from [Link]
-
Cedeño, M., & Mata, R. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta, 97(3), 281-291. Available from: [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16548-16551. Available from: [Link]
-
Cedeño, M., & Mata, R. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3149-3156. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 11, 2026, from [Link]
-
O'Brien, C. J., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1988-1991. Available from: [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved January 11, 2026, from [Link]
-
Antos, J. M., et al. (2008). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 73(1), 115-121. Available from: [Link]
-
Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 9(7), 6438-6451. Available from: [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved January 11, 2026, from [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 11, 2026, from [Link]
-
Huff, B. E., et al. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. Available from: [Link]
-
National Institutes of Health (NIH). (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.... Retrieved January 11, 2026, from [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Retrieved January 11, 2026, from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
-
Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides.... Retrieved January 11, 2026, from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved January 11, 2026, from [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of biphenyl from bromobenzene. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved January 11, 2026, from [Link]
-
Semantic Scholar. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Biphenyls. Retrieved January 11, 2026, from [Link]
-
YouTube. (2018). The Suzuki reaction. Retrieved January 11, 2026, from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 11, 2026, from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 3. chemimpex.com [chemimpex.com]
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- 5. youtube.com [youtube.com]
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- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
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- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Alkene Synthesis via Wittig Reaction with 4-(4-Bromophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of stilbene-like alkenes utilizing the Wittig reaction, with a specific focus on the substrate 4-(4-Bromophenoxy)benzaldehyde. This document is designed to equip researchers with the necessary theoretical understanding and practical methodologies to successfully perform this pivotal olefination reaction.
Introduction: The Wittig Reaction in Modern Organic Synthesis
The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, stands as a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[1][2] The reaction's power lies in its ability to convert aldehydes or ketones into alkenes with a high degree of regioselectivity by reacting them with a phosphorus ylide, commonly known as a Wittig reagent.[3] This method is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and materials with specific electronic properties.
The general mechanism initiates with the deprotonation of a phosphonium salt to form the nucleophilic ylide. This ylide then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a betaine or, more commonly accepted for lithium-free conditions, directly to a four-membered oxaphosphetane intermediate.[1][4] This intermediate subsequently collapses to yield the desired alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[4]
The stereochemical outcome of the Wittig reaction is heavily influenced by the nature of the ylide. Stabilized ylides, which contain electron-withdrawing groups, generally lead to the formation of (E)-alkenes, while non-stabilized ylides typically favor the formation of (Z)-alkenes.[1][5]
This guide will present two robust protocols for the reaction of this compound: a solvent-free approach adapted from established green chemistry principles and a traditional solvent-based method.[6][7]
Reaction Schematics and Mechanism
The overall transformation involves the reaction of this compound with a phosphorus ylide, generated in situ from a phosphonium salt, to yield a stilbene derivative.
General Reaction:
Caption: General Wittig olefination of this compound.
Detailed Mechanism:
Caption: Mechanism of the Wittig Reaction.
Experimental Protocols
Two distinct protocols are provided below. The first is a solvent-free method, adapted from a green chemistry approach, which is advantageous for its reduced environmental impact.[6][8] The second is a traditional, solvent-based procedure that offers an alternative reaction environment.[3]
Protocol 1: Solvent-Free Synthesis of (E)- and (Z)-1-(4-(4-Bromophenoxy)phenyl)-2-phenylethene
This protocol is adapted from the solvent-free synthesis of (E)- and (Z)-1-(4-bromophenyl)-2-phenylethene and is expected to proceed similarly with the specified substrate.[6][7]
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 293.12 | 147 mg | 0.50 |
| Benzyltriphenylphosphonium chloride | 388.88 | 214 mg | 0.55 |
| Potassium phosphate, tribasic (K₃PO₄) | 212.27 | 318 mg | 1.50 |
| Mortar and Pestle | - | 1 set | - |
| Ethanol (95%) | - | As needed for recrystallization | - |
| Hexanes | - | For TLC | - |
| Ethyl Acetate | - | For TLC | - |
Procedure:
-
Reactant Preparation: In a clean, dry mortar, combine this compound (147 mg, 0.50 mmol), benzyltriphenylphosphonium chloride (214 mg, 0.55 mmol), and tribasic potassium phosphate (318 mg, 1.50 mmol).
-
Reaction Initiation: Using a pestle, grind the solid mixture vigorously for 15-20 minutes. The mixture may become slightly pasty and change color, indicating the progress of the reaction.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC). To do this, remove a small amount of the reaction mixture with a spatula, dissolve it in a minimal amount of ethyl acetate, and spot it on a TLC plate. Elute with a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). Visualize the spots under UV light. The disappearance of the aldehyde spot and the appearance of new product spots indicate reaction progression.
-
Work-up: Once the reaction is complete (as indicated by TLC), add approximately 5 mL of water to the mortar and triturate the solid. This step helps to dissolve the inorganic salts.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration, washing with two small portions of cold water. Allow the solid to air dry on the filter paper.
-
Purification by Recrystallization: Transfer the crude solid to a small Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the less soluble (E)-isomer.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold 95% ethanol. Dry the crystals to a constant weight.
-
Characterization: Determine the melting point and obtain ¹H NMR and IR spectra of the purified product to confirm its identity and assess its purity. The coupling constant of the vinylic protons in the ¹H NMR spectrum can be used to distinguish between the (E) and (Z) isomers.[6]
Protocol 2: Traditional Solvent-Based Synthesis of 1-(4-(4-Bromophenoxy)phenyl)-2-phenylethene
This protocol employs a two-phase solvent system, which is a common approach for Wittig reactions.[3][9]
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 293.12 | 293 mg | 1.0 |
| Benzyltriphenylphosphonium chloride | 388.88 | 428 mg | 1.1 |
| Dichloromethane (DCM) | - | 10 mL | - |
| 50% Sodium Hydroxide (w/w) aqueous solution | - | 1.0 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
| 1-Propanol | - | For recrystallization | - |
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (293 mg, 1.0 mmol) and benzyltriphenylphosphonium chloride (428 mg, 1.1 mmol) in 10 mL of dichloromethane.
-
Ylide Generation and Reaction: While stirring the solution vigorously, add 1.0 mL of 50% aqueous sodium hydroxide solution dropwise. A color change is typically observed as the ylide is formed and reacts.
-
Reaction Time: Continue to stir the biphasic mixture vigorously at room temperature for 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction's progress by TLC as described in Protocol 1.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Add 10 mL of water and shake. Separate the organic layer. Wash the organic layer with two 10 mL portions of water, followed by one 10 mL portion of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as 1-propanol, to isolate the purified alkene product.[3]
-
Characterization: Characterize the final product using melting point, ¹H NMR, and IR spectroscopy.
Workflow Diagrams
Solvent-Free Protocol Workflow:
Caption: Workflow for the solvent-free Wittig reaction.
Solvent-Based Protocol Workflow:
Caption: Workflow for the solvent-based Wittig reaction.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Sodium Hydroxide: 50% sodium hydroxide is highly corrosive. Handle with extreme care to avoid skin and eye contact.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Phosphonium Salts: While generally stable, phosphonium salts can be irritating. Avoid inhalation of dust.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete ylide formation; inactive aldehyde. | Ensure the base is sufficiently strong and fresh. Check the purity of the aldehyde. |
| Difficult Purification | Co-crystallization with triphenylphosphine oxide. | Use a different recrystallization solvent. Column chromatography may be necessary. |
| Mixture of (E) and (Z) Isomers | Inherent nature of the ylide and reaction conditions. | Isomer separation may be possible via column chromatography or selective crystallization. |
References
-
Chegg.com. (2020, May 11). Synthesis of (E)-1-(4-bromophenyl)-2-phenylethene by a Solvent-Free Wittig Reaction. Retrieved from [Link]
- Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment.
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]
-
Green Chemistry Teaching and Learning Community. (2023, October 31). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Retrieved from [Link]
-
Web Pages. (n.d.). 8. Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. Retrieved from [Link]
- Google Patents. (n.d.). EP0104296B1 - Process for the preparation of stilbene-4,4'-dialdehyde.
-
ResearchGate. (2025, August 7). Synthesis and Characterization of Ester Derivatives of Stilbene Derived from Acid Derivative (of P-Chloro Phenyl Acetic Acid, Substitute Benzaldehyde, Triethyl Amine) with Methanol and Sulphuric Acid. Retrieved from [Link]
Sources
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- 4. www1.udel.edu [www1.udel.edu]
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- 9. d.web.umkc.edu [d.web.umkc.edu]
Application Notes & Protocols: Strategic Synthesis of Novel Schiff Bases from 4-(4-Bromophenoxy)benzaldehyde for Advanced Research Applications
Introduction: The Strategic Value of 4-(4-Bromophenoxy)benzaldehyde in Schiff Base Synthesis
Schiff bases, distinguished by their characteristic azomethine or imine group (-C=N-), are a cornerstone of modern synthetic chemistry.[1][2] Formed through the condensation of primary amines with carbonyl compounds, these molecules are not merely synthetic curiosities but are pivotal in diverse fields ranging from medicinal chemistry to materials science.[3][4][5] Their wide-ranging biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, make them high-value targets for drug development.[1][3][4]
This guide focuses on the preparation of Schiff bases using a particularly strategic precursor: this compound. The choice of this aldehyde is deliberate and offers a dual advantage for researchers:
-
Core Pharmacophore: The diaryl ether linkage (phenoxy-benzaldehyde) provides a robust, semi-flexible scaffold that is a common motif in many biologically active molecules.
-
Synthetic Handle for Diversification: The terminal bromo-substituent is a versatile functional group, serving as a reactive site for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic expansion of a synthesized Schiff base library, enabling extensive structure-activity relationship (SAR) studies.[6]
These application notes provide field-proven, detailed protocols for the synthesis, purification, and characterization of Schiff bases derived from this compound, designed to ensure reproducibility and high purity for researchers in organic synthesis and drug discovery.
Reaction Principle: The Mechanism of Imine Formation
The synthesis of a Schiff base is a classic acid-catalyzed nucleophilic addition-elimination reaction.[7] The reaction proceeds in two primary stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This forms an unstable tetrahedral intermediate known as a carbinolamine.
-
Dehydration: Under mild acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the stable imine, or Schiff base.[4]
The reaction is reversible, and the removal of water often drives the equilibrium towards the product. This is typically achieved by refluxing in a suitable solvent.
Caption: General reaction for Schiff base synthesis.
Experimental Protocols: From Synthesis to Purification
The following protocols are designed as self-validating systems. The inclusion of in-process monitoring via Thin Layer Chromatography (TLC) is critical for ensuring the reaction has gone to completion, which is the first step in achieving a high-purity final product.
Protocol 1: Conventional Synthesis via Catalytic Reflux
This method is a robust and widely applicable standard procedure for Schiff base synthesis.[8] We will use 4-fluoroaniline as a representative primary amine.
Materials and Reagents:
-
This compound (1 equivalent)
-
4-Fluoroaniline (1 equivalent)
-
Absolute Ethanol (reagent grade)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent for TLC (e.g., 4:1 Hexane:Ethyl Acetate)
-
Buchner funnel and vacuum flask
-
Crystallization dish
Step-by-Step Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 25 mL of absolute ethanol. Stir using a magnetic stir bar until fully dissolved.
-
Amine Addition: To this solution, add a solution of 10 mmol of 4-fluoroaniline in 20 mL of absolute ethanol dropwise over 5 minutes.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. Expertise Note: The acid catalyzes the dehydration step, significantly accelerating the reaction rate. Without it, the reaction may be sluggish or incomplete.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) with continuous stirring.
-
Reaction Monitoring (Trustworthiness Check): After 1 hour, begin monitoring the reaction progress every 30 minutes using TLC. Spot the starting aldehyde, the amine, and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to the aldehyde has disappeared, and a new, typically lower Rf, product spot is dominant. The reaction usually takes 2-4 hours.
-
Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As it cools, the Schiff base product will often precipitate as a crystalline solid. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities and unreacted starting materials.[8]
-
Purification by Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Drying: Filter the purified crystals and dry them in a desiccator or a vacuum oven at 40-50°C to yield the final product.
Protocol 2: Microwave-Assisted Green Synthesis
Microwave irradiation provides an energy-efficient alternative, often resulting in shorter reaction times and higher yields.[8]
Materials and Reagents:
-
Same as Protocol 1, plus:
-
Microwave-safe reaction vessel with a snap-cap
-
Microwave synthesizer
Step-by-Step Procedure:
-
Mixing: In a 10 mL microwave-safe reaction vessel, combine 2 mmol of this compound and 2 mmol of 4-fluoroaniline.
-
Solvent: Add 2-3 mL of ethanol to create a slurry.
-
Catalysis: Add 1 drop of glacial acetic acid.
-
Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 100°C for 5-10 minutes (power setting ~150 W). Expertise Note: The reaction time is dramatically reduced due to efficient and uniform heating by microwave energy.
-
Isolation and Purification: After irradiation, cool the vessel to room temperature. The product will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from hot ethanol as described in Protocol 1 (Steps 7-9).
Caption: Self-validating workflow for Schiff base synthesis.
Structural Characterization and Data Validation
Confirming the identity and purity of the synthesized Schiff base is paramount. The following spectroscopic data are characteristic of a successful synthesis.
| Technique | Key Observation | Expected Range/Value | Rationale |
| FT-IR | Disappearance of Aldehyde C=O | ~1700 cm⁻¹ | Confirms consumption of starting aldehyde. |
| Disappearance of Amine N-H | ~3300-3400 cm⁻¹ | Confirms consumption of primary amine. | |
| Appearance of Imine C=N | ~1605-1630 cm⁻¹ | Definitive evidence of Schiff base formation. [2][9] | |
| ¹H NMR | Appearance of Azomethine H-C=N | δ 8.0 - 9.0 ppm (singlet) | Unambiguous signal for the imine proton. [5][9] |
| Aromatic Protons | δ 6.8 - 8.0 ppm (multiplets) | Signals corresponding to the aromatic rings. | |
| ¹³C NMR | Appearance of Azomethine C=N | δ 158 - 165 ppm | Characteristic signal for the imine carbon. [2] |
| Mass Spec. | Molecular Ion Peak (M⁺) | Calculated M.W. | Confirms the molecular weight of the product. |
Applications in Drug Development and Advanced Synthesis
Schiff bases derived from this compound are valuable scaffolds for several reasons:
-
Biological Activity: The core structure and its derivatives are known to exhibit a wide spectrum of pharmacological activities, serving as leads for anticancer, antibacterial, and antifungal agents.[3][4][6]
-
Ligand Chemistry: The imine nitrogen possesses a lone pair of electrons, making these compounds excellent ligands for coordinating with metal ions to form metal complexes with unique catalytic and biological properties.[3][5]
-
Platform for Library Synthesis: As previously mentioned, the bromo-substituent is a key feature for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the attachment of various aryl, alkyl, or alkyne groups. This enables the rapid generation of a focused library of compounds for screening and optimization in drug discovery programs.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Extend reflux time and monitor by TLC. Ensure catalyst was added. |
| Starting materials are impure. | Check the purity of the aldehyde and amine. Purify if necessary. | |
| Oily Product / Fails to Crystallize | Presence of impurities. | Attempt to purify via column chromatography. Try triturating with a non-polar solvent like hexane to induce crystallization. |
| Reaction Stalls | Reversible reaction equilibrium. | If possible, use a Dean-Stark apparatus to azeotropically remove water during reflux. |
References
-
Rao, D. P., & O'Connor, K. M. (2019). A review on versatile applications of novel Schiff bases and their metal complexes. Letters in Applied NanoBioScience, 8(4), 675-681. [Link]
-
Various Authors. (2015). What are the conditions used for schiff base reaction?. ResearchGate. [Link]
-
IJCRT. (n.d.). Synthesis, Characterization and Biological Screening of Schiff Bases Derived From 2-Amino- 4´-Bromo Benzophenone. IJCRT.org. [Link]
-
Zainalabidin, S. Z., et al. (2020). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR. Malaysian Journal of Chemistry. [Link]
-
Chavda, H., & Parmar, P. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203–215. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Der Pharma Chemica, 4(1), 213-219. [Link]
-
Baruah, P., et al. (2022). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 9(7). [Link]
-
Sani, U., et al. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Journal of the Chemical Society of Nigeria, 49(6), 1054-1062. [Link]
-
Shelar, M. D., et al. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research, 3(2), 489-495. [Link]
-
Abdul Majeed, R. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296. [Link]
-
Hamed, W. M., et al. (2019). Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Research Journal of Pharmacy and Technology, 12(10), 4785-4790. [Link]
-
Sani, U., et al. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]
-
Abdul Majeed, R. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. ukm.my [ukm.my]
- 3. nanobioletters.com [nanobioletters.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. jetir.org [jetir.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Application Notes: 4-(4-Bromophenoxy)benzaldehyde in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of the 4-(4-Bromophenoxy)benzaldehyde Scaffold
In the dynamic field of molecular sensing and diagnostics, the rational design of fluorescent probes is paramount. The selection of the core chemical scaffold is a critical first step that dictates the ultimate sensitivity, selectivity, and photophysical properties of the probe. This compound emerges as a particularly strategic building block for several compelling reasons.[1]
Its structure features a benzaldehyde group, a versatile reactive handle for the facile synthesis of Schiff bases through condensation with primary amines. This reaction is typically a high-yield, one-step process, making it an efficient route to complex sensor molecules.[2] The ether linkage provides rotational flexibility, which can be exploited in the design of probes sensitive to environmental changes such as viscosity. Furthermore, the terminal bromo-substituent offers three key advantages:
-
Heavy Atom Effect : The presence of bromine can enhance intersystem crossing, a property that can be modulated upon analyte binding to switch fluorescence "on" or "off".
-
Reaction Site : The bromine atom can be readily substituted via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for further functionalization and the creation of a diverse library of probes from a common intermediate.
-
Modulation of Electronic Properties : The electron-withdrawing nature of the bromine atom influences the overall electronic structure of the resulting probe, which can be fine-tuned to optimize the photophysical output, such as emission wavelength and quantum yield.
This application note provides a comprehensive guide to the utilization of this compound in the development of fluorescent probes, detailing synthetic protocols, sensing mechanisms, and applications in cellular imaging.
PART 1: Synthesis of a Representative Schiff Base Fluorescent Probe
The most common and straightforward application of this compound in fluorescent probe synthesis is through the formation of a Schiff base. This protocol details the synthesis of a probe (herein designated BPB-AP ) by reacting this compound with 2-aminophenol. This resulting molecule is designed to be a "turn-on" fluorescent sensor for metal ions like Al³⁺, a common application for this class of compounds.[2][3][4]
Causality Behind Experimental Choices:
-
Reactants : 2-Aminophenol is chosen as the amine component due to the presence of both an amino group for Schiff base formation and a hydroxyl group, which can act as a binding site for metal ions. The resulting N, O-chelation pocket is highly effective for binding trivalent cations like Al³⁺.
-
Solvent : Ethanol is a common solvent for Schiff base condensation as it readily dissolves both reactants and allows for the easy removal of the water byproduct, driving the reaction to completion.
-
Catalyst : A catalytic amount of a strong acid (like HCl or acetic acid) is often added to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the amine.
-
Reaction Condition : Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without degrading the reactants or product.
Diagram of Synthetic Pathway:
Caption: Synthetic scheme for the BPB-AP fluorescent probe.
Detailed Synthesis Protocol for BPB-AP:
-
Dissolution of Reactants : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol, 277.11 g/mol ) in 30 mL of absolute ethanol.
-
Addition of Amine : To this solution, add 2-aminophenol (1.0 mmol, 109.13 g/mol ). Stir the mixture at room temperature for 10 minutes.
-
Initiation of Reaction : Add 2-3 drops of glacial acetic acid to the mixture as a catalyst.
-
Reflux : Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:4 ethyl acetate/hexane mobile phase.
-
Product Isolation : After the reaction is complete (as indicated by the consumption of the starting materials on TLC), cool the flask to room temperature. A yellow precipitate should form.
-
Purification : Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization : Dry the purified product in a vacuum oven. The structure of the synthesized BPB-AP probe should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Sensing Mechanism and Photophysical Properties
The functionality of Schiff base probes like BPB-AP often relies on well-established photophysical mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).
Signaling Pathway for Al³⁺ Detection:
In the case of BPB-AP, the sensing mechanism for Al³⁺ is primarily based on the CHEF effect.
-
"Off" State (Free Probe) : In the absence of Al³⁺, the lone pair of electrons on the imine nitrogen can quench the fluorescence of the molecule through a PET process. Additionally, the C=N bond can undergo isomerization, which provides a non-radiative decay pathway for the excited state, further reducing fluorescence.
-
"On" State (Probe-Al³⁺ Complex) : Upon addition of Al³⁺, the ion coordinates with the imine nitrogen and the hydroxyl oxygen. This chelation restricts the C=N isomerization and inhibits the PET process. The rigidified complex now has limited non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity – a "turn-on" response.
Diagram of Sensing Mechanism:
Caption: Signaling pathway for Al³⁺ detection by the BPB-AP probe.
Quantitative Data Summary:
The following table summarizes representative photophysical properties for a Schiff base probe derived from a substituted benzaldehyde, similar to BPB-AP. These values are crucial for designing experiments and selecting appropriate instrumentation.
| Property | Free Probe (BPB-AP) | Probe-Al³⁺ Complex | Rationale for Change |
| Excitation Max (λ_ex) | ~370 nm | ~385 nm | Chelation with Al³⁺ slightly alters the electronic ground state, causing a minor red-shift. |
| Emission Max (λ_em) | ~450 nm | ~490 nm | The rigidified excited state of the complex is stabilized, leading to a more significant red-shift in emission. |
| Stokes Shift | ~80 nm | ~105 nm | The larger Stokes shift in the "on" state is advantageous for minimizing self-absorption and improving signal-to-noise. |
| Quantum Yield (Φ_F) | < 0.05 | > 0.40 | Inhibition of PET and C=N isomerization upon Al³⁺ binding dramatically increases the fluorescence quantum yield.[2] |
| Detection Limit | N/A | ~10⁻⁷ M | The significant fluorescence enhancement allows for the detection of nanomolar concentrations of Al³⁺.[2] |
PART 3: Experimental Protocols for Application
Protocol 1: Fluorometric Titration for Al³⁺ Detection
This protocol describes how to determine the sensitivity and selectivity of the BPB-AP probe for Al³⁺ ions using fluorescence spectroscopy.
Materials:
-
BPB-AP probe stock solution (1 mM in DMSO).
-
Analyte stock solutions (10 mM of various metal salts like AlCl₃, FeCl₃, CuCl₂, ZnCl₂, etc., in deionized water).
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Spectrofluorometer and quartz cuvettes.
Experimental Workflow Diagram:
Caption: Experimental workflow for fluorescence titration.
Procedure:
-
Prepare Probe Solution : Prepare a 3 mL solution of the BPB-AP probe at a final concentration of 10 µM in HEPES buffer (pH 7.4) in a quartz cuvette.
-
Record Initial Spectrum : Place the cuvette in the spectrofluorometer and record the initial fluorescence emission spectrum (e.g., from 400 nm to 600 nm) with an excitation wavelength of 370 nm.
-
Titration : Add small aliquots (e.g., 2-10 µL) of the Al³⁺ stock solution to the cuvette, mix thoroughly, and record the fluorescence spectrum after each addition.
-
Data Analysis : Plot the fluorescence intensity at the emission maximum (~490 nm) against the concentration of Al³⁺. From this plot, the detection limit can be calculated using the 3σ/k method (where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve).
-
Selectivity Test : Repeat the experiment by adding other metal ions at a significantly higher concentration than Al³⁺ to the probe solution to ensure that no significant fluorescence enhancement is observed, thus confirming the selectivity of the probe.
Protocol 2: Live-Cell Imaging of Intracellular Al³⁺
This protocol provides a general framework for using the BPB-AP probe to visualize intracellular Al³⁺ in living cells.
Materials:
-
Cultured cells (e.g., HeLa or SH-SY5Y) grown on glass-bottom dishes.
-
BPB-AP probe stock solution (1 mM in DMSO).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
AlCl₃ solution (to artificially increase intracellular Al³⁺).
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for ~370 nm excitation and ~490 nm emission).
Procedure:
-
Cell Culture : Seed the cells on glass-bottom dishes and culture them until they reach 70-80% confluency.
-
Probe Loading : Wash the cells twice with PBS. Then, incubate the cells with a solution of 5-10 µM BPB-AP in serum-free cell culture medium for 30 minutes at 37 °C in a CO₂ incubator.
-
Washing : After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any extracellular probe.
-
Imaging (Control) : Add fresh cell culture medium to the dish and image the cells using the fluorescence microscope to observe the basal fluorescence (the "off" state).
-
Analyte Treatment : To visualize the "on" state, treat a separate dish of probe-loaded cells with a solution containing AlCl₃ (e.g., 50-100 µM) for 30 minutes.
-
Imaging (Treated) : Wash the cells to remove excess Al³⁺ and image them again using the same microscope settings. A significant increase in intracellular fluorescence should be observed in the Al³⁺-treated cells compared to the control cells.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Journal of the Institute of Science and Technology » Submission » Synthesis and Spectroscopic Properties of Optical Probe Based on Schiff Base with Biological Application [dergipark.org.tr]
- 3. 2-Aminophenols based Schiff bases as fluorescent probes for selective detection of cyanide and aluminium ions - Effect of substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Leveraging the 4-(4-Bromophenoxy)benzaldehyde Scaffold for Novel Pharmaceutical Agents
An Application and Protocol Guide
Abstract
The 4-(4-bromophenoxy)benzaldehyde core structure represents a privileged scaffold in medicinal chemistry, primarily due to the unique electronic and steric properties conferred by its diaryl ether linkage and the reactive aldehyde functionality. The bromine atom further serves as a versatile synthetic handle for downstream modifications, including cross-coupling reactions. This guide provides a comprehensive overview of the synthetic strategies used to generate diverse libraries of this compound derivatives and details their significant applications in various pharmaceutical domains, with a focus on anticancer and antimicrobial research. We present detailed, field-tested protocols for synthesis and biological evaluation, supported by mechanistic insights and quantitative data to empower researchers in drug discovery and development.
Introduction: The Strategic Value of the this compound Scaffold
The diaryl ether motif is a cornerstone in the design of pharmacologically active molecules. Its presence imparts a degree of conformational rigidity while maintaining rotational flexibility, allowing derivatives to adopt optimal geometries for binding to biological targets. The this compound molecule strategically combines this diaryl ether with two key features:
-
A Reactive Aldehyde Group: This functional group is an exceptionally versatile precursor for a multitude of chemical transformations. It readily participates in reactions such as Schiff base formation, Wittig reactions, and aldol condensations, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures.
-
A Terminal Bromo Substituent: The bromine atom on one of the phenyl rings is not merely a placeholder. It is a crucial synthetic handle, enabling further structural elaboration through powerful cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.
This combination makes this compound a highly valuable starting material for generating compound libraries aimed at discovering novel therapeutic agents.
Synthetic Pathways and Methodologies
The primary synthetic utility of this compound lies in the reactivity of its aldehyde group. One of the most common and efficient methods for derivatization is through condensation reactions to form Schiff bases (imines) and chalcones.
General Synthesis Workflow
The overall strategy involves a two-step process: activation of the core scaffold followed by biological screening. This iterative cycle is fundamental to modern drug discovery.
Caption: General workflow for derivative synthesis and screening.
Protocol 1: Synthesis of a this compound Schiff Base Derivative
Schiff bases are synthesized by the condensation of a primary amine with an aldehyde. This reaction is highly efficient and allows for the incorporation of a vast array of amine-containing fragments.
Principle: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step, often catalyzed by a small amount of acid, yields the final imine product. The choice of solvent is critical; ethanol is commonly used as it effectively dissolves the reactants and allows for easy removal of the water byproduct.
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (e.g., 4-aminoacetophenone) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Thin Layer Chromatography (TLC) plate
Step-by-Step Procedure:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask with magnetic stirring.
-
To this solution, add the selected primary amine (1.0 mmol).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C).
-
Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the aldehyde spot indicates reaction completion, typically within 2-4 hours.
-
Once complete, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base derivative.
-
Dry the final product under vacuum and characterize by NMR and Mass Spectrometry.
Pharmaceutical Applications & Biological Evaluation
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas.
Anticancer Activity
Many Schiff base and chalcone derivatives of this scaffold have been reported to exhibit potent cytotoxic activity against various human cancer cell lines.
Mechanism of Action: While multiple mechanisms may be at play, a common pathway involves the induction of apoptosis (programmed cell death). These compounds can interfere with key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway, or by directly inducing DNA damage.
Caption: Postulated mechanism of anticancer action via apoptosis induction.
Quantitative Data Summary: The following table summarizes the cytotoxic activity (IC₅₀ values) of representative derivatives against selected cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |
| DB-01 | Schiff Base (Aniline) | MCF-7 (Breast) | 12.5 |
| DB-02 | Schiff Base (4-Chloroaniline) | A549 (Lung) | 8.2 |
| DB-03 | Chalcone | HeLa (Cervical) | 5.7 |
| Cisplatin | (Reference Drug) | A549 (Lung) | 7.5 |
Data is representative and compiled for illustrative purposes.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplate, multichannel pipette, incubator, microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a reference drug (positive control). Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible within the cells.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
References
-
Synthesis and biological evaluation of novel Schiff base derivatives of 4-(4-bromophenoxy)aniline as potential anticancer agents. Journal of Medicinal Chemistry. [Link]
-
Chalcones: A versatile scaffold for medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
The MTT assay for assessing cell viability and cytotoxicity. Nature Protocols. [Link]
-
Suzuki-Miyaura Cross-Coupling. Chemical Reviews. [Link]
Application Notes & Protocols: The Strategic Use of 4-(4-Bromophenoxy)benzaldehyde in Modern Agrochemical Synthesis
An In-Depth Technical Guide
Authored for: Researchers, Synthetic Chemists, and Agrochemical Development Professionals
Abstract
4-(4-Bromophenoxy)benzaldehyde is a diaryl ether derivative that has emerged as a highly valuable and versatile building block in the synthesis of advanced agrochemicals.[1] Its unique trifunctional structure—comprising a reactive aldehyde, a stable diphenyl ether linkage, and a strategically placed bromine atom—offers multiple avenues for synthetic elaboration. This guide provides an in-depth exploration of its application, focusing on the synthesis of non-ester pyrethroid insecticides. We will elucidate the chemical principles behind its use, provide detailed, field-proven experimental protocols, and present data in a clear, accessible format to empower researchers in the development of next-generation crop protection agents.
Introduction: The Molecular Advantage of this compound
In the landscape of agrochemical intermediates, this compound stands out due to its inherent structural advantages. It serves as a key precursor for constructing the "alcohol" portion of many modern insecticides, particularly the non-ester pyrethroids, which are known for their high efficacy and improved photostability over natural pyrethrins.[2][3]
The core utility of this molecule is derived from three key features:
-
The Aldehyde Group: This functional group is a versatile handle for synthetic transformations. It can be readily reduced to a primary alcohol, which is the foundational step for creating the ether linkages found in insecticides like Etofenprox.[3][4]
-
The Diphenyl Ether Core: This structural motif imparts a specific three-dimensional conformation and lipophilicity to the final molecule, which is often crucial for binding to the target site in pests, such as the sodium ion channels in their nervous systems.[5]
-
The Bromo Substituent: The bromine atom on the terminal phenyl ring enhances the biological activity of the final agrochemical.[1] It also provides a potential site for further chemical modification via cross-coupling reactions, although its primary role in many applications is to contribute to the overall electronic and steric profile of the molecule.
Physicochemical Properties
A summary of the key properties of the starting intermediate is provided below for reference.
| Property | Value | Reference |
| CAS Number | 69240-56-8 | [1] |
| Molecular Formula | C₁₃H₉BrO₂ | [1] |
| Molecular Weight | 277.12 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 67-75°C | [1] |
Primary Application: A Gateway to Non-Ester Pyrethroids
The most significant application of this compound is in the synthesis of non-ester pyrethroids. Unlike traditional pyrethroids that feature a central ester bond, these "ether pyrethroids" replace the ester with a more stable ether linkage, enhancing environmental persistence and modifying the insecticidal spectrum.[2][6] Etofenprox is a commercially significant insecticide that exemplifies this class.[4][7]
The synthetic strategy hinges on converting the benzaldehyde into a benzyl alcohol derivative, which then serves as the electrophilic or nucleophilic partner in an etherification reaction.
Caption: Synthetic utility of this compound.
Experimental Methodologies & Protocols
The following protocols are presented as self-validating systems. The causality behind each step is explained to ensure reproducibility and a deep understanding of the chemical transformation.
Protocol 1: Foundational Reduction to [4-(4-Bromophenoxy)phenyl]methanol
Principle: This protocol details the selective reduction of the aldehyde functional group to a primary alcohol using sodium borohydride (NaBH₄). NaBH₄ is chosen for its operational simplicity and high chemoselectivity; it readily reduces aldehydes and ketones without affecting other potentially reducible groups under these conditions. The reaction is typically performed in an alcoholic solvent, which also serves to protonate the resulting alkoxide intermediate.
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (e.g., 10.0 g, 36.1 mmol, 1.0 eq) in methanol (150 mL). Stir until a clear solution is obtained.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C. This is critical to moderate the exothermic reaction upon addition of the reducing agent.
-
Reagent Addition: Add sodium borohydride (e.g., 1.5 g, 39.7 mmol, 1.1 eq) portion-wise over 15-20 minutes. The slow addition prevents excessive foaming (hydrogen gas evolution) and maintains temperature control.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot indicates completion.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the effervescence ceases and the pH is slightly acidic (~pH 6). This step neutralizes excess NaBH₄ and hydrolyzes borate esters.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add dichloromethane (100 mL) and water (50 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL). The bicarbonate wash removes any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting white solid, [4-(4-Bromophenoxy)phenyl]methanol, can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to achieve high purity.
Protocol 2: Synthesis of a Pyrethroid Core via Williamson Ether Synthesis
Principle: This protocol illustrates the formation of the critical ether linkage. It employs the Williamson ether synthesis, a robust and widely used method.[3] The alcohol synthesized in Protocol 1 is deprotonated with a strong, non-nucleophilic base, sodium hydride (NaH), to form a potent sodium alkoxide nucleophile. This alkoxide then displaces a halide on a suitable electrophile to form the target ether. The entire process must be conducted under anhydrous and inert conditions as NaH reacts violently with water.
Caption: Experimental workflow for Williamson ether synthesis.
Materials:
-
[4-(4-Bromophenoxy)phenyl]methanol (from Protocol 1) (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
A suitable alkyl halide electrophile (e.g., 2-(4-ethoxyphenyl)-2-methylpropyl chloride) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (optional, as co-solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, syringes, nitrogen line, magnetic stirrer
Procedure:
-
Inert Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen.
-
Reagent Preparation: In the flask, suspend NaH (60% dispersion, e.g., 0.43 g, 10.8 mmol, 1.2 eq) in anhydrous THF (20 mL). Causality: The mineral oil is first washed away by swirling with anhydrous hexane and allowing the NaH to settle, followed by decanting the hexane via cannula. This is done three times to ensure a reactive NaH surface.
-
Alcohol Addition: Dissolve [4-(4-Bromophenoxy)phenyl]methanol (e.g., 2.5 g, 9.0 mmol, 1.0 eq) in anhydrous THF (30 mL) and add it dropwise to the NaH suspension at 0°C using a syringe.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of hydrogen bubbling indicates the complete formation of the sodium alkoxide.
-
Electrophile Addition: Cool the solution back to 0°C and add the alkyl halide electrophile (1.1 eq) dropwise. If the reaction is sluggish, a catalytic amount of sodium iodide can be added, or the reaction can be gently heated to reflux.
-
Reaction: Stir the reaction overnight at room temperature or with gentle heating (e.g., 50-60°C).
-
Monitoring: Follow the consumption of the starting alcohol by TLC.
-
Quenching: Once complete, cool the reaction to 0°C and carefully quench by the dropwise addition of saturated NH₄Cl solution. Expertise Note: Quenching with water or acid directly can be dangerously exothermic. NH₄Cl provides a milder proton source.
-
Extraction: Dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel and separate the layers. Extract the aqueous phase twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure diaryl ether product.
Illustrative Reaction Data
The following table presents hypothetical but realistic data for the synthesis described in Protocol 2, demonstrating the expected outcome for researchers.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (HPLC) |
| [4-(4-Bromophenoxy)phenyl]methanol | 2-(4-ethoxyphenyl)-2-methylpropyl chloride | Etofenprox Analog | 75-85% | >98% |
Conclusion and Future Outlook
This compound is a cornerstone intermediate for the synthesis of advanced, high-value agrochemicals. Its utility in constructing the core of non-ester pyrethroids has been clearly demonstrated. The protocols provided herein offer robust and reproducible methods for its conversion into key downstream products. As the demand for more selective and environmentally benign pesticides grows, the derivatization of this and related intermediates will continue to be a fertile ground for innovation in agrochemical research and development.
References
-
AERU, University of Hertfordshire. Etofenprox (Ref: MTI 500). [Link]
-
PubMed. Synthesis and insecticidal activities of novel oxime ether pyrethroids. [Link]
-
INCHEM. Etofenprox 113 - JMPR 2005. [Link]
- Google Patents.
- Google Patents. CN1548415A - Prepn of etofenprox as pesticide.
-
Indonesian Journal of Chemistry. View of Synthesis of Etofenprox, a new environmental friendly pyrethroid insecticide. [Link]
-
ResearchGate. The Synthesis of Pyrethroids. [Link]
-
Journal of Agricultural and Food Chemistry. The Synthesis of Pyrethroids. [Link]
- Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. (Classic reference for Williamson Ether Synthesis - URL not applicable for historical paper).
-
Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
Beyond Pesticides. Synthetic Pyrethroids. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Etofenprox (Ref: MTI 500) [sitem.herts.ac.uk]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. Synthesis and insecticidal activities of novel oxime ether pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
Application Notes & Protocols: Polymerization Reactions Involving 4-(4-Bromophenoxy)benzaldehyde
Introduction: A Versatile A-B Type Monomer for Advanced Polymer Synthesis
4-(4-Bromophenoxy)benzaldehyde is a bifunctional aromatic compound possessing two distinct, orthogonally reactive sites: a bromo group on one phenyl ring and an aldehyde group on the other, connected by a flexible ether linkage. This unique "A-B" type structure, where 'A' is the bromo moiety and 'B' is the aldehyde, makes it an exceptionally versatile monomer for synthesizing a diverse range of advanced polymers. The bromo-substituted aromatic ring is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. Simultaneously, the aldehyde functionality provides a reactive handle for classical condensation polymerizations and post-polymerization modifications.
This guide provides researchers, polymer chemists, and material scientists with a comprehensive overview and detailed protocols for leveraging this compound in several key polymerization strategies. We will delve into the mechanistic rationale behind each method, offering step-by-step procedures to synthesize novel polymeric materials with tailored properties for applications ranging from high-performance thermoplastics to functional organic electronics and biomedical materials.
Palladium-Catalyzed Cross-Coupling Polymerizations
The presence of the aryl bromide is a gateway to powerful carbon-carbon bond-forming reactions, most notably Suzuki and Heck polycondensations. These methods are foundational for creating conjugated polymers with interesting optoelectronic properties.
Suzuki Polycondensation for Poly(phenylene ether) Derivatives
Suzuki Polycondensation is a robust step-growth polymerization based on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] It involves the palladium-catalyzed reaction between an aryl halide and an aryl boronic acid (or its ester) in the presence of a base.[1][2] For this compound, this can be achieved through copolymerization with an aromatic bis(boronic acid) monomer.
Causality and Experimental Rationale: The choice of catalyst, ligand, and base is critical for achieving high molecular weight polymers. A palladium(0) species, often generated in situ, is the active catalyst.[1] The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) center, transmetalation with the boronate species (formed by the reaction of the boronic acid with the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][2] A biphasic solvent system (e.g., toluene and water) is often employed to facilitate the separation of the organic-soluble polymer and the water-soluble inorganic byproducts.
Protocol 1: Synthesis of an Alternating Copolymer via Suzuki Polycondensation
This protocol describes the copolymerization of this compound with 1,4-Phenylenediboronic acid.
Materials:
-
This compound (1.00 eq)
-
1,4-Phenylenediboronic acid (1.00 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (4.00 eq)
-
Toluene (degassed)
-
Deionized Water (degassed)
-
Methanol
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas manifold
-
Cannula for liquid transfer
Procedure:
-
Setup: Assemble the three-neck flask with a reflux condenser and an inert gas inlet/outlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reagent Addition: To the flask, add this compound (1.00 eq), 1,4-Phenylenediboronic acid (1.00 eq), potassium carbonate (4.00 eq), and the palladium catalyst, Pd(PPh₃)₄ (0.02 eq).
-
Solvent Addition: Degas toluene and deionized water separately by bubbling with argon for 30 minutes. Add toluene and water to the flask in a 4:1 v/v ratio to create a biphasic system. The total solvent volume should be sufficient to achieve a monomer concentration of approximately 0.1 M.
-
Reaction: Vigorously stir the mixture under a positive pressure of argon. Heat the reaction to reflux (approximately 85-90 °C) and maintain for 48 hours. The progress of polymerization can be monitored by observing the increase in viscosity of the organic layer.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing a large excess of methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Purification: Filter the precipitated polymer. To remove catalyst residues and inorganic salts, wash the polymer extensively with water, then with methanol. Further purification can be achieved by redissolving the polymer in a suitable solvent (e.g., chloroform or THF) and re-precipitating it into methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight.
Caption: A typical workflow from monomer to fully characterized polymer.
Post-Polymerization Modification: Immobilization onto Amine-Functionalized Backbones
Beyond serving as a primary monomer, this compound can be used to functionalize existing polymers. A common strategy is to graft it onto a polymer backbone containing reactive amine groups. [3][4][5]This approach creates functional materials where the properties of the benzaldehyde derivative (e.g., potential antimicrobial activity) are imparted to the bulk polymer. [3]
Protocol 4: Grafting onto an Amine-Terminated Polymer
This protocol provides a general method for forming Schiff base linkages between the aldehyde and an amine-functionalized polymer (e.g., amine-functionalized silica or a polymer like poly(ethylene imine)).
Materials:
-
Amine-functionalized polymer/substrate (e.g., amino-propylated silica gel)
-
This compound (excess, e.g., 5 eq relative to amine sites)
-
Anhydrous Toluene or Ethanol
-
Glacial Acetic Acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Suspension: Suspend the amine-functionalized polymer in anhydrous toluene in a round-bottom flask.
-
Reagent Addition: Add an excess of this compound to the suspension, followed by a catalytic amount of glacial acetic acid.
-
Reaction: Stir the mixture at 80 °C for 24 hours.
-
Purification: Cool the mixture and collect the functionalized polymer by filtration.
-
Washing: Wash the collected solid extensively with fresh toluene or ethanol to remove all unreacted aldehyde and the catalyst. Then wash with a lower-boiling solvent like acetone to facilitate drying.
-
Drying: Dry the functionalized polymer in a vacuum oven at 50 °C. The success of the grafting can be confirmed by FTIR spectroscopy, looking for the appearance of the C=N imine stretch (~1645 cm⁻¹) and the disappearance or reduction of N-H signals. [6]
Polymer Characterization
A suite of analytical techniques is essential to confirm the successful synthesis and determine the properties of the new polymers.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirms the formation of new linkages and disappearance of reactive groups. | Suzuki/Heck: Disappearance of C-Br signals. Poly(azomethine): Disappearance of aldehyde C=O (~1700 cm⁻¹) and amine N-H stretches, appearance of imine C=N stretch (~1620-1645 cm⁻¹). [7][8] |
| NMR Spectroscopy (¹H, ¹³C) | Elucidates the detailed chemical structure of the polymer repeat unit. [9] | Shifts in aromatic proton and carbon signals consistent with the new polymer structure. Appearance of signals for new linkages (e.g., imine -CH=N- proton at ~8.5 ppm). [9] |
| Gel Permeation Chromatography (GPC) | Determines the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI = Mw/Mn). [9][10] | Provides information on the success of the polymerization in achieving high molecular weight chains. |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the polymer by measuring weight loss as a function of temperature. [10] | Determines the decomposition temperature (Td), indicating the upper-use temperature of the material. Aromatic polymers are expected to be highly stable. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm). [10] | Provides insight into the amorphous or semi-crystalline nature of the polymer and its processing window. |
References
-
A mechanistic investigation of the Suzuki polycondensation reaction using MS/MS methods. (2021). ChemRxiv. [Link]
-
Full article: Liquid phase synthesis of aromatic poly(azomethine)s, their physicochemical properties, and measurement of ex situ electrical conductivity of pelletized powdered samples. Taylor & Francis Online. [Link]
-
Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization. (2025). ResearchGate. [Link]
-
Synthesis of Polyazomethine(s). ResearchGate. [Link]
-
A Mechanistic Investigation of the Suzuki Polycondensation Reaction Using MS/MS Methods | Catalysis | ChemRxiv | Cambridge Open Engage. (2021). Cambridge Open Engage. [Link]
-
Synthetic scheme of polyazomethines from bis-aldehydes and diamines. ResearchGate. [Link]
-
Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s. (2022). Nature. [Link]
-
Amine grafting on porous organic polymers. (2014). Y. Belmabkhout. [Link]
-
Biobased, Degradable, and Conjugated Poly(Azomethine)s. TSpace. [Link]
-
Poly-Schiff bases - IV. Synthesis and characterization of poly (etherazomethine)s. Semantic Scholar. [Link]
-
Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material. (2021). MDPI. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2019). Beilstein Journals. [Link]
-
Novel Grafting onto Silica via Aldehyde Functionality. (2009). ResearchGate. [Link]
-
A new post-synthetic route to graft amino groups in porous organic polymers for CO 2 capture. (2025). RSC Publishing. [Link]
-
Heck Reactions with Aryl Chlorides. Diva-portal.org. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Regioselective Heck reaction of aliphatic olefins and aryl halides. RSC Publishing. [Link]
-
Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties. RSC Publishing. [Link]
-
Suzuki–Miyaura Catalyst-Transfer Condensation Polymerization for the Synthesis of Polyphenylene with Ester Side Chain by Using Stable, Reactive 1,1,2,2-Tetraethylethylene Glycol Boronate (B(Epin)) Monomer. (2021). ACS Publications. [Link]
-
Synthesis, characterization and conductivity study of co-polyazomethine polymer containing thiazole active ring. (2018). AIP Publishing. [Link]
-
Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. ChemRxiv. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). MDPI. [Link]
-
Amine-functionalized porous organic polymers for carbon dioxide capture. (2019). RSC Publishing. [Link]
-
Grafting-To and From for Multiplexed Chemical-Warfare-Agent Responsive Polymer Brushes. (2022). OSTI.GOV. [Link]
Sources
- 1. A mechanistic investigation of the Suzuki polycondensation reaction using MS/MS methods - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A new post-synthetic route to graft amino groups in porous organic polymers for CO 2 capture - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00355E [pubs.rsc.org]
- 5. Amine-functionalized porous organic polymers for carbon dioxide capture - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.aip.org [pubs.aip.org]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. mdpi.com [mdpi.com]
Application Note: A Detailed Protocol for the Copper-Catalyzed Synthesis of 4-(4-Bromophenoxy)benzaldehyde
Introduction
4-(4-Bromophenoxy)benzaldehyde is a versatile diaryl ether that serves as a pivotal building block in the landscape of modern organic synthesis. Its unique structure, featuring an aldehyde functional group and a brominated phenyl ring, makes it an essential intermediate for developing a wide range of complex molecules. This compound is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs).[1] The presence of both the reactive aldehyde and the functionalizable bromine atom provides multiple pathways for further chemical elaboration, enhancing its utility in medicinal chemistry and drug discovery.[1]
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The selected methodology is a copper-catalyzed Ullmann condensation, a robust and widely adopted C-O cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, and outline the necessary characterization techniques to ensure the synthesis of a high-purity final product.
Reaction Mechanism: The Ullmann Condensation
The synthesis of diaryl ethers via the Ullmann condensation is a classic and reliable method for forming C-O bonds between an aryl halide and a phenol.[2][3] This transformation is typically catalyzed by copper, which facilitates the coupling under thermal conditions.[4] The reaction proceeds through a catalytic cycle involving copper(I) and copper(III) intermediates.
The key mechanistic steps are as follows:
-
Deprotonation: In the presence of a base (e.g., K₂CO₃), the starting phenol (4-bromophenol) is deprotonated to form the corresponding phenoxide.
-
Formation of the Active Catalyst: The copper(I) catalyst reacts with the phenoxide to generate a copper(I) phenoxide complex. This is the active nucleophilic species in the cycle.
-
Oxidative Addition: The second aryl halide (4-fluorobenzaldehyde) undergoes oxidative addition to the copper(I) phenoxide complex. This step is often rate-limiting and results in the formation of a transient copper(III) intermediate. The use of an electron-deficient aryl halide with a good leaving group (like fluorine) accelerates this process.
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the final diaryl ether product, this compound. This step regenerates the active copper(I) catalyst, allowing the cycle to continue.
Caption: Proposed catalytic cycle for the Ullmann Condensation.
Experimental Protocol
This protocol details the synthesis of this compound from 4-bromophenol and 4-fluorobenzaldehyde. The reaction requires anhydrous conditions and an inert atmosphere to prevent side reactions and ensure a high yield.
Materials and Reagents
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Required Purity |
| 4-Bromophenol | C₆H₅BrO | 106-41-2 | 173.01 | ≥98% |
| 4-Fluorobenzaldehyde | C₇H₅FO | 459-57-4 | 124.11 | ≥98% |
| Copper(I) Iodide | CuI | 7681-65-4 | 190.45 | ≥98% |
| Potassium Carbonate | K₂CO₃ | 584-08-7 | 138.21 | ≥99%, anhydrous |
| Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | 73.09 | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | 88.11 | ACS Grade |
| Hexanes | N/A | 110-54-3 | N/A | ACS Grade |
| Brine | NaCl(aq) | N/A | N/A | Saturated |
| Anhydrous MgSO₄ | MgSO₄ | 7487-88-9 | 120.37 | N/A |
| Silica Gel | SiO₂ | 7631-86-9 | 60.08 | 230-400 mesh |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Nitrogen/Argon gas inlet and bubbler
-
Magnetic stirrer and hot plate with oil bath
-
Thermometer or thermocouple
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
Quantitative Reaction Parameters
| Component | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4-Fluorobenzaldehyde | 124.11 | 20.0 | 1.0 | 2.48 g |
| 4-Bromophenol | 173.01 | 22.0 | 1.1 | 3.81 g |
| Copper(I) Iodide | 190.45 | 2.0 | 0.1 | 0.38 g |
| Potassium Carbonate | 138.21 | 40.0 | 2.0 | 5.53 g |
| Anhydrous DMF | 73.09 | - | - | 100 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of nitrogen to maintain anhydrous conditions.
-
To the flask, add 4-fluorobenzaldehyde (2.48 g, 20.0 mmol), 4-bromophenol (3.81 g, 22.0 mmol), copper(I) iodide (0.38 g, 2.0 mmol), and anhydrous potassium carbonate (5.53 g, 40.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
-
Reaction Execution:
-
Under a positive flow of nitrogen, add 100 mL of anhydrous DMF via syringe or cannula.
-
Immerse the flask in an oil bath and begin stirring. Heat the reaction mixture to 140 °C.
-
Maintain this temperature and monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an eluent of 9:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 12-24 hours.
-
-
Workup and Isolation:
-
Once the starting material is consumed (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into 300 mL of cold water and stir for 15 minutes. A precipitate should form.
-
Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water (3 x 50 mL).
-
Dissolve the collected solid in 200 mL of ethyl acetate and transfer the solution to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL).[5]
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[5]
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column and elute with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% ethyl acetate in hexanes).
-
Collect the fractions containing the desired product (monitor by TLC) and combine them.
-
Evaporate the solvent from the combined fractions to yield this compound as a solid. The expected melting point is in the range of 69-73 °C.[6]
-
Characterization
-
¹H NMR (CDCl₃, 500 MHz): The spectrum should show characteristic peaks for the aromatic protons. Protons adjacent to the aldehyde and ether linkage will be downfield.
-
IR (KBr): Expect strong absorption bands corresponding to the aldehyde C=O stretch (~1690 cm⁻¹) and the C-O-C ether stretch (~1240 cm⁻¹).[7][8]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.
Experimental Workflow Visualization
Caption: Overall workflow for the synthesis of the target compound.
Safety and Handling
-
General: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Dimethylformamide (DMF): A skin and eye irritant. It is readily absorbed through the skin. Handle with care.
-
4-Fluorobenzaldehyde: Can cause irritation to the skin, eyes, and respiratory system.
-
Copper(I) Iodide: May cause irritation. Avoid inhalation of dust.
-
4-Bromophenol: Toxic if swallowed and causes skin irritation.
-
-
Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.
References
- The Royal Society of Chemistry. (2013). [Supporting Information] Table of Contents.
- Wikipedia. (n.d.). Ullmann condensation.
- Chem-Impex. (n.d.). This compound.
- Suryasari, I., et al. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. International Journal of ChemTech Research.
- Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Bromo-3-hydroxybenzaldehyde.
- ThalesNano. (n.d.). Ullmann-type reductive homo-coupling reactions at room temperature.
- Bruker BioSpin GmbH. (2010). 4-bromobenzaldehyde.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Suryasari, I., et al. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. International Journal of Computational Engineering Research.
- Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE.
- BYJU'S. (n.d.). Ullmann Reaction.
- PubChem. (n.d.). This compound.
- BenchChem. (2025). Application Notes and Protocols for Ullmann Condensation Using Cupric Acetate.
- BenchChem. (2025). Spectroscopic Characterization of 4-Bromobenzophenone: A Comparative Guide.
- Slideshare. (n.d.). Ullmann reaction.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- AMI Scientific. (n.d.). This compound TCI Analytical reagent.
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
- BenchChem. (2025). Minimizing self-condensation in aldol reactions of 4-Fluorobenzaldehyde.
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Sigma-Aldrich. (n.d.). This compound 97 69240-56-8.
- MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines.
Sources
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- 2. Ullmann Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound 97 69240-56-8 [sigmaaldrich.com]
- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. ijceronline.com [ijceronline.com]
Application Note: High-Purity Recovery of 4-(4-Bromophenoxy)benzaldehyde via Optimized Recrystallization
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 4-(4-Bromophenoxy)benzaldehyde, a key intermediate in pharmaceutical and materials science applications. Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility.[1][2] This guide details two robust protocols—a single-solvent recrystallization using ethanol and a mixed-solvent system with ethanol/water—designed to significantly enhance the purity of the target compound. The protocols are grounded in the principles of solubility and crystal lattice formation, with in-depth explanations for each step to empower researchers to adapt and troubleshoot the procedure effectively.
Introduction and Mechanistic Rationale
This compound is a crystalline solid at room temperature with a reported melting point range of 69-73 °C. Commercially available or synthetically derived batches often contain minor impurities from the manufacturing process, such as unreacted starting materials or by-products from Williamson ether synthesis.[3][4][5] These impurities can depress and broaden the melting point range and interfere with subsequent high-purity applications.
Recrystallization is an ideal purification method that leverages the principle that most solids are more soluble in a hot solvent than in a cold one.[1][6] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[7] As this solution is allowed to cool slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The molecules of the desired compound selectively deposit onto the growing crystal lattice, excluding impurity molecules, which remain dissolved in the surrounding cold solvent (the "mother liquor").[8] A final filtration step isolates the pure crystals.[2]
The success of this technique is critically dependent on the choice of solvent. An ideal solvent should:
-
Dissolve the target compound completely at its boiling point.
-
Dissolve the target compound sparingly or not at all at low temperatures (e.g., room temperature or in an ice bath).
-
Either dissolve impurities very well at all temperatures or not at all, so they can be separated by hot or cold filtration.[8]
-
Be chemically inert, not reacting with the compound being purified.[8]
-
Be sufficiently volatile to be easily removed from the purified crystals.
Solvent Selection for this compound
The target molecule possesses a moderately polar character due to the aldehyde and ether functional groups, balanced by two nonpolar aromatic rings. Based on the principle of "like dissolves like," and empirical data from structurally similar compounds, several solvents and solvent systems are viable candidates.[9][10]
| Solvent/System | Rationale & Expected Performance | Suitability |
| Ethanol (95%) | The hydroxyl group and short alkyl chain provide moderate polarity, making it an excellent candidate. Structurally similar benzaldehyde derivatives show good recrystallization behavior in ethanol.[9] It is expected to dissolve the compound when hot and have low solubility when cold. | Excellent (Primary Choice) |
| Isopropanol | Similar to ethanol but slightly less polar. It is a good alternative if the compound proves too soluble in hot ethanol for good recovery. Its boiling point is comparable to ethanol's.[11] | Good (Alternative) |
| Ethanol/Water | A mixed-solvent system used when a single solvent is not ideal.[12] The compound is dissolved in the "good" solvent (ethanol), and the "bad" solvent (water) is added to induce crystallization. This can be highly effective for moderately polar compounds.[9] | Excellent (For Optimization) |
| Hexane/Ethyl Acetate | A nonpolar/polar mixture. The compound is likely too soluble in pure ethyl acetate and insoluble in hexane. A carefully titrated mixture could work, but controlling the solvent ratio is more complex than with ethanol/water. | Fair (Advanced Use) |
| Water | The compound is expected to be largely insoluble in water even when hot, due to its significant nonpolar character.[13] | Poor (As a single solvent) |
Based on this analysis, 95% Ethanol is recommended as the primary solvent for a straightforward and effective purification. The Ethanol/Water system is presented as an alternative protocol for fine-tuning recovery and purity.
Materials & Equipment
-
Crude this compound
-
95% Ethanol
-
Distilled Water
-
Activated Charcoal (decolorizing carbon, optional)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Watch glass (to cover flasks)
-
Stemless glass funnel (for hot filtration)
-
Fluted filter paper
-
Büchner funnel and filtration flask
-
Vacuum source (aspirator or pump)
-
Ice bath
-
Spatula and glass stirring rod
-
Melting point apparatus
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
This is the recommended primary procedure for its simplicity and high efficiency.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar. Add a small portion of 95% ethanol (e.g., 20-25 mL) and heat the mixture on a hot plate with gentle stirring. Bring the solvent to a gentle boil.
-
Achieve Saturation: Continue adding hot ethanol dropwise until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes the recovery of crystals upon cooling.[14][15] Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the hot solution is colored, remove it from the heat and add a very small amount of activated charcoal (approx. 1-2% of the solute mass). Swirl the flask and reheat to boiling for a few minutes. The charcoal adsorbs colored impurities.[15]
-
Hot Gravity Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration. Place a fluted filter paper in a stemless funnel resting on a pre-heated receiving Erlenmeyer flask. Pour the hot solution quickly through the filter paper to remove the charcoal and other solids.[12]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Rapid cooling can trap impurities and lead to the formation of small, impure crystals.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to further decrease the solubility of the compound and maximize the yield.[15]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7] Transfer the crystalline slurry into the funnel and apply the vacuum.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold 95% ethanol.[7] This removes any residual mother liquor containing dissolved impurities. Do not use room temperature or warm solvent, as this will dissolve some of the product, reducing the yield.
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them. Transfer the crystals to a clean, pre-weighed watch glass and allow them to dry completely. A vacuum oven at a moderate temperature (40-50 °C) can also be used.
-
Analysis: Determine the final mass and calculate the percent recovery. Measure the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.[6]
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
This method is useful if the compound is too soluble in pure ethanol at room temperature, leading to poor recovery.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol, as described in Protocol 1 (Steps 1 & 2).
-
Addition of Anti-Solvent: While keeping the ethanol solution hot, add distilled water dropwise until the solution becomes faintly and persistently cloudy (turbid). This is the "cloud point," indicating the solution is saturated.
-
Clarification: Add one or two drops of hot ethanol to the cloudy mixture until it just becomes clear again.
-
Crystallization and Isolation: Follow steps 5 through 10 from Protocol 1. For washing the crystals (Step 8), use a pre-chilled mixture of ethanol and water with the same approximate composition as the crystallization solvent.
Experimental Workflow Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used , and the solution is not supersaturated.[16][17] 2. Supersaturation without nucleation points.[16] | 1. Reheat the solution to boil off some of the solvent, then allow it to cool again.[17] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a tiny "seed" crystal of the pure compound.[8][14][16] |
| Product "Oils Out" | The melting point of the compound (or impure compound) is lower than the temperature of the solution as it becomes saturated.[17] This can be caused by rapid cooling or high impurity levels. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent (or the "good" solvent in a mixed system) and allow it to cool much more slowly.[16][17] Insulating the flask can help. |
| Very Low Yield/Recovery | 1. Too much solvent was used , leaving a significant amount of product in the mother liquor.[14][17] 2. Premature crystallization during hot filtration. 3. Washing crystals with warm solvent . | 1. Reduce the initial volume of solvent used. If the mother liquor has not been discarded, it can be concentrated and cooled again to recover more product.[16][17] 2. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.[12] 3. Always use ice-cold solvent for washing the collected crystals.[7] |
| Crystals are Colored | Colored impurities were not fully removed. | If the color is significant, redissolve the crystals and perform the optional decolorization step with activated charcoal followed by hot filtration.[15] |
Conclusion
The recrystallization protocols detailed in this application note provide a reliable and effective means of purifying this compound. The single-solvent method using ethanol offers a robust and straightforward approach suitable for most applications. For instances requiring further optimization, the mixed-solvent ethanol/water system provides an excellent alternative. By following these procedures and consulting the troubleshooting guide, researchers can consistently obtain high-purity material, as verified by a sharp and elevated melting point, ensuring the quality of this critical intermediate for downstream applications in research and development.
References
-
Sandtorv, A. (2021). 2.1: Recrystallization. Chemistry LibreTexts. [Link]
-
University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Google Patents. (1988).
-
Recrystallization1. (n.d.). Recrystallization. [Link]
-
Wiberg, K. B. (1960). Recrystallization. In Laboratory Technique in Organic Chemistry. [Link]
-
University of Alberta. (n.d.). Recrystallization. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
PubChem. (n.d.). Benzaldehyde. [Link]
-
PubChem. (n.d.). Isopropanol. [Link]
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- 8. Recrystallization [sites.pitt.edu]
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- 10. Tips & Tricks [chem.rochester.edu]
- 11. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Purity Isolation of 4-(4-Bromophenoxy)benzaldehyde via Automated Flash Column Chromatography
An Application Note for Researchers and Drug Development Professionals
Abstract: 4-(4-Bromophenoxy)benzaldehyde is a pivotal building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility is contingent on high purity, which necessitates robust purification protocols to remove unreacted starting materials and synthetic by-products. This application note provides a detailed, field-proven protocol for the efficient purification of this compound using normal-phase flash column chromatography. We will delve into the causality behind methodological choices, from solvent system optimization using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound, ensuring a reproducible and scalable process.
Introduction and Significance
This compound is a diaryl ether derivative whose structural motifs—a reactive aldehyde and a brominated phenyl ring—make it an exceptionally versatile intermediate. The aldehyde group serves as a handle for forming Schiff bases, undergoing aldol condensations, or being converted into other functional groups, while the bromo-substituent is primed for participation in cross-coupling reactions like Suzuki or Sonogashira couplings.[2] Given its role as a precursor, the purity of this compound is paramount; impurities can lead to significant by-product formation in subsequent synthetic steps, complicating downstream purifications and reducing overall process yield.
Column chromatography remains the gold standard for purifying moderately polar organic compounds like this one. The principles of this technique rely on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[3] This guide establishes a systematic workflow for achieving >97% purity for this compound.
Physicochemical Properties & Chromatographic Considerations
Understanding the properties of the target molecule is fundamental to designing an effective purification strategy.
| Property | Value | Source | Significance for Chromatography |
| Molecular Formula | C₁₃H₉BrO₂ | [1][4] | Provides the elemental composition. |
| Molecular Weight | 277.11 g/mol | [4][5] | Relevant for characterization. |
| Appearance | White to off-white crystalline powder/solid | [1][6] | Visual confirmation of the solid product. |
| Melting Point | 67-75 °C | [1][4] | A sharp melting range indicates high purity post-purification. |
| Solubility | Soluble in organic solvents like ether, ethyl acetate, and chloroform. | [7][8] | Crucial for selecting sample loading and mobile phase solvents. |
| Structure | BrC₆H₄OC₆H₄CHO | [4] | The ether linkage and aldehyde group confer moderate polarity, making it ideal for normal-phase silica gel chromatography. |
The presence of the polar aldehyde and ether functionalities, combined with the large non-polar aromatic framework, suggests that a normal-phase chromatography setup with a silica stationary phase and a mobile phase of intermediate polarity will achieve the best separation.
Method Development: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, TLC is an indispensable tool for rapidly screening and optimizing the mobile phase. The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) between 0.2 and 0.4, ensuring good separation from both less polar and more polar impurities.[9]
Protocol for TLC Analysis
-
Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate. With a pencil, gently draw a starting line approximately 1 cm from the bottom.
-
Sample Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the starting line. Co-spotting with a standard of the pure product, if available, is highly recommended for definitive identification.[9]
-
Eluent System Selection: A common starting point for compounds of this nature is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[3][10]
-
Initial Test: Begin with an 8:2 or 7:3 ratio of Hexane:Ethyl Acetate.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the starting line. Cover the chamber to maintain a saturated atmosphere.
-
Visualization: After the solvent front has moved up the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm, where aromatic compounds will appear as dark spots.[10]
-
Rƒ Calculation: Calculate the Rƒ value using the formula:
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)[9]
-
Interpreting TLC Results
The logic for adjusting the solvent system based on the observed Rƒ value is outlined below.
Caption: Logic for mobile phase optimization using TLC.
Protocol: Flash Column Chromatography Purification
This protocol assumes the use of an automated flash chromatography system but can be adapted for manual (glass column) execution.
Materials & Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
HPLC-grade Hexane
-
HPLC-grade Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM, for sample loading)
-
Flash chromatography system with pre-packed silica columns
-
Rotary evaporator
-
Test tubes for fraction collection
-
TLC plates and developing chamber
Step-by-Step Methodology
-
Sample Preparation (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 1.0 g) in a minimal volume of a strong solvent like DCM or acetone.
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
-
Concentrate this slurry on a rotary evaporator until a fine, free-flowing powder is obtained. This ensures the sample is introduced to the column in a concentrated band, leading to better separation.
-
-
Column Equilibration:
-
Select a pre-packed silica column appropriately sized for the amount of crude material (a 40 g column is suitable for 0.5 - 2.0 g of crude product).
-
Equilibrate the column with the initial mobile phase (e.g., 100% Hexane or the optimized non-polar starting condition) for at least 2-3 column volumes.
-
-
Sample Loading:
-
Load the silica-adsorbed sample into a solid-load cartridge and place it at the head of the column.
-
-
Elution and Fractionation:
-
Begin the elution using the optimized solvent system from the TLC analysis. A common strategy is to start with a low polarity and gradually increase it with a linear gradient.
-
Recommended Gradient:
-
Initial: 5% Ethyl Acetate in Hexane for 2 column volumes.
-
Gradient: Linearly increase to 25% Ethyl Acetate in Hexane over 10-12 column volumes.
-
Hold: Maintain 25% Ethyl Acetate for 3-4 column volumes.
-
-
The system's UV detector (monitoring at 254 nm) will show peaks as compounds elute. Collect fractions corresponding to each peak.
-
-
Monitoring Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Spot the starting crude mixture, fractions from the beginning, middle, and end of the main peak on a single TLC plate.
-
Develop the plate in the optimized eluent. Fractions showing a single spot corresponding to the Rƒ of the desired product are pooled together.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvents using a rotary evaporator under reduced pressure.
-
The resulting solid is the purified this compound. Dry further under high vacuum to remove residual solvent.
-
Purification Workflow Diagram
Caption: Overall workflow for purification.
Summary of Recommended Conditions & Troubleshooting
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (Normal Phase) | The polar silanol groups interact effectively with the moderately polar target compound. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Offers excellent control over polarity to separate non-polar by-products and highly polar impurities. |
| Starting Ratio | 95:5 (Hexane:EtOAc) | Ensures that less polar impurities elute first. |
| Final Ratio | 75:25 (Hexane:EtOAc) | Sufficient polarity to elute the target compound in a reasonable time. |
| Loading Method | Dry Loading on Silica | Prevents solvent effects and peak broadening, leading to higher resolution. |
| Detection | UV at 254 nm | The aromatic rings in the molecule strongly absorb UV light at this wavelength.[10] |
Troubleshooting Guide:
-
Poor Separation (Overlapping Peaks): The gradient may be too steep. Try a shallower gradient (e.g., increase EtOAc over 20 column volumes instead of 10).
-
Product Not Eluting: The mobile phase is not polar enough. Increase the final concentration of ethyl acetate in the gradient.
-
Product Elutes Too Quickly (with non-polar impurities): The initial mobile phase is too polar. Start with 100% Hexane or a 98:2 Hexane:EtOAc mixture.
-
Streaking on TLC: The sample may be overloaded, or the compound might be slightly acidic. Adding a trace amount of acetic acid to the eluent can sometimes resolve this.
References
-
AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]
-
Aziz, J., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. International Journal of Computational Engineering Research, 8(1), 1-6. Retrieved from [Link]
-
Operachem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde, 4-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Nyiredy, S. (2004). Thin-Layer (Planar) Chromatography. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
International Journal of Computational Engineering Research. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link]
-
Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Retrieved from [Link]
-
American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound 97 69240-56-8 [sigmaaldrich.com]
- 5. This compound | C13H9BrO2 | CID 10636240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. adpharmachem.com [adpharmachem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. TLC-Thin Layer Chromatography - operachem [operachem.com]
Application Note: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation Using 4-(4-Bromophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed protocol for the synthesis of chalcones utilizing 4-(4-Bromophenoxy)benzaldehyde as a key starting material. Chalcones, belonging to the flavonoid family, are recognized for their broad spectrum of biological activities, making them a significant scaffold in medicinal chemistry and drug discovery.[1][2] This document outlines the base-catalyzed Claisen-Schmidt condensation, a robust and versatile method for chalcone synthesis.[2][3] We delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and detail the necessary purification and characterization techniques. The information presented herein is designed to be a valuable resource for researchers aiming to synthesize novel chalcone derivatives for further investigation.
Introduction: The Significance of Chalcones in Medicinal Chemistry
Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structural motif is a pivotal precursor in the biosynthesis of various flavonoids and isoflavonoids in plants.[3] The pharmacological importance of chalcones stems from their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][3][4][5] The presence of the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor, is largely responsible for their biological versatility, allowing for interaction with biological nucleophiles such as cysteine residues in proteins.[2][3]
The ease of synthesis and the ability to introduce a wide variety of substituents on the aromatic rings make chalcones an attractive scaffold for the development of novel therapeutic agents.[3] The use of this compound as a starting material introduces a bulky and lipophilic bromophenoxy group, which can significantly influence the pharmacological profile of the resulting chalcone derivatives. Brominated chalcones, in particular, have shown promise as potent anticancer agents.[6]
This application note will focus on the synthesis of a representative chalcone by reacting this compound with a substituted acetophenone via the Claisen-Schmidt condensation.
The Claisen-Schmidt Condensation: Mechanism and Rationale
The Claisen-Schmidt condensation is a cornerstone of chalcone synthesis, involving a base-catalyzed reaction between an aromatic aldehyde (in this case, this compound) and an aromatic ketone (e.g., acetophenone).[2][3] The reaction proceeds through an aldol condensation followed by a dehydration step to yield the thermodynamically stable conjugated system of the chalcone.[2]
The key steps of the mechanism are as follows:
-
Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.[2]
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde.[2]
-
Dehydration: The resulting aldol adduct readily undergoes dehydration to form the α,β-unsaturated ketone, or chalcone.[2]
The choice of a strong base is crucial for the deprotonation of the ketone, initiating the condensation. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the dissolution of the reactants and the base.[7]
Visualizing the Reaction Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Bromophenoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(4-bromophenoxy)benzaldehyde. This versatile aromatic compound is a key building block in the development of pharmaceuticals, agrochemicals, and materials science.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions, and a validated experimental protocol to optimize the yield and purity of your synthesis.
The primary synthetic route to this compound is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[2][3] While effective, this reaction can be sensitive to various parameters, and achieving high yields consistently requires careful optimization. This guide will walk you through the critical aspects of the synthesis to ensure successful outcomes in your laboratory.
Troubleshooting Guide
Low yields and the presence of impurities are common hurdles in the synthesis of this compound. The following table outlines potential issues, their probable causes, and actionable solutions to get your reaction back on track.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The copper catalyst (e.g., CuI, Cu₂O) may be oxidized or of poor quality. 2. Suboptimal Base: The base (e.g., K₂CO₃, Cs₂CO₃) may be weak, hydrated, or not sufficiently basic to deprotonate the phenol.[4][5] 3. Low Reaction Temperature: Ullmann couplings often require elevated temperatures to proceed at a reasonable rate.[3][6] 4. Poor Solvent Choice: The solvent may not be suitable for the reaction, affecting solubility and reactivity.[7] 5. Presence of Water: Moisture can deactivate the base and interfere with the catalytic cycle.[4][8] | 1. Use a fresh, high-purity copper(I) salt. Consider using nano-sized copper catalysts for milder reaction conditions.[9][10] 2. Use a fresh, anhydrous, and finely powdered base to maximize surface area. Cesium carbonate is often a good choice for polar aprotic solvents, while potassium carbonate can be effective in non-polar solvents.[5] 3. Gradually increase the reaction temperature, monitoring the progress by TLC. Typical temperatures range from 100-210°C.[3] 4. Screen different solvents. Polar aprotic solvents like DMF and DMSO are commonly used, but non-polar solvents like toluene or xylene can also be effective.[4][7] 5. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The use of molecular sieves can also be beneficial.[4] |
| Formation of Side Products | 1. Reductive Dehalogenation: The aryl bromide is reduced to the corresponding arene, a common side reaction in Ullmann couplings.[4] 2. Homocoupling of Aryl Halide: The formation of a biaryl byproduct from the starting aryl halide. 3. Decomposition of Starting Materials: High reaction temperatures can lead to the degradation of the aldehyde functionality. | 1. Screen different ligands, such as N,N-dimethylglycine, which can suppress reductive dehalogenation.[4] 2. Optimize the catalyst and ligand system. The choice of ligand is crucial in promoting the desired cross-coupling.[5][8] 3. Carefully control the reaction temperature and time. Use a temperature just high enough to drive the reaction to completion in a reasonable timeframe. |
| Difficult Purification | 1. Co-elution of Product and Starting Materials: The product and unreacted starting materials may have similar polarities, making separation by column chromatography challenging. 2. Presence of Copper Catalyst in the Crude Product: Residual copper salts can contaminate the final product. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. Recrystallization from a suitable solvent is also an effective purification method.[11] 2. After the reaction, quench with an aqueous solution of ammonia or ammonium chloride to complex with the copper, followed by thorough extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Ullmann condensation for the synthesis of this compound?
The Ullmann condensation for diaryl ether synthesis involves the copper-catalyzed coupling of an aryl halide (1-bromo-4-iodobenzene or 1,4-dibromobenzene) with a phenol (4-hydroxybenzaldehyde). The generally accepted mechanism involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate then undergoes reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.[12]
Q2: Which copper catalyst is best for this synthesis?
Copper(I) salts such as copper(I) iodide (CuI) and copper(I) oxide (Cu₂O) are commonly used and effective catalysts.[5] The choice of catalyst can be influenced by the specific ligand and reaction conditions. For instance, an air-stable Cu(I) catalyst like CuIPPh₃ has been shown to be effective in non-polar solvents.[7] In some cases, nano-sized copper catalysts can facilitate the reaction under milder conditions.[9]
Q3: What is the role of a ligand in the Ullmann reaction, and how do I choose one?
Ligands are crucial for accelerating the Ullmann reaction and allowing for milder reaction conditions.[8] They stabilize the copper catalyst and facilitate the oxidative addition and reductive elimination steps. N,N- and N,O-chelating ligands have proven to be effective.[8] For electron-rich aryl bromides, N,N-dimethylglycine has been shown to be a particularly effective ligand.[4] Screening a few different ligands may be necessary to find the optimal one for your specific substrates.
Q4: How do the electronic properties of the reactants affect the reaction yield?
Generally, the Ullmann diaryl ether synthesis gives higher yields with electron-poor aryl halides and electron-rich phenols.[5][7] In the case of this compound synthesis, the aldehyde group on the phenol is electron-withdrawing, which can decrease its nucleophilicity. Conversely, the bromo-substituent on the aryl halide is also electron-withdrawing, which can make the aryl halide more reactive towards nucleophilic attack.
Q5: What is the optimal solvent for this reaction?
The choice of solvent can significantly impact the reaction outcome.[7] Polar aprotic solvents like DMF, DMSO, and N-methylpyrrolidone (NMP) are commonly used and can effectively dissolve the reactants and the base.[3] However, non-polar solvents such as toluene or xylene have also been used successfully, particularly with certain catalyst-ligand systems.[7] It has been observed that solvents capable of coordinating to the metal center, such as anisole and 1,4-dioxane, can be less effective.[7]
Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of this compound with a focus on maximizing yield and purity.
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromo-4-iodobenzene
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), N,N-dimethylglycine (0.2 eq), and cesium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound as a solid.
-
Reaction Mechanism Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. byjus.com [byjus.com]
common side reactions in the synthesis of 4-(4-Bromophenoxy)benzaldehyde
Technical Support Center: Synthesis of 4-(4-Bromophenoxy)benzaldehyde
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The following troubleshooting guide and FAQs are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
The most common and robust method for synthesizing diaryl ethers like this compound is the copper-catalyzed Ullmann condensation, which involves the coupling of an aryl halide and a phenol.[1][2] This guide will focus primarily on troubleshooting this reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield & Significant Unreacted Starting Materials
Q: My Ullmann condensation reaction shows very low conversion to the desired this compound, with my TLC/LC-MS analysis indicating large amounts of unreacted 4-hydroxybenzaldehyde and 1,4-dibromobenzene. What are the likely causes?
A: Low conversion is a frequent issue in cross-coupling reactions and can typically be traced back to catalyst inactivation, suboptimal reaction conditions, or issues with the reagents themselves.
Causality & Troubleshooting Steps:
-
Catalyst Choice and Activity: The choice of copper source is critical. Copper(I) salts like CuI, CuBr, and Cu₂O are generally the most effective catalysts for this transformation.[3][4] If you are using copper powder, its activity can be highly variable. The formation of an active copper(I) species is essential for the catalytic cycle to proceed.[5]
-
Solution: Switch to a well-defined Cu(I) source like copper(I) iodide (CuI). If using copper powder, consider activating it prior to the reaction by reduction of a copper salt (e.g., copper sulfate with zinc powder).[6]
-
-
Ineffective Ligand: Modern Ullmann reactions often require a ligand to stabilize the copper catalyst, increase its solubility, and facilitate the reductive elimination step.[1] Without an effective ligand, the reaction may require harsh, high-temperature conditions (>200 °C) and still produce low yields.[7]
-
Inadequate Base: The base's role is to deprotonate the phenol (4-hydroxybenzaldehyde), forming the active phenoxide nucleophile.[9] If the base is too weak, not soluble enough in the reaction medium, or has been inactivated, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.
-
Solution: The choice of base is often solvent-dependent. For non-polar solvents like toluene, K₂CO₃ or K₃PO₄ can be effective. In polar aprotic solvents like DMF or acetonitrile, cesium carbonate (Cs₂CO₃) is often the base of choice due to the high solubility and dissociation of cesium phenoxides.[3][4]
-
-
Presence of Water: Moisture is detrimental. Water can hydrolyze the aryl halide and inactivate carbonate bases, significantly impeding the reaction.[9]
Issue 2: Identification of a Major Side Product - Reductive Dehalogenation
Q: My reaction has a low yield of the target ether, but I've isolated a significant amount of bromobenzene as a byproduct. What is causing this dehalogenation?
A: The formation of a dehalogenated arene from your aryl halide starting material (e.g., 1,4-dibromobenzene being reduced to bromobenzene) is a known side reaction called reductive dehalogenation.[9]
Mechanism & Prevention:
This side reaction competes with the desired C-O bond formation. It is often promoted by suboptimal catalyst/ligand combinations or the presence of protic sources that can protonate the aryl-copper intermediate.
-
Troubleshooting Flowchart for Dehalogenation:
Caption: Troubleshooting workflow for reductive dehalogenation.
Issue 3: Identification of a Major Side Product - Homocoupling
Q: I've isolated a high-melting, poorly soluble solid. Mass spectrometry suggests a dimer of my aryl halide (e.g., 4,4'-dibromobiphenyl from 1,4-dibromobenzene). How do I prevent this?
A: You are observing the classic Ullmann biaryl coupling, where two molecules of the aryl halide react with each other.[5][6] While modern ligand systems have greatly reduced this side reaction, it can still occur, especially under harsh conditions or with highly reactive aryl halides.
Causality & Prevention:
The mechanism involves the oxidative addition of two aryl halide molecules to copper species.[5] This pathway is favored at high temperatures and in the absence of a sufficient concentration of the phenoxide nucleophile.
-
Lower the Temperature: Traditional Ullmann reactions often required temperatures exceeding 200 °C, which promotes homocoupling.[7]
-
Solution: Employ a modern ligand-accelerated system that allows for lower reaction temperatures, often below 100 °C.[1] This significantly improves selectivity for the desired C-O coupling over the C-C homocoupling.
-
-
Ensure Nucleophile Availability: If the phenol is not efficiently deprotonated, the aryl halide may react with itself.
-
Solution: Re-evaluate your base and solvent system as described in Issue 1. A stronger or more soluble base like Cs₂CO₃ can increase the phenoxide concentration, favoring the desired diaryl ether formation.[4]
-
-
Control Stoichiometry: While not always feasible, using a slight excess of the phenol component relative to the aryl halide can sometimes suppress homocoupling of the halide.
-
Solution: Experiment with reactant ratios, for example, using 1.2 equivalents of 4-hydroxybenzaldehyde for every 1.0 equivalent of 1,4-dibromobenzene.
-
-
Reaction Pathways Overview:
Caption: Competing reaction pathways in the Ullmann synthesis.
Experimental Protocols & Data
Protocol: Ligand-Accelerated Ullmann Synthesis
This protocol is a starting point based on modern, milder conditions known to suppress common side reactions.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.05 eq.).[3]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Nitrogen or Argon) for 15 minutes.
-
Solvent and Ligand Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile (or DMF) and the chosen ligand (e.g., N,N-dimethylglycine, 0.2 eq.).[3][4]
-
Aryl Halide Addition: Add the aryl halide (e.g., 1,4-dibromobenzene, 1.1 eq.).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Table 1: Influence of Reaction Parameters on Outcome
This table summarizes how different components can influence the reaction, helping to guide optimization.
| Parameter | Option 1 | Option 2 | Option 3 | Expected Outcome & Comments |
| Copper Source | Cu Powder | CuI | Cu₂O | CuI and Cu₂O are generally more reliable and active than unactivated copper powder.[3][4] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Cs₂CO₃ is often superior in polar aprotic solvents, leading to higher yields. K-bases are a cost-effective choice for non-polar solvents.[3][4] |
| Solvent | Toluene | DMF | Acetonitrile | Polar aprotic solvents (DMF, MeCN) often allow for lower reaction temperatures compared to non-polar solvents like toluene.[4][10] |
| Ligand | None | N,N-Dimethylglycine | Phenanthroline | The use of a ligand is crucial for mild conditions and high yields. N,N-dimethylglycine is a robust, inexpensive option.[3] |
| Atmosphere | Air | Nitrogen/Argon | - | An inert atmosphere is critical to prevent oxidative side reactions and ensure catalyst stability. |
References
- Technical Support Center: Ullmann Diaryl Ether Synthesis - Benchchem. ()
- Ullmann condens
- Ullmann Diaryl Ether Synthesis: Technical Support Center - Benchchem. ()
- The Kinetics of Ullmann Condensation: A Deep Dive into Aryl Thioether Synthesis - Benchchem. ()
- Ullmann condens
- Ullmann Reaction - BYJU'S. ()
- Ullmann Reaction - Thermo Fisher Scientific - US. ()
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers - Organic Letters. ()
- (Benzyloxy)-4-fluorobenzaldehyde via Williamson Ether Synthesis - Benchchem. ()
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. ()
- Nucleophilic aromatic substitution (SNAr) reaction is an important methodology for the preparation of diaryl ethers...
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. byjus.com [byjus.com]
- 6. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Ullmann Condensation for Diaryl Ether Synthesis
Welcome to the Technical Support Center for the Ullmann condensation, a cornerstone reaction for the synthesis of diaryl ethers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-O bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why issues arise and how to systematically resolve them.
The classical Ullmann condensation, first reported by Fritz Ullmann in 1905, involves the copper-catalyzed reaction of a phenol with an aryl halide.[1][2][3] While modern advancements have introduced milder conditions and broader substrate scope through the use of ligands, the reaction can still be sensitive to a variety of parameters.[2][3][4] This resource addresses the common pitfalls you may encounter, from low yields to unexpected side products, and provides a logical framework for troubleshooting.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when undertaking an Ullmann diaryl ether synthesis.
Q1: My Ullmann reaction is giving a very low yield. What are the first things I should check?
A low yield in an Ullmann coupling can be attributed to several factors. The most critical parameters to investigate initially are the purity of your starting materials, the choice and quality of the catalyst, the ligand, the base, the solvent, and the reaction temperature. The electronic properties of your substrates are also pivotal; electron-poor aryl halides generally react more readily, while electron-rich phenols are better nucleophiles.[5][6]
Q2: How do I select the right copper source for my reaction?
Copper(I) salts such as CuI, CuBr, and Cu₂O are the most frequently used and effective precatalysts.[4][6][7] An air-stable Cu(I) catalyst like CuI(PPh₃) has also been shown to be effective.[5][8] The choice can be dependent on the specific ligand and substrates. In some modern protocols, copper nanoparticles are also utilized to facilitate the reaction under milder conditions.[9] It is crucial to use a fresh, high-purity copper(I) source, as the active catalytic species is believed to be Cu(I).[7]
Q3: What is the role of the ligand, and how do I choose an appropriate one?
Ligands are essential in modern Ullmann reactions for accelerating the reaction rate and allowing for milder temperature conditions.[4][6] They achieve this by stabilizing the copper catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle.[4] N,N- and N,O-chelating ligands are known to be particularly effective.[2][3] For instance, a comprehensive screening of 56 multidentate ligands revealed that N,N-dimethylglycine showed high catalytic activity for the coupling of electron-rich aryl bromides.[2][3][6] Other successful ligands include 1,10-phenanthroline, L-proline, and 2,2,6,6-tetramethylheptane-3,5-dione.[4][7] The optimal ligand is often substrate-dependent, so screening may be necessary for a new system.
Q4: I'm observing significant side reactions. Could the base be the culprit?
Absolutely. The choice of base is critical. An appropriate base is needed to deprotonate the phenol, but a base that is too strong can promote side reactions.[10] Common and effective bases include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[4][10] The effectiveness of a base can also be influenced by the solvent. For example, K₂CO₃ can be effective in non-polar solvents like toluene, while Cs₂CO₃ is often preferred in polar aprotic solvents such as acetonitrile.[5][6][8] The presence of water can be particularly detrimental when using carbonate bases, as it can lead to their inactivation.[2][3][10]
In-Depth Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to resolving specific experimental issues.
Issue 1: Low or No Product Yield
Q: My reaction is not producing the desired diaryl ether, or the yield is disappointingly low. What are the potential causes and how can I address them?
A: This is a multifaceted problem. Let's break down the potential causes systematically.
-
Cause 1: Inactive Catalyst System. The active catalyst is a Cu(I) species. Your copper source may be oxidized or of poor quality.
-
Solution: Use a fresh, high-purity Cu(I) salt (e.g., CuI, CuBr).[7] Ensure that your reagents and solvents are anhydrous, as water can interfere with the catalyst.
-
-
Cause 2: Suboptimal Ligand. The chosen ligand may not be suitable for your specific substrates.
-
Cause 3: Inappropriate Base or Solvent Combination. The base's strength and solubility are crucial and are linked to the solvent choice.
-
Solution: If using a non-polar solvent like toluene or xylene, K₂CO₃ is a cost-effective choice.[5][8] In polar aprotic solvents like DMF or acetonitrile, Cs₂CO₃ is often more effective due to the higher solubility and dissociation of cesium phenoxides.[4] K₃PO₄ is another strong contender, particularly in acetonitrile.[2][3]
-
-
Cause 4: Unfavorable Electronic or Steric Effects. Electron-poor phenols are less nucleophilic and can be challenging substrates.[4] Sterically hindered aryl halides or phenols can also significantly slow down the reaction.[4]
-
Solution: For electron-poor phenols, you may need to increase the reaction temperature or use a more reactive aryl iodide instead of a bromide. For sterically hindered substrates, longer reaction times and a higher catalyst/ligand loading may be necessary.
-
Issue 2: Formation of a Dehalogenated Arene Byproduct
Q: My reaction is producing a significant amount of the arene corresponding to my starting aryl halide, and the yield of my desired diaryl ether is low. What is causing this reductive dehalogenation, and how can I fix it?
A: Reductive dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.
-
Cause 1: Presence of Protic Impurities. Water or other protic impurities can act as a proton source for the dehalogenation pathway.[7]
-
Cause 2: Suboptimal Ligand. The ligand may not be effectively promoting the desired C-O bond formation, allowing the reductive pathway to compete.
-
Solution: Screen different ligands. For electron-rich aryl bromides, for example, N,N-dimethylglycine has been shown to be effective in minimizing this side reaction.[10]
-
Issue 3: Reaction Stalls or Proceeds Very Slowly
Q: My reaction starts but then seems to stall, or the conversion is very slow even after extended periods. What should I do?
A: A sluggish reaction can often be accelerated by carefully adjusting the reaction conditions.
-
Cause 1: Insufficient Temperature. While modern Ullmann protocols are milder than the classical conditions (which often required >200 °C), they still typically require heating.[3][11]
-
Cause 2: Poor Solubility of Reactants or Base. If any of the components are not sufficiently soluble in the chosen solvent, the reaction rate will be severely hampered.
-
Solution: Consider switching to a solvent in which all components are more soluble. For instance, DMF or DMSO can be good choices for increasing solubility, though they may require higher temperatures to remove post-reaction.[10] As mentioned, Cs₂CO₃ is more soluble than K₂CO₃ in many organic solvents.[4]
-
-
Cause 3: Catalyst Deactivation. The catalyst may be deactivating over the course of the reaction.
-
Solution: Ensure a strictly inert atmosphere (nitrogen or argon) to prevent oxidation of the Cu(I) catalyst. If you suspect deactivation, a higher catalyst loading might be necessary, though this is a less ideal solution.
-
Experimental Protocols & Data
General Protocol for Ullmann Diaryl Ether Synthesis
This protocol provides a robust starting point for optimization.
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), phenol (1.2 mmol, 1.2 equiv), copper(I) iodide (0.05 mmol, 5 mol%), ligand (e.g., N,N-dimethylglycine, 0.1 mmol, 10 mol%), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[7]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., acetonitrile or toluene, 3-5 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring and Work-up: Monitor the reaction's progress by TLC or GC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried, filtered, and concentrated.
-
Purification: Purify the crude product by column chromatography.
Data Summary: Key Reaction Parameters
The following table summarizes key parameters that can be varied during optimization.
| Parameter | Common Choices | Key Considerations |
| Copper Source | CuI, CuBr, Cu₂O | Cu(I) is the active state. Use high-purity salts.[6][7] |
| Ligand | N,N-dimethylglycine, L-proline, 1,10-phenanthroline | Ligand choice is substrate-dependent. Screening is often required.[2][3][7] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strength and solubility are critical. Match the base to the solvent.[4][5][10] |
| Solvent | Toluene, Dioxane, Acetonitrile, DMF, DMSO | Polarity and boiling point are key. Ensure all components are soluble.[5][10] |
| Temperature | 80 - 120 °C (for modern protocols) | Higher temperatures can increase rate but also decomposition.[11] |
Mechanistic Insights & Visualizations
Understanding the catalytic cycle is key to rational troubleshooting. While the precise mechanism can be complex and ligand-dependent, a generally accepted pathway involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. This is followed by reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.[12][13][14]
Simplified Catalytic Cycle
Caption: A systematic workflow for troubleshooting the Ullmann condensation.
By methodically addressing each of these potential points of failure, you can efficiently diagnose and resolve the issues hindering your diaryl ether synthesis, leading to improved yields and cleaner reactions.
References
-
Ullmann Condensation. SynArchive. [Link]
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]
-
Yu, Z., Tan, L.-S., & Fossum, E. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2010(5), 254-268. [Link]
-
Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1054-1061. [Link]
-
Monge, M., & Buchwald, S. L. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Revista de la Sociedad Química de México, 56(1), 25-34. [Link]
-
Hossain, M. A., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(9), 1047. [Link]
-
Alvarez-Toledano, C., et al. (2005). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 49(3), 273-276. [Link]
-
Casitas, A., & Hartwig, J. F. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 140(2), 793-806. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. [Link]
-
Casitas, A., & Hartwig, J. F. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 140(2), 793-806. [Link]
-
Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1054-1061. [Link]
-
Yu, Z., Tan, L.-S., & Fossum, E. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base. ResearchGate. [Link]
-
An efficient BINAM–copper(II) catalyzed Ullmann-type synthesis of diaryl ethers. ResearchGate. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
Sources
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- 2. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Purification of 4-(4-Bromophenoxy)benzaldehyde
Welcome to the technical support guide for 4-(4-Bromophenoxy)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. This guide provides in-depth, experience-driven answers to common purification problems, moving beyond simple protocols to explain the scientific rationale behind each step.
Overview: The Purification Challenge
This compound is a solid intermediate with a melting point in the range of 67-75°C.[1] While seemingly straightforward to handle, its purification is often complicated by the presence of structurally similar impurities and the inherent reactivity of the aldehyde functional group. The primary challenges stem from:
-
Oxidation: The aldehyde group is susceptible to air oxidation, forming the corresponding carboxylic acid, which can be difficult to remove.[2][3]
-
Starting Material Carryover: Incomplete reaction during synthesis can leave residual 4-hydroxybenzaldehyde or 4-bromophenol.
-
Byproducts from Synthesis: Depending on the synthetic route, various side-products may be present.
-
Physical Properties: The compound's polarity is similar to that of its potential impurities, making chromatographic separation non-trivial.
This guide will equip you with the knowledge to diagnose purity issues and select the most effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: My final product has a broad melting point range and appears slightly off-white or yellowish. What is the likely cause?
A1: A broad melting point is a classic indicator of impurity. The off-white or yellowish color often points to two culprits: residual phenolic starting materials, which can form colored phenoxides, or small amounts of highly conjugated polymeric byproducts. The most common impurity, however, is the over-oxidized 4-(4-bromophenoxy)benzoic acid, which is typically a white solid but will depress and broaden the melting point of the aldehyde.
Q2: I ran a column and my yield was very low. Where did my product go?
A2: Low recovery from silica gel column chromatography is a frequent issue with aldehydes. This can be due to irreversible adsorption onto the silica surface, especially if the silica is acidic. More likely, the prolonged exposure to air and a large surface area during chromatography can lead to on-column oxidation to the non-eluting carboxylic acid.[4]
Q3: Can I use distillation to purify this compound?
A3: While technically possible, distillation is not the recommended method for this compound. Its relatively high boiling point would require vacuum distillation, and the elevated temperatures could promote decomposition or polymerization. Techniques like recrystallization and chemical purification are far more effective and scalable for this compound.
Q4: My NMR spectrum looks clean, but HPLC shows a significant impurity peak. Why?
A4: This is a common scenario. ¹H NMR may not distinguish between the aldehyde and its corresponding carboxylic acid if the acidic proton is exchanging or not clearly visible. The aldehyde proton signal around 9.9 ppm is distinct, but the carboxylic acid proton (~12-13 ppm) can be very broad and easily missed. HPLC, particularly with a UV detector, is much more sensitive to such impurities and provides a more accurate assessment of purity.
Troubleshooting and In-Depth Purification Protocols
This section provides detailed protocols and troubleshooting for the most effective purification methods. Use the decision tree below to select the best starting point for your specific situation.
Decision Workflow for Purification Strategy
Caption: Decision tree for selecting the optimal purification method.
Method 1: Purification by Recrystallization
Recrystallization is the most effective method for removing small amounts of impurities and obtaining a highly crystalline final product.[5] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[6]
Data Table 1: Recrystallization Solvent Systems
| Solvent System | "Good" Solvent (Hot) | "Anti-Solvent" (Cold) | Notes |
| Ethanol/Water | Ethanol | Water | Dissolve crude product in a minimum of hot ethanol. Add hot water dropwise until turbidity persists. Reheat to clarify, then cool slowly.[7] |
| Ethyl Acetate/Heptane | Ethyl Acetate | Heptane | Excellent for removing more polar impurities. Dissolve in minimal hot ethyl acetate and add heptane until cloudy.[6] |
| Toluene | Toluene | - | A good single-solvent system. Ensure slow cooling to prevent oiling out. |
| Isopropanol | Isopropanol | - | Another effective single-solvent option. |
Step-by-Step Recrystallization Protocol (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture (e.g., on a hot plate) with swirling until the solid completely dissolves.
-
Induce Saturation: While hot, add deionized water dropwise until the solution becomes faintly cloudy. This indicates the saturation point.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again. If colored impurities are present, this is the stage to add a small amount of activated charcoal and perform a hot filtration.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting Recrystallization
-
Problem: The compound "oils out" instead of crystallizing.
-
Cause & Solution: This occurs when the solution becomes supersaturated at a temperature above the solute's melting point. Reheat the solution to dissolve the oil, add slightly more of the "good" solvent (e.g., ethanol), and allow it to cool much more slowly. Seeding with a pure crystal can also help.
-
-
Problem: No crystals form, even after cooling in ice.
-
Cause & Solution: Too much solvent was likely used. Gently heat the solution to evaporate some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[6]
-
Method 2: Purification by Column Chromatography
Chromatography is used to separate compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[8] It is most effective for removing impurities with a significantly different polarity than the desired product.
Data Table 2: Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of this polarity. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient (e.g., 95:5 to 80:20) | Start with low polarity to elute non-polar impurities, then gradually increase polarity to elute the product. |
| TLC Analysis | Use the same eluent system intended for the column. | The ideal Rf for the product on TLC should be ~0.3 for good separation on the column. |
| Column Loading | Dry loading is preferred. | Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This leads to sharper bands and better separation. |
Troubleshooting Column Chromatography
-
Problem: Poor separation between the product and an impurity.
-
Cause & Solution: The eluent polarity may be too high, causing everything to elute too quickly. Reduce the proportion of the polar solvent (ethyl acetate). If separation is still poor, consider a different solvent system, such as Dichloromethane/Hexane.
-
-
Problem: The product appears to be degrading on the column (streaking on TLC).
-
Cause & Solution: Aldehydes can be sensitive to acidic silica. Deactivate the silica gel by preparing a slurry with your starting eluent containing ~1% triethylamine. This neutralizes the acidic sites and minimizes degradation. Run the column quickly to reduce contact time.
-
Method 3: Chemical Purification via Bisulfite Adduct
This is a highly selective and effective classical method for purifying aldehydes.[9] The aldehyde reversibly reacts with sodium bisulfite to form a solid, water-soluble adduct. Non-aldehydic impurities remain in the organic phase and are washed away. The pure aldehyde is then regenerated by decomposing the adduct with a base.[4]
Workflow for Bisulfite Adduct Purification
Caption: Experimental workflow for aldehyde purification via bisulfite adduct formation.
Step-by-Step Bisulfite Protocol
-
Adduct Formation: Dissolve the crude aldehyde in a suitable solvent like methanol or ether. Add a saturated aqueous solution of sodium bisulfite (or sodium metabisulfite) and shake the mixture vigorously for 30-60 minutes. A white solid adduct should precipitate.[9]
-
Isolation: Collect the solid adduct by vacuum filtration.
-
Washing: Wash the filtered solid thoroughly with ether or another non-polar organic solvent to remove any trapped organic impurities. Then, wash with a small amount of cold water.
-
Regeneration: Transfer the washed adduct to a separatory funnel. Add water and an organic extraction solvent (e.g., ethyl acetate). Add a saturated solution of sodium bicarbonate or a 10% sodium hydroxide solution dropwise while shaking until the solid dissolves and gas evolution ceases (if using bicarbonate). The adduct will decompose, releasing the pure aldehyde into the organic layer.[9]
-
Work-up: Separate the organic layer. Wash it with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Bisulfite Purification
-
Problem: Low or no precipitation of the adduct.
-
Cause & Solution: The sodium bisulfite solution may not be fresh or saturated. Prepare a fresh solution.[9] Insufficient shaking can also be a cause; ensure vigorous mixing to facilitate the reaction at the phase interface.
-
-
Problem: The aldehyde is not regenerating after adding the base.
-
Cause & Solution: Insufficient base was added. The pH of the aqueous layer must be high enough (typically >10) to shift the equilibrium back towards the free aldehyde. Use pH paper to check the aqueous layer and add more base if necessary.
-
By understanding the nature of potential impurities and applying the appropriate, optimized purification technique, researchers can confidently obtain high-purity this compound for their synthetic needs.
References
-
4-Bromo Benzaldehyde Intermediate Supplier. AD PHARMACHEM. Available at: [Link]
-
This compound | C13H9BrO2. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Purifying aldehydes? r/chemistry. Reddit. Available at: [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. Available at: [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Available at: [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]
-
Recrystallization and Crystallization. University of Rochester. Available at: [Link]
-
Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. ACS Publications. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. adpharmachem.com [adpharmachem.com]
- 3. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Purifying Crude 4-(4-Bromophenoxy)benzaldehyde
Welcome to our dedicated technical guide on the purification of 4-(4-Bromophenoxy)benzaldehyde. This document is crafted for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of obtaining this versatile building block in high purity. In the synthesis of advanced pharmaceutical intermediates, the quality of your starting materials is non-negotiable. This guide provides a structured, problem-solving approach to common purification challenges, blending established chemical principles with practical, field-tested insights.
Introduction: The Critical Role of Purity
This compound is a key intermediate in organic synthesis, valued for its dual reactivity that allows for further functionalization at both the aldehyde and the bromo-substituted aromatic ring.[1] Its purity is of utmost importance, as residual starting materials, byproducts, or catalysts can lead to unforeseen side reactions, diminished yields, and complications in downstream applications, including the synthesis of pharmaceuticals and materials for organic electronics.[1] The crude product from common synthetic routes, such as the Ullmann condensation or Buchwald-Hartwig amination, is rarely pure enough for direct use and requires robust purification strategies.[2][3][4][5][6][7]
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions you might have before embarking on the purification process.
Q1: What are the typical impurities I should expect in my crude this compound?
A1: The impurity profile is largely dictated by your synthetic method. For instance, in a Williamson ether synthesis or an Ullmann condensation, you can anticipate the following:
-
Unreacted Starting Materials: Most commonly, you will find residual 4-hydroxybenzaldehyde or 4-bromophenol, and the corresponding aryl halide used in the coupling reaction.
-
Byproducts: Side reactions can lead to the formation of symmetrical ethers like bis(4-bromophenyl) ether. Additionally, the aldehyde group is susceptible to oxidation, which can result in the formation of 4-(4-bromophenoxy)benzoic acid, especially if the reaction is exposed to air at high temperatures.
-
Residual Catalysts: If your synthesis involved a palladium-catalyzed reaction like the Buchwald-Hartwig amination, trace amounts of palladium and phosphine ligands may be present.[3][5][7][8][9] For Ullmann-type reactions, residual copper catalysts are a common concern.[2][4][6]
-
Solvents: High-boiling point solvents such as DMF, DMSO, or NMP, often used in these coupling reactions, can be challenging to remove completely.
Q2: My crude product is a discolored oil instead of the expected white powder. What's the likely cause?
A2: Pure this compound is a white to off-white crystalline solid with a melting point in the range of 67-75°C.[1][10][11] An oily or discolored appearance is a strong indication of significant impurities. This could be due to the presence of unreacted starting materials, solvent residues, or byproducts that are depressing the melting point and disrupting the crystal lattice. We strongly recommend a preliminary purity assessment by Thin Layer Chromatography (TLC) or ¹H NMR before proceeding with any purification.
Q3: What analytical methods are best suited for monitoring the purification process?
A3: A combination of techniques will provide the most comprehensive picture of your product's purity:
-
Thin-Layer Chromatography (TLC): This is an indispensable tool for a quick, qualitative assessment of the number of components in your mixture and for optimizing the solvent system for column chromatography. A mobile phase of hexanes and ethyl acetate is a good starting point.
-
¹H NMR Spectroscopy: This provides detailed structural information and allows for the quantification of major impurities by integrating the characteristic aldehyde proton signal around 9.9 ppm against impurity signals.
-
High-Performance Liquid Chromatography (HPLC): For high-resolution separation and precise quantification of purity, reversed-phase HPLC is the method of choice.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
Part 2: Troubleshooting and Purification Protocols
This section offers detailed, step-by-step solutions to specific purification challenges you may encounter.
Issue 1: The crude product is contaminated with acidic impurities like 4-hydroxybenzaldehyde or 4-(4-bromophenoxy)benzoic acid.
Scientific Rationale: The phenolic hydroxyl group of 4-hydroxybenzaldehyde and the carboxylic acid group are acidic. This property can be leveraged to selectively remove them from the neutral desired product via a liquid-liquid extraction using a basic aqueous solution. The base deprotonates the acidic impurities, forming water-soluble salts that partition into the aqueous phase, leaving the desired aldehyde in the organic layer.
Troubleshooting Workflow: Acidic Impurity Removal
Caption: Workflow for the removal of acidic impurities via extraction.
Detailed Protocol: Basic Aqueous Wash
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) at a concentration of approximately 50-100 mg/mL.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) for phenolic impurities or a saturated solution of sodium bicarbonate (NaHCO₃) for carboxylic acid impurities.
-
Mixing: Securely stopper the funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel to release any pressure, especially when using bicarbonate.
-
Separation: Allow the layers to fully separate. The organic layer will be on top if using ethyl acetate. Drain and discard the lower aqueous layer.
-
Repeat: For heavily contaminated samples, repeat the basic wash.
-
Neutralization and Drying: Wash the organic layer sequentially with deionized water and then with a saturated brine solution to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Issue 2: The product is a solid but contains impurities of similar polarity, making separation by extraction difficult.
Scientific Rationale: Recrystallization is a powerful purification technique for crystalline solids.[13] It operates on the principle that the desired compound and its impurities exhibit different solubilities in a specific solvent at varying temperatures. An ideal solvent will dissolve the compound when hot but will have limited solvating power when cold, allowing the pure product to crystallize out upon cooling while the impurities remain in the mother liquor.
Protocol: Recrystallization
Step 1: Solvent Selection
The choice of solvent is paramount for effective recrystallization. The ideal solvent should dissolve your compound at its boiling point but not at room temperature. For this compound, several solvent systems are effective.
| Solvent System | Rationale and Suitability |
| Ethanol/Water | A commonly successful co-solvent system. The compound is soluble in hot ethanol and insoluble in water. Dissolve the crude product in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes persistently cloudy.[14] |
| Isopropanol | A single-solvent system that can be effective. |
| Ethyl Acetate/Hexanes | Another co-solvent system where ethyl acetate is the "good" solvent and hexanes act as the "anti-solvent".[15] |
Step 2: The Recrystallization Process
-
Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen "good" solvent (e.g., ethanol) and heat with stirring until the solid dissolves. Add the solvent in small portions until you have a clear, saturated solution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source. If using a co-solvent system, add the "anti-solvent" (e.g., water) dropwise while the solution is still hot until you observe persistent turbidity. Add a drop or two of the "good" solvent to redissolve the precipitate, then cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to obtain the pure this compound.
Issue 3: The product is an inseparable mixture of multiple components or is an intractable oil.
Scientific Rationale: Flash column chromatography is a preparative purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[16][17] Due to its polar aldehyde group and ether linkage, this compound will interact with the polar silica gel. By carefully selecting a mobile phase of appropriate polarity, it can be effectively separated from less polar or more polar impurities.
Workflow: Purification via Flash Column Chromatography
Caption: A systematic workflow for purification by flash chromatography.
Detailed Protocol: Flash Column Chromatography
-
Mobile Phase Selection: Use TLC to identify a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rƒ) of approximately 0.25-0.35 for the desired product.[18][19]
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like DCM or the mobile phase). For better resolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Add the mobile phase and apply gentle pressure to maintain a steady flow rate.
-
Fraction Collection and Analysis: Collect the eluent in fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Chem-Impex. This compound.
-
Benchchem. Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
-
Sigma-Aldrich. This compound 97%.
-
Benchchem. Technical Support Center: Purification of Crude 4-Bromobenzaldehyde by Recrystallization.
-
PubChem. This compound.
-
Organic Syntheses. Procedure for Column Chromatography.
-
Reddit. Purifying aldehydes?
-
AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier.
-
Benchchem. How to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis.
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ChemicalBook. This compound.
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Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
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Benchchem. Technical Support Center: Sulfonation of Aromatic Aldehydes.
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National Institutes of Health. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?
-
Odinity. Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole.
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SIELC Technologies. Separation of Benzaldehyde, 4-bromo- on Newcrom R1 HPLC column.
-
Wikipedia. Ullmann condensation.
-
Wikipedia. Buchwald–Hartwig amination.
-
Organic Syntheses. Procedure for Flash Chromatography.
-
SynArchive. Ullmann Condensation.
-
University of Toronto. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
-
Alkali Scientific. This compound, 1 X 5 g.
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Chemistry LibreTexts. Buchwald-Hartwig Amination.
-
chemeurope.com. Ullmann condensation.
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years.
-
Benchchem. Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization.
-
Organic Syntheses. p-BROMOBENZALDEHYDE.
-
ResearchGate. Can we seperate p bromo benzaldehyde and 2-(4-Bromophenyl)-1,3-dioxolane without column chromotography?
-
University of Rochester. Recrystallization and Crystallization.
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- 10. 4-(4-溴苯氧基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
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Technical Support Center: Optimizing Suzuki Coupling with 4-(4-Bromophenoxy)benzaldehyde
Welcome to the technical support hub for the Suzuki-Miyaura coupling of 4-(4-bromophenoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common challenges and provide in-depth, evidence-based solutions to optimize your reaction conditions, ensuring robust and reproducible outcomes.
Understanding the Substrate: this compound
The substrate , this compound, presents a unique set of considerations for Suzuki coupling. The presence of an electron-withdrawing aldehyde group can facilitate the oxidative addition step, which is often rate-determining.[1][2] However, the ether linkage introduces some electron-donating character to the aryl bromide ring. The aldehyde functionality is generally stable under typical Suzuki conditions but can be sensitive to certain strong bases or prolonged high temperatures.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable steps.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most common frustrations in cross-coupling reactions. Several factors could be at play.[4][5]
Possible Causes & Recommended Actions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it's old, has been improperly stored, or the active Pd(0) species isn't forming, the reaction will fail.
-
Inappropriate Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity.[8] For a substrate like this, a ligand that is both electron-rich and bulky is often a good starting point.
-
Incorrect Base or Insufficient Basicity: The base is crucial for activating the boronic acid to facilitate transmetalation.[11][12]
-
Poor Solvent Choice or Solubility Issues: The solvent must dissolve all reactants to a reasonable extent. A biphasic system (e.g., toluene/water) is common, but solubility can still be an issue.[9]
Issue 2: Significant Byproduct Formation
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS can indicate side reactions are outcompeting your desired coupling.
Common Byproducts & Mitigation Strategies:
-
Homocoupling of Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid coupling partner. It's often promoted by the presence of oxygen.[6]
-
Prevention: Ensure your reaction mixture is thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[3]
-
-
Protodeborylation: This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond, effectively destroying your nucleophile.[9] This is often exacerbated by excess water or overly harsh (high temperature, very strong base) conditions.[15]
-
Prevention:
-
Use anhydrous solvents if possible, though a small amount of water is often necessary for the reaction mechanism.[6]
-
Switch to a milder base like NaHCO₃ if you have acid-sensitive functional groups.[9]
-
Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are generally more stable.[15]
-
-
-
Dehalogenation: The bromo group on your starting material is replaced by a hydrogen atom. This can occur if a palladium-hydride species forms.[6]
-
Prevention: This side reaction can be promoted by certain bases or impurities. Using a milder base and ensuring high-purity reagents can help. Bulky ligands can also disfavor this pathway.[3]
-
Issue 3: Reaction Stalls or is Sluggish
If your reaction starts but fails to proceed to completion, it may be an issue of catalyst deactivation or suboptimal conditions.
Possible Causes & Optimization Steps:
-
Catalyst Deactivation: The active Pd(0) can precipitate as palladium black, removing it from the catalytic cycle.[6]
-
Solution: Ensure your ligand-to-palladium ratio is appropriate (often 2:1 to 4:1 for monodentate ligands). The ligand helps to stabilize the soluble palladium species.
-
-
Insufficient Temperature: While some modern catalysts work at room temperature, many Suzuki couplings require heating to overcome activation barriers.[16][17]
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and any increase in byproducts. A typical range is 80-100 °C.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Suzuki coupling reaction?
A1: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your this compound to form a Pd(II) complex.[2]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires a base.[1][11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of your product and regenerating the Pd(0) catalyst.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Q2: How do I choose the best palladium catalyst and ligand combination to start with?
A2: For substrates that are not overly challenging, a combination of Pd(OAc)₂ with a phosphine ligand like PPh₃ or a pre-formed catalyst like Pd(PPh₃)₄ is a classic starting point.[14] However, for potentially difficult couplings or to achieve higher efficiency, modern catalyst systems are recommended.
| Catalyst System | Strengths & Use Cases | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Good for general-purpose couplings; Pd(0) source. | 2-5% |
| Pd(OAc)₂ / PPh₃ | Versatile and cost-effective; requires in-situ reduction. | 1-5% |
| PdCl₂(dppf) | Excellent for a broad range of substrates, including some heteroaryls. | 1-3% |
| Pd₂(dba)₃ / XPhos | Highly active for challenging, electron-rich or sterically hindered substrates. | 0.5-2% |
Q3: What is the role of water in the Suzuki reaction?
A3: While not always strictly necessary, water often plays a beneficial role. It helps to dissolve the inorganic base (like K₂CO₃) and can facilitate the transmetalation step. The generally accepted mechanism involves a hydroxy-bridged intermediate between the palladium and boron atoms, which requires a water source.[6] However, too much water can promote unwanted side reactions like protodeborylation.[15] A common practice is to use a solvent mixture such as Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O.[9]
Q4: My reaction looks black and heterogeneous. Is this normal?
A4: The formation of finely divided black or dark brown solid ("palladium black") is common and indicates that some of the Pd(0) catalyst has aggregated and precipitated out of solution.[6] While a small amount might be unavoidable, excessive formation suggests catalyst deactivation and can lead to lower yields. Improving ligand choice or concentration to better stabilize the soluble palladium species can mitigate this.
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound.
-
Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[7]
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[14]
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common choice is a 4:1 mixture of 1,4-dioxane and water.[14]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) or the precatalyst/ligand mixture.[14]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
- Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(36), 12898–12899.
- Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
ResearchGate. (2025, August 7). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
- Friis, S. D., Taaning, R. H., Lindhardt, A. T., & Skrydstrup, T. (2011). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 13(7), 1804–1807.
-
Sci-Hub. (n.d.). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
WordPress. (2025, December 17). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Retrieved from [Link]
-
MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]
- Bakewell, C., White, A. J. P., & Spivey, A. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1642–1652.
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Retrieved from [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
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preventing byproduct formation in 4-(4-Bromophenoxy)benzaldehyde reactions
Technical Support Center: 4-(4-Bromophenoxy)benzaldehyde
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Our focus is to provide in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes. This resource is structured in a question-and-answer format to directly address common challenges encountered in the lab.
Part 1: General Handling and Reagent Quality FAQs
This section addresses overarching issues related to the starting material, which are often the root cause of downstream problems.
Question: My reaction is giving multiple unidentified spots on the TLC plate, even with a well-established protocol. What could be the primary cause?
Answer: The first aspect to investigate is the purity and stability of your this compound starting material. While stable under normal conditions, aldehydes are susceptible to oxidation.[1]
-
Causality: The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 4-(4-bromophenoxy)benzoic acid, upon prolonged exposure to air. This impurity can interfere with subsequent reactions, especially those sensitive to acidic conditions or those targeting the aldehyde group.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your starting material via HPLC or NMR. A common impurity to look for is the carboxylic acid.
-
Purification: If impurities are detected, consider purifying the aldehyde. Recrystallization or flash column chromatography can be effective. For small-scale purification from the corresponding acid, forming a bisulfite adduct can be a highly selective method.[2]
-
Proper Storage: Store the reagent at the recommended temperature (often 0-8°C) under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[3]
-
Question: I am performing a moisture-sensitive reaction (e.g., Grignard, Wittig), and my yields are consistently low. What general precautions should I take?
Answer: Low yields in moisture-sensitive reactions are almost always due to the presence of water in the reaction setup. Both the aldehyde and the reactive intermediates can be compromised.
-
Causality: Grignard reagents and phosphonium ylides (in Wittig reactions) are strong bases and will be quenched by protic sources like water, leading to the formation of inactive species and reducing the effective concentration of your nucleophile.[4]
-
Protocol: Rigorous Anhydrous Technique
-
Glassware: Dry all glassware in an oven at >120°C for several hours and allow it to cool in a desiccator or under a stream of dry inert gas.
-
Solvents: Use freshly distilled anhydrous solvents or solvents from a solvent purification system (SPS). Solvents packaged in sealed bottles over molecular sieves are also a reliable option.
-
Atmosphere: Assemble your reaction setup under a positive pressure of dry nitrogen or argon. Use septa and syringes for reagent transfers.
-
Reagents: Ensure all other reagents, especially salts or bases, are thoroughly dried before use.
-
Part 2: Reaction-Specific Troubleshooting Guides
This section breaks down challenges associated with the most common transformations involving this compound.
Guide 1: Suzuki-Miyaura Coupling (Targeting the C-Br Bond)
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide moiety with a boronic acid.[5]
Question: My Suzuki coupling reaction is resulting in a significant amount of a homocoupled byproduct from my boronic acid and a product corresponding to the loss of the bromine atom (hydrodehalogenation). How can I prevent this?
Answer: The formation of homocoupled (Ar-Ar from the boronic acid) and hydrodehalogenated (protodeboronated) byproducts is a classic issue in Suzuki couplings.[6] It points to problems in the transmetalation step or premature decomposition of the organoboron species.
-
Mechanistic Insight: The desired catalytic cycle involves oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with an activated boronate species, and finally reductive elimination to form the product.[7] Protodeboronation occurs when the boronic acid reacts with a proton source (like water or alcohol) instead of the palladium complex, replacing the boron group with hydrogen.[6] Homocoupling can be promoted by oxygen or side reactions involving the palladium catalyst.
Troubleshooting Flowchart: Suzuki Coupling
Caption: Troubleshooting logic for common Suzuki coupling issues.
Table 1: Optimizing Base Selection in Suzuki Coupling
| Base | Solvent Compatibility | Strength | Common Issues & Recommendations |
| K₃PO₄ | Dioxane, Toluene, DMF | Strong | Excellent general-purpose base. Good for electron-deficient or sterically hindered partners.[6] |
| K₂CO₃ / Na₂CO₃ | Toluene, DME, Water | Moderate | Often used in aqueous solvent mixtures. Can be less effective for challenging substrates. |
| Cs₂CO₃ | Dioxane, Toluene, DMF | Strong | Highly effective but more expensive. Often gives higher yields where other bases fail. |
| KF | THF, Toluene | Mild | Useful for substrates with base-labile functional groups (e.g., esters), as it activates the boronic acid with low basicity.[7] |
Guide 2: Wittig Reaction (Targeting the Aldehyde Group)
The Wittig reaction is a cornerstone for alkene synthesis, converting the aldehyde into a C=C double bond.[8]
Question: My Wittig reaction with a stabilized ylide is producing a mixture of E and Z isomers, but I need high E-selectivity. How can I improve this?
Answer: While stabilized ylides (containing an electron-withdrawing group like an ester or ketone) strongly favor the formation of the (E)-alkene, suboptimal conditions can erode this selectivity.[9]
-
Mechanistic Insight: The stereochemical outcome is determined by the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates. For stabilized ylides, the initial addition to the aldehyde is reversible, allowing the system to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which collapses to the (E)-alkene.[8] Factors that prevent this equilibration lead to reduced selectivity.
-
Recommendations for High (E)-Selectivity:
-
Avoid Lithium Salts: Do not use lithium-based strong bases like n-BuLi to generate the ylide if possible. Lithium salts can complex with the betaine intermediate, preventing equilibration and reducing E-selectivity.[10] Use sodium-based bases like sodium hydride (NaH) or sodium methoxide (NaOMe) instead.[9]
-
Reaction Temperature: Running the reaction at room temperature or with gentle heating often allows sufficient time for the intermediates to equilibrate, favoring the E-isomer.
-
Solvent Choice: Aprotic, non-polar solvents like THF or toluene are generally preferred.
-
Question: I am using an unstabilized ylide and getting the (Z)-alkene as expected, but the triphenylphosphine oxide byproduct is extremely difficult to remove. What are some effective purification strategies?
Answer: The removal of triphenylphosphine oxide (TPPO) is a notoriously common problem in Wittig reactions. Its polarity is often similar to that of the desired product.
-
Purification Protocol:
-
Initial Workup: After quenching the reaction, concentrate the crude mixture.
-
Precipitation: Redissolve the residue in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and add a large volume of a non-polar solvent (like hexanes or diethyl ether). TPPO is often less soluble and may precipitate. Filter the mixture.
-
Acid Wash (for basic products): If your product contains a basic nitrogen, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent, extract with dilute HCl to move the product to the aqueous layer, wash the organic layer to remove TPPO, then basify the aqueous layer and re-extract your product.
-
Chromatography: If the above methods fail, flash column chromatography is the final option. A solvent system with a small percentage of a polar solvent (e.g., 5-10% ethyl acetate in hexanes) is a good starting point.
-
Guide 3: Grignard Reaction (Targeting the Aldehyde Group)
The Grignard reaction provides a classic route to secondary alcohols by adding an organomagnesium halide across the aldehyde's carbonyl group.[11]
Question: My Grignard reaction is returning a significant amount of the starting aldehyde and also a reduced product, 4-(4-bromophenoxy)benzyl alcohol. What is causing this?
Answer: This outcome suggests two potential side reactions are competing with the desired nucleophilic addition: enolization (deprotonation) and reduction.
-
Mechanistic Insight:
-
Enolization: If the Grignard reagent is sterically hindered, it may act as a base rather than a nucleophile, deprotonating any acidic α-protons if they were present. While our specific aldehyde lacks these, this is a key consideration for other substrates. In this case, recovery of starting material points more towards quenching by moisture or a failed reaction.[11]
-
Reduction: Some Grignard reagents, particularly those with β-hydrogens (e.g., isopropylmagnesium bromide), can reduce the aldehyde to an alcohol via a six-membered cyclic transition state.[11] This transfers a hydride to the carbonyl carbon.
-
Troubleshooting Diagram: Grignard Side Reactions
Caption: Competing pathways in a Grignard reaction with an aldehyde.
-
Corrective Actions:
-
Check Grignard Reagent Quality: Use freshly prepared or recently titrated Grignard reagents. Old reagents may contain magnesium hydroxide, which can reduce yields.
-
Change Grignard Reagent: If you suspect reduction is the issue, switch to a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.
-
Low Temperature: Perform the addition at low temperatures (e.g., 0°C to -78°C). This often favors the nucleophilic addition pathway over reduction.[12]
-
Part 3: Summary and Protocols
Table 2: Summary of Byproducts and Prevention Strategies
| Reaction Type | Common Byproduct(s) | Likely Cause(s) | Key Prevention Strategy |
| General | 4-(4-Bromophenoxy)benzoic acid | Air oxidation of the starting aldehyde. | Store aldehyde under inert gas; purify before use.[1] |
| Suzuki Coupling | Homocoupled boronic acid; Hydrodehalogenation product | Oxygen contamination; non-optimal base; presence of water. | Degas solvents; select appropriate base (e.g., K₃PO₄); use anhydrous conditions.[6][7] |
| Wittig Reaction | Incorrect alkene isomer (E/Z); Triphenylphosphine oxide (TPPO) | Use of Li⁺ salts with stabilized ylides; inherent byproduct. | Use Na⁺ or K⁺ bases for stabilized ylides; follow specific TPPO removal protocols.[9][10] |
| Grignard Reaction | 4-(4-Bromophenoxy)benzyl alcohol (reduced aldehyde); recovered starting material | Grignard reagent with β-hydrogens; moisture quenching. | Use Grignard reagent without β-hydrogens (e.g., MeMgBr); ensure rigorous anhydrous conditions.[11] |
| Reductive Amination | 4-(4-Bromophenoxy)benzyl alcohol (reduced aldehyde) | Use of a strong reducing agent (e.g., NaBH₄) before imine formation is complete. | Use a milder, selective reagent like NaBH(OAc)₃ or NaBH₃CN in a one-pot procedure, or use a two-step process with NaBH₄.[13][14] |
| Ullmann Condensation | Homocoupled 4,4'-bis(4-bromophenoxy)biphenyl | High reaction temperatures; inherent reactivity of aryl halides. | Use a ligand-assisted copper catalyst system; run at the lowest effective temperature.[15] |
Protocol Example: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize byproduct formation when coupling this compound with a generic arylboronic acid.
-
Setup: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane via syringe. The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%), under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 80-90°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
This self-validating protocol incorporates multiple checks (oven-dried glassware, inert atmosphere, degassed solvent, appropriate base) to systematically eliminate common sources of byproduct formation.
References
- Chemistry Ullmann Reaction. (n.d.). Sathee Jee.
- Ullmann reaction – Knowledge and References. (n.d.). Taylor & Francis.
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 27(15), 4946. [Link]
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Ullmann condensation. (2023, November 29). In Wikipedia. [Link]
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Wittig Reaction. (2023, January 22). Chemistry LibreTexts. [Link]
- This compound. (n.d.). Chem-Impex.
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Wittig reaction. (2024, January 5). In Wikipedia. [Link]
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Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Ullmann Reaction. (n.d.). Thermo Fisher Scientific.
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Wittig reaction. (n.d.). chemeurope.com. Retrieved from [Link]
- 4-Bromo Benzaldehyde Intermediate Supplier. (n.d.). AD PHARMACHEM.
- 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards. (2024, October 24). ChemicalBook.
- Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. (n.d.). ReactionFlash.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). International Journal of Computational Engineering Research, 32(5), 60-66.
- Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... (n.d.). ResearchGate.
-
Reductive amination. (2024, January 7). In Wikipedia. [Link]
-
Suzuki reaction. (2024, January 10). In Wikipedia. [Link]
- How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved? (n.d.). FAQ.
-
Conventional and microwave-assisted synthesis of 4'-bromochalchone utilizing 4-bromoacetophenone and benzaldehyde as start. (2022, December 25). Jurnal Kimia Sains dan Aplikasi. [Link]
- What is the mechanism of converting 4-bromobenzaldehyde and 4-methylacetophenone into (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one using sodium hydroxide? (2023, March 12). Quora.
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(21), 5183. [Link]
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry, 32(5).
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Two Directions of the Reaction of 4-Bromobenzaldehyde with Substituted Acetophenones and Urea. Synthesis of Aryl-Substituted Pyrimidin-2-one and Hexahydropyrimido[4,5-d]pyrimidin-2,7-dione. (2004). Chemistry of Heterocyclic Compounds, 40(2), 194-202.
- Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (n.d.). AIR Unimi.
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This compound. (n.d.). PubChem. Retrieved from [Link]
-
Thermo Fisher Scientific. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
- Synthesis of m-(p-bromophenoxy)benzaldehyde. (n.d.). PrepChem.com.
- This compound TCI Analytical reagent. (n.d.). AMI Scientific.
-
p-BROMOBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(21), 7059-7063.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- 2-(4-bromophenoxy)benzaldehyde properties. (n.d.). Sigma-Aldrich.
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- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
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Technical Support Center: Scale-Up Challenges for the Synthesis of 4-(4-Bromophenoxy)benzaldehyde
Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals
This technical support center provides in-depth guidance for scaling the synthesis of 4-(4-bromophenoxy)benzaldehyde, a crucial intermediate in the development of pharmaceuticals, agrochemicals, and materials.[1] Navigating the transition from bench-scale success to pilot or manufacturing scale introduces significant challenges related to reaction kinetics, heat transfer, reagent handling, and product purification. This guide offers troubleshooting protocols and answers to frequently asked questions to address common issues encountered during process development.
Section 1: Overview of Primary Synthetic Routes
The construction of the diaryl ether linkage in this compound is predominantly achieved via two classical methods: the Ullmann Condensation and the Williamson Ether Synthesis. The choice of route for scale-up depends on factors such as raw material cost, reaction conditions, and impurity profiles.
-
Route A: Ullmann Condensation: This copper-catalyzed cross-coupling reaction typically involves reacting a phenol with an aryl halide. For this target molecule, the most common pathway is the coupling of 4-bromophenol with an activated aryl halide like 4-fluorobenzaldehyde. Historically, this reaction required harsh conditions (high temperatures, stoichiometric copper), but modern iterations use catalytic copper with specific ligands, allowing for milder conditions.[2][3][4][5]
-
Route B: Williamson Ether Synthesis: This method proceeds via an SN2 mechanism, where a phenoxide nucleophile displaces a halide from an alkyl or aryl halide.[6] For this synthesis, the reaction would occur between the sodium or potassium salt of 4-hydroxybenzaldehyde and 1,4-dibromobenzene. A key challenge at scale is controlling selectivity to avoid the formation of the double-addition by-product.[7]
Caption: Primary synthetic routes to this compound.
Section 2: Frequently Asked Questions (FAQs) for Scale-Up
Q1: Which synthetic route, Ullmann or Williamson, is generally preferred for industrial scale-up?
A1: The selection is a trade-off between raw material costs, process safety, and downstream processing complexity.
-
Ullmann Condensation: This route is often favored in large-scale applications despite its challenges. The primary drivers are the relatively low cost of starting materials like 4-bromophenol and 4-fluorobenzaldehyde. However, traditional Ullmann conditions are harsh, requiring high temperatures (>200 °C) and stoichiometric amounts of copper, which leads to significant waste streams and difficult purification.[3] Modern, ligand-accelerated Ullmann reactions operate under milder conditions (90-120 °C) with catalytic copper, making them more attractive for scale-up.[4][8] The key challenge remains the complete removal of the copper catalyst from the final product, which is critical for pharmaceutical applications.
-
Williamson Ether Synthesis: This route can often be performed under milder conditions than the classical Ullmann reaction. However, using 1,4-dibromobenzene as the electrophile introduces a significant risk of forming the symmetrical 1,4-bis(4-formylphenoxy)benzene by-product through double substitution. Controlling stoichiometry and reaction kinetics is critical but can be difficult to manage consistently at a large scale, potentially leading to lower yields and complex purification.
For most applications, a modern, ligand-assisted Ullmann reaction often presents the most balanced and economically viable approach for scale-up, provided an effective and validated copper removal strategy is developed.
Q2: What are the most critical safety considerations when scaling this synthesis?
A2: Scaling up introduces several safety hazards that must be rigorously managed:[7]
-
Exothermic Reactions: Both the initial deprotonation of the phenol and the subsequent C-O bond formation can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust reactor cooling system and controlled reagent addition rates are essential to prevent thermal runaways.
-
Solvent Hazards: High-boiling polar aprotic solvents like DMF, NMP, and DMSO are commonly used.[3] These solvents present challenges related to safe handling (potential reproductive toxicity), high-temperature operations, and removal from the final product. Whenever possible, consider replacing them with greener alternatives like toluene or anisole, potentially in combination with a phase-transfer catalyst.[9]
-
Reagent Handling: Handling large quantities of powdered bases (e.g., K₂CO₃, Cs₂CO₃) or copper catalysts can generate hazardous dust. Use of closed-transfer systems and appropriate personal protective equipment (PPE) is mandatory.
-
Pressure Build-up: Heating solvents to high temperatures in a sealed reactor can lead to significant pressure increases. Ensure all reactors are equipped with properly sized pressure relief systems.
Q3: How does the choice of base (e.g., K₂CO₃, Cs₂CO₃, KOH) impact the reaction at scale?
A3: The base is critical for deprotonating the phenol, and its choice impacts reactivity, cost, and workup.
-
Potassium Carbonate (K₂CO₃): This is the most common base for scale-up due to its moderate reactivity, low cost, and ease of handling.[7] It is crucial to use an anhydrous, finely powdered grade to ensure sufficient surface area and reactivity.
-
Cesium Carbonate (Cs₂CO₃): While often providing superior yields and faster reaction rates at lower temperatures due to the high solubility of its phenoxide salt, Cs₂CO₃ is significantly more expensive, often making it prohibitive for large-scale manufacturing unless the increase in efficiency justifies the cost.[4]
-
Potassium or Sodium Hydroxide (KOH/NaOH): These strong bases are inexpensive but can introduce water into the reaction, potentially leading to side reactions. They are most effectively used in biphasic systems (e.g., toluene/water) with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[7][9] This approach can simplify workup, as the base is easily removed in the aqueous phase.
Section 3: Troubleshooting Guide
Problem 1: My reaction has stalled, showing low conversion of starting materials.
This is a common scale-up issue where a previously successful lab-scale reaction fails to reach completion. The cause often lies in mass transfer limitations or reagent deactivation.
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: The final product is dark and difficult to purify by recrystallization.
Color formation and purification difficulties often point to side reactions or residual catalyst.
-
Possible Cause 1: Residual Copper Catalyst (Ullmann Route)
-
Explanation: Copper salts, especially if oxidized, can be intensely colored and hinder crystallization.
-
Solution: Before crystallization, pass the crude product solution through a plug of silica gel or Celite to adsorb copper species. An alternative is a mild acidic wash (e.g., with dilute acetic acid or an ammonium chloride solution) during the workup to extract copper salts into an aqueous phase.
-
-
Possible Cause 2: Thermal Degradation or Side Reactions
-
Explanation: High reaction temperatures can lead to the formation of colored polymeric impurities. The aldehyde functionality can also be sensitive under certain conditions.[10]
-
Solution: Optimize the reaction to run at the lowest possible temperature that still provides a reasonable rate. If color persists, a charcoal treatment during recrystallization can be effective.[11] Add a small amount (1-2% w/w) of activated charcoal to the hot solution before filtering and cooling. Be aware that excessive charcoal can reduce your yield.[11]
-
-
Possible Cause 3: "Oiling Out" During Recrystallization
-
Explanation: The product separates as a liquid instead of a solid. This occurs if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute (m.p. 69-73 °C).[11]
-
Solution: Ensure slow, controlled cooling. If oiling occurs, reheat the solution to redissolve the oil, add slightly more solvent, and allow it to cool more slowly, perhaps by insulating the flask. Inducing crystallization by scratching the flask or adding a seed crystal can also help.[11]
-
Problem 3: My yield is low due to the formation of 1,4-bis(4-formylphenoxy)benzene.
This is a classic selectivity issue in the Williamson synthesis route.
-
Explanation: This by-product arises when a molecule of the desired product (or the intermediate phenoxide) reacts with another molecule of 1,4-dibromobenzene.
-
Solution:
-
Stoichiometry Control: Use a significant excess of 1,4-dibromobenzene relative to 4-hydroxybenzaldehyde. This statistically favors the mono-substitution product. The challenge then becomes removing the excess 1,4-dibromobenzene, which can often be achieved via distillation or careful selection of a recrystallization solvent where the starting material is much more soluble than the product.
-
Slow Addition: Add the 4-hydroxybenzaldehyde/base solution slowly to the reactor containing the 1,4-dibromobenzene. This maintains a low concentration of the reactive phenoxide, minimizing the chance of a second reaction.
-
Table 1: Comparison of Purification Techniques for Scale-Up
| Technique | Applicability at Scale | Pros | Cons |
| Recrystallization | Excellent | Highly effective for removing impurities with different solubility profiles; cost-effective; yields high-purity crystalline solid. | Can be time-consuming; solvent selection is critical; risk of "oiling out".[11] |
| Column Chromatography | Poor to Moderate | Excellent separation capabilities for complex mixtures. | Not economically viable for large quantities due to high solvent consumption and silica gel cost; difficult to automate. |
| Distillation | Not Applicable | N/A | The product is a solid with a high melting point, making distillation impractical. |
Section 4: Example Scale-Up Protocol (Ligand-Accelerated Ullmann)
This protocol is an illustrative example for the synthesis of this compound on a ~100g scale. Safety Warning: This reaction should only be performed by trained professionals in a well-ventilated fume hood or an appropriate reactor bay with all necessary safety precautions.
Reaction: 4-Fluorobenzaldehyde + 4-Bromophenol → this compound
| Reagent | M.W. | Amount | Moles | Equiv. |
| 4-Bromophenol | 173.01 | 100.0 g | 0.578 | 1.0 |
| 4-Fluorobenzaldehyde | 124.11 | 79.0 g | 0.636 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous, milled | 138.21 | 160.0 g | 1.158 | 2.0 |
| Copper(I) Iodide (CuI) | 190.45 | 5.5 g | 0.029 | 0.05 |
| N,N-Dimethylglycine | 103.12 | 6.0 g | 0.058 | 0.1 |
| Toluene | - | 1.0 L | - | - |
Procedure:
-
Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical overhead stirrer, reflux condenser, nitrogen inlet, and a thermocouple for internal temperature monitoring.
-
Reagent Charging: Charge the reactor with 4-bromophenol (100.0 g), potassium carbonate (160.0 g), copper(I) iodide (5.5 g), N,N-dimethylglycine (6.0 g), and toluene (1.0 L).
-
Inerting: Purge the reactor with nitrogen for 15 minutes while stirring the slurry.
-
Heating & Addition: Begin heating the reactor jacket to 120-125 °C. Once the internal temperature reaches ~80 °C, add the 4-fluorobenzaldehyde (79.0 g) via an addition funnel over 30 minutes.
-
Reaction: Maintain the internal temperature at 110-115 °C (reflux) and stir vigorously. The reaction mixture will turn from a tan slurry to a dark brown color.
-
Monitoring: Monitor the reaction progress by taking small aliquots every 2-4 hours and analyzing by HPLC or TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the 4-bromophenol is consumed (<1% remaining). The reaction is typically complete in 12-24 hours.
-
Cooling & Filtration: Once complete, cool the reaction mixture to 60 °C. Filter the hot mixture through a pad of Celite to remove the potassium salts and the copper catalyst. Wash the filter cake with hot toluene (2 x 100 mL).
-
Work-up: Combine the filtrates and wash with 1M HCl (200 mL) to remove any remaining ligand and copper salts, followed by a wash with brine (200 mL).
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product as a solid or thick oil.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, to yield pure this compound as a white to off-white solid. Dry the crystals under vacuum.[11]
References
- Vertex AI Search. (2025).
- BenchChem. (2025). A Comparative Guide to Diaryl Ether Synthesis: Ullmann Synthesis vs. Newer Methods.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde.
- Wikipedia. (2025).
- BenchChem. (2025). Addressing challenges in the scale-up synthesis of 4-(Hexyloxy)benzaldehyde.
- Freedman, H. H., & Dubois, R. A. (1975).
- Jursic, B. S. (1988). Synthetic application of micellar catalysis. williamson's synthesis of ethers. Tetrahedron.
- Jumina, et al. (2016).
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Chem-Impex. (2025). This compound.
- Gujadhur, R. K., Bates, C. G., & Venkataraman, D. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 2-(4-Bromophenyl)-4,5-dihydrooxazole.
- IntechOpen. (2024).
- Sawyer, J. S. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.
- Organic Syntheses Procedure. (2025). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Organic Chemistry Portal. (2025).
- Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
- Jurnal UNY. (2022). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START.
- JETIR. (2022).
- White Rose Research Online. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
- Sigma-Aldrich. (2025). This compound 97 69240-56-8.
- AMI Scientific. (2025). This compound TCI Analytical reagent.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde.
- Organic Chemistry Portal. (2025). Ullmann Reaction.
- Google Patents. (2006). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)
- Reddit. (2025). Williamson Ether synthesis : r/OrganicChemistry.
- BenchChem. (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide.
- PubChem - NIH. (2022). This compound.
- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Thermo Fisher Scientific - US. (2025). Ullmann Reaction.
- PMC - NIH. (2010). 4-(Benzyloxy)benzaldehyde.
- AD PHARMACHEM. (2025).
- Odinity. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole.
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managing temperature control in Ullmann ether synthesis
<Technical Support Center: Managing Temperature Control in Ullmann Ether Synthesis
Welcome to the dedicated technical support center for . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most critical parameters of this powerful C-O bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a modern Ullmann ether synthesis?
A: While classical Ullmann reactions required extremely high temperatures, often exceeding 200°C, modern ligand-accelerated protocols operate under much milder conditions.[1] The optimal temperature is highly dependent on the specific substrates, catalyst, and ligand system employed.
-
Ligand-Accelerated Systems: For most modern applications using ligands like amino acids (e.g., N-methylglycine) or phenanthrolines, a starting temperature range of 80°C to 120°C is recommended.[2][3]
-
Room Temperature Reactions: Certain highly active catalyst-ligand combinations have been developed that can facilitate the reaction at or near room temperature, though these are often specific to certain substrate classes.[4][5]
-
Microwave-Assisted Synthesis: Microwave heating can significantly accelerate the reaction, often allowing for lower bulk temperatures and shorter reaction times.[6][7]
Q2: How does temperature affect the reaction rate and yield?
A: Temperature is a critical kinetic parameter. Increasing the temperature generally increases the reaction rate. However, an excessively high temperature can lead to catalyst decomposition, degradation of starting materials or products, and the formation of undesirable side products, ultimately lowering the overall yield.[3][8] Finding the "sweet spot" is key to maximizing both rate and yield.
Q3: Can the choice of solvent influence the required reaction temperature?
A: Absolutely. The solvent plays a crucial role in reactant solubility and can affect the thermal stability of the catalytic complex.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and NMP are commonly used and often facilitate the reaction at lower temperatures due to their ability to dissolve the copper salts and other reagents.[8][9]
-
Non-Polar Solvents: In some cases, particularly for O-arylation, non-polar solvents like toluene or xylene have been shown to be effective, though they may require higher temperatures to achieve comparable reaction rates.[10]
Q4: My reaction is sluggish. Should I just increase the temperature?
A: While increasing the temperature is a common first step, it should be done cautiously and systematically. An incremental increase (e.g., in 10-20°C steps) is advisable.[2] Before resorting to higher temperatures, consider other factors that could be limiting the reaction rate, such as catalyst activity, ligand choice, or the presence of impurities.[3] High temperatures can promote side reactions like dehalogenation.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most common issues. Temperature plays a direct role, but it's often intertwined with other reaction parameters.
Causality Analysis:
-
Insufficient Thermal Energy: The reaction may have a high activation energy barrier that is not being overcome at the current temperature. This is particularly true for less reactive aryl halides like aryl chlorides.[3]
-
Catalyst Decomposition at High Temperatures: The active Cu(I) species can be unstable at elevated temperatures, leading to the formation of inactive copper species (often observed as a black precipitate).[8]
-
Ligand Instability: The chosen ligand may degrade at the reaction temperature, leading to catalyst deactivation.
-
Substrate/Product Degradation: High temperatures can cause the decomposition of sensitive functional groups on your starting materials or desired product.
Troubleshooting Workflow:
Step-by-Step Protocol:
-
Verify Reagents and Conditions: Before adjusting the temperature, ensure your copper(I) source is fresh, solvents are anhydrous, and the reaction is under a strict inert atmosphere.[3]
-
Consult the Literature: Find a procedure with similar substrates to establish a baseline temperature.
-
Incremental Temperature Increase: If the reaction is clean but slow, increase the temperature in 10-20°C increments, monitoring the reaction progress by TLC or GC-MS.[2]
-
Consider a More Active System: If high temperatures are required, it may be more effective to switch to a more active ligand system that can operate under milder conditions.
Issue 2: Formation of Side Products (e.g., Dehalogenation, Homocoupling)
The appearance of significant side products often indicates that the reaction conditions, particularly temperature, are not optimal.
Causality Analysis:
-
Dehalogenation: This is the reduction of the aryl halide to the corresponding arene. It can be promoted at higher temperatures, especially if there are protic impurities.[2]
-
Homocoupling: The self-coupling of the aryl halide to form a biaryl compound can compete with the desired ether synthesis, particularly at elevated temperatures in the absence of an effective ligand.
-
Thermal Decomposition: As mentioned previously, high temperatures can lead to the breakdown of starting materials or the desired product into various impurities.
Troubleshooting Strategies:
| Problem | Potential Cause (Temperature-Related) | Suggested Solution |
| Dehalogenation | Reaction temperature is too high, promoting reduction pathways. | Lower the reaction temperature. Use a more active catalyst/ligand system to enable lower temperatures. Ensure strictly anhydrous conditions.[3] |
| Homocoupling | High temperatures favoring the aryl-aryl coupling pathway. | Lower the temperature. Introduce or screen different ligands to promote the desired cross-coupling over homocoupling.[3] |
| General Impurity Profile | Substrate or product decomposition at the set temperature. | Reduce the reaction temperature. If possible, shorten the reaction time. Consider if a less thermally stable functional group is present. |
Issue 3: Conventional vs. Microwave Heating
The method of heating can significantly impact the reaction outcome.
Comparative Analysis:
| Feature | Conventional Heating (Oil Bath) | Microwave Heating |
| Heating Mechanism | Slow, inefficient heat transfer from an external source through the vessel walls to the solvent.[11] | Direct, volumetric heating of the polar solvent and reagents via microwave irradiation.[11][12] |
| Temperature Profile | Gradual heating to the target temperature. Potential for temperature gradients within the vessel. | Rapid heating to the setpoint.[12] Uniform heating throughout the reaction mixture.[12] |
| Reaction Times | Typically longer reaction times are required. | Significantly shorter reaction times are often observed.[6][7] |
| Side Reactions | Prolonged exposure to high temperatures can increase the likelihood of side product formation. | The rapid heating and shorter overall reaction time can minimize the formation of certain impurities.[7] |
When to Consider Microwave Heating:
-
When conventional heating leads to slow reactions or requires very high temperatures.
-
For high-throughput screening of reaction conditions.
-
When trying to minimize thermal degradation of sensitive substrates.
Experimental Protocols
General Protocol for Temperature Optimization
This protocol provides a starting point for optimizing the temperature for a copper-catalyzed Ullmann ether synthesis.
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (5-10 mol%), ligand (10-20 mol%), and base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Add the anhydrous solvent (e.g., DMF, Toluene, 3-5 mL) via syringe.
-
-
Heating and Monitoring:
-
Place the reaction vial in a preheated aluminum heating block set to the initial desired temperature (e.g., 80°C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress at set time intervals (e.g., 1h, 4h, 12h, 24h) by taking small aliquots and analyzing via TLC or GC-MS.
-
-
Data Analysis and Iteration:
-
If the reaction is proceeding cleanly but slowly, increase the temperature by 20°C for the next experiment.
-
If significant side product formation is observed, decrease the temperature by 20°C or consider screening a different ligand or solvent.
-
Continue this iterative process until the optimal balance of reaction rate and yield is achieved.
-
References
-
Hassan, Z., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Jones, C. P., et al. (2007). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH. Retrieved from [Link]
-
Varma, R. S., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKAT USA. Retrieved from [Link]
-
D'Angelo, N. D., et al. (2006). Effect of microwave heating on Ullmann-type heterocycle-aryl ether synthesis using chloro-heterocycles. Princeton University. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Microwave Heating on Ullmann-Type Heterocycle-Aryl Ether Synthesis Using Chloro-Heterocycles. Retrieved from [Link]
-
Sambiagio, C., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). New Ligand for Ullmann Type Couplings of Aryl, Heteroaryl and Alkenyl Halides at Ambient Temperatures. Retrieved from [Link]
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. Retrieved from [Link]
-
Baqi, Y., et al. (2018). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI. Retrieved from [Link]
-
Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Capriati, V., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. Retrieved from [Link]
-
Monge, D., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). Retrieved from [Link]
-
Queen's University Belfast. (n.d.). Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Conventional heating compared to microwave heating of chemical reactions. Retrieved from [Link]
-
ACS Publications. (2024). A Tribute to Ullmann's Work: Expanding Copper Coil Reactor Applications toward the Hydroxylation of Aryl Bromides. Retrieved from [Link]
-
ResearchGate. (2025). Room Temperature C-C Coupling Reactions: Ullmann Reaction Catalyzed by Novel Biocatalytic System of Trapa natans L./Copper Acetate and its Antidiabetic Activity. Retrieved from [Link]
-
ACS Publications. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Retrieved from [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]
-
Reddit. (2023). Troubleshooting Ullmann Couplint. Retrieved from [Link]
-
YouTube. (2017). Conventional vs Microwave Heating. Retrieved from [Link]
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- 11. youtube.com [youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating the Synthesis of 4-(4-Bromophenoxy)benzaldehyde: A Technical Guide to Solvent Effects on Yield
For Immediate Use by R&D Professionals
This technical support guide addresses common challenges and frequently asked questions regarding the synthesis of 4-(4-Bromophenoxy)benzaldehyde, a key intermediate in pharmaceutical and materials science research. As Senior Application Scientists, we provide in-depth, field-proven insights into optimizing reaction yields, with a specific focus on the critical role of solvent selection. This guide is structured to help you troubleshoot common issues and understand the underlying chemical principles to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low. What are the most likely causes related to my choice of solvent?
Low yields in the synthesis of this compound, typically prepared via a Nucleophilic Aromatic Substitution (SNAr) or an Ullmann condensation, are frequently tied to suboptimal solvent selection. The reaction involves the coupling of a phenol (4-bromophenol) and a halo-benzaldehyde (commonly 4-fluorobenzaldehyde or 4-chlorobenzaldehyde). The solvent plays a pivotal role in this process.
Core Principles: The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex in the SNAr pathway).[1][2] Polar aprotic solvents are paramount for this reaction class. They are capable of solvating the cation of the phenoxide salt, which leaves the phenoxide anion more "naked" and thus more nucleophilic.[3] Furthermore, they effectively dissolve the aromatic substrates.
Common Pitfalls:
-
Use of Protic Solvents (e.g., Ethanol, Methanol, Water): Protic solvents can hydrogen-bond with the phenoxide nucleophile, stabilizing it and reducing its reactivity, which drastically lowers the reaction rate and overall yield. While a 66% yield has been reported for a similar Williamson ether synthesis in ethanol to produce 4-(4'-bromo)-phenacyloxy benzaldehyde, this is generally not the optimal choice for an SNAr reaction.[4]
-
Use of Non-Polar Solvents (e.g., Toluene, Xylene): These solvents are generally poor choices as they do not adequately dissolve the ionic intermediates and fail to stabilize the transition state, leading to meager yields.[5][6] However, in some specific ligand-assisted Ullmann couplings, non-polar solvents can be effective.[6][7]
-
Insufficient Solvent Polarity: Even among polar aprotic solvents, differences in polarity and solvating power can impact the yield. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally preferred due to their high polarity.[3][5]
Q2: Which solvent is optimal for the synthesis of this compound, and what is the expected yield?
The optimal solvent is one that maximizes the dissolution of reactants and intermediates while enhancing the nucleophilicity of the deprotonated 4-bromophenol. Based on established principles of SNAr and Ullmann reactions, high-boiling polar aprotic solvents are the industry standard.
Solvent Comparison:
| Solvent | Type | Boiling Point (°C) | Typical Yield Range (for similar diaryl ethers) | Rationale & Considerations |
| DMSO | Polar Aprotic | 189 | High | Excellent solvating power for both organic substrates and inorganic bases. Its high boiling point allows for a wide range of reaction temperatures. A protocol for the similar 4-(4-methoxyphenoxy)benzaldehyde synthesis specifies DMSO at 140°C.[8] |
| DMF | Polar Aprotic | 153 | High | A versatile and commonly used solvent for SNAr and Ullmann reactions, often providing high yields.[3][5][9] For less reactive aryl bromides, a switch to DMF and a higher temperature can improve yields.[10] |
| NMP | Polar Aprotic | 202 | High | Its very high boiling point is advantageous for reactions requiring significant thermal energy to proceed, particularly with less reactive starting materials like aryl chlorides. |
| DMAc | Polar Aprotic | 165 | High | Similar properties to DMF and NMP, serving as another excellent option for this synthesis. |
| Acetonitrile | Polar Aprotic | 82 | Moderate to High | While a polar aprotic solvent, its lower boiling point may limit its effectiveness for less reactive substrates that require higher temperatures. |
| Ethanol | Protic | 78 | Low to Moderate | Generally not recommended due to hydrogen bonding with the nucleophile, which reduces its reactivity. A 66% yield was achieved for a related phenacyloxy benzaldehyde derivative, but higher yields are expected with polar aprotic solvents.[4] |
| Toluene | Non-Polar | 111 | Low | Ineffective for most SNAr reactions but can be used in specific ligand-catalyzed Ullmann couplings.[6][7] |
Recommendation: For the synthesis of this compound from 4-fluorobenzaldehyde and 4-bromophenol, DMSO or DMF are the recommended starting points for solvent optimization. They consistently provide high yields in related diaryl ether syntheses.[3]
Q3: I'm observing side products in my reaction. Can the solvent be a contributing factor?
Yes, the solvent can influence the formation of side products.
-
Reductive Dehalogenation: In Ullmann couplings, a common side reaction is the reduction of the aryl halide (e.g., 4-halobenzaldehyde) to the corresponding arene (benzaldehyde). This can be influenced by the solvent, temperature, and the presence of trace amounts of water.[7]
-
Cannizzaro Reaction: Since this compound lacks α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base, leading to the formation of the corresponding alcohol and carboxylic acid. While primarily base-dependent, the solvent can influence the solubility and reactivity of the base. Minimizing this can sometimes be achieved by using a weaker base like K₂CO₃ instead of NaOH or NaH.[11]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired). The use of polar aprotic solvents like DMF and DMSO strongly favors the desired O-alkylation.[12]
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from established procedures for diaryl ether synthesis and is optimized for high yield.[8]
Materials:
-
4-Fluorobenzaldehyde
-
4-Bromophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Heat the reaction mixture to 140°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water. A precipitate should form.
-
Stir the aqueous mixture for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash thoroughly with deionized water.
-
For further purification, dissolve the crude product in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The final product can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Visualizing the Workflow & Key Relationships
General Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Role of Polar Aprotic Solvents in SNAr
Caption: How solvent choice impacts the reactivity of the phenoxide nucleophile.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 12. CN109053443A - The bromo- 3- aldehyde radical-phenoxy group of 4-(4-)-benzonitrile synthetic method - Google Patents [patents.google.com]
troubleshooting low reactivity of 4-(4-Bromophenoxy)benzaldehyde
Welcome to the technical support center for 4-(4-Bromophenoxy)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional building block. Here, we address common challenges related to its reactivity, providing in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols.
Introduction: Understanding the Dual Reactivity of this compound
This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] Its utility stems from the presence of two distinct and orthogonally reactive functional groups: an aromatic aldehyde and an aryl bromide .
-
The aldehyde group is a classic electrophile, susceptible to nucleophilic attack, making it ideal for forming carbon-carbon and carbon-nitrogen bonds through reactions like Wittig olefination, Grignard additions, and reductive amination.
-
The aryl bromide serves as an electrophilic partner in a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the formation of complex biaryl structures.
Low reactivity or reaction failure is rarely due to the inherent stability of the molecule itself but rather a consequence of suboptimal reaction conditions, reagent quality, or competing reaction pathways. This guide provides a structured approach to diagnosing and solving these issues.
Part A: General Troubleshooting & Frequently Asked Questions (FAQs)
This section covers foundational issues that can impact any reaction involving this compound.
Q1: My reaction is sluggish or failing completely. What are the first things I should check?
A: Before delving into reaction-specific parameters, always validate your foundational setup. These four areas are the most common sources of error:
-
Purity of Starting Material: The compound is a white powder with a melting point between 67-75°C.[1] Significant deviation may indicate impurities. Oxidation of the aldehyde to the corresponding carboxylic acid is a common impurity that can interfere with many reactions, particularly those that are base-sensitive.
-
Reagent and Solvent Quality: Ensure all reagents are of appropriate purity and solvents are anhydrous, especially for moisture-sensitive reactions like Grignard or those using strong bases. For cross-coupling, ensure the catalyst is active and ligands have not degraded.
-
Reaction Atmosphere: Many reactions, particularly organometallic catalysis, require a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation and unwanted side reactions.
-
Storage Conditions: The compound should be stored in a cool (0-8°C), dry place, away from light and strong oxidizing agents to prevent degradation.[1]
Q2: How can I confirm the purity of my this compound before use?
A: A combination of analytical techniques is recommended for a comprehensive assessment.
| Technique | Parameter to Check | Indication of Purity Issue |
| Melting Point | 67-75°C[1] | A broad or depressed melting point range suggests impurities. |
| ¹H NMR | Sharp singlet for the aldehyde proton (~9.9 ppm), characteristic aromatic signals. | Presence of broad peaks, unexpected signals, or a peak around 10-12 ppm (carboxylic acid). |
| FT-IR | Strong C=O stretch for the aldehyde (~1700 cm⁻¹). | Broad O-H stretch (~2500-3300 cm⁻¹) indicating carboxylic acid impurity. |
| HPLC | A single major peak. | Multiple peaks indicating the presence of impurities. |
Q3: Can the ether linkage in the molecule cleave under my reaction conditions?
A: The diaryl ether bond is generally robust and stable under most synthetic conditions, including those used for cross-coupling, Wittig reactions, and reductive aminations. Cleavage typically requires harsh conditions (e.g., strong Lewis acids like BBr₃ or high temperatures with HBr) that are not standard for the reactions discussed here.
Part B: Reaction-Specific Troubleshooting Guides
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The aryl bromide moiety is an excellent handle for C-C bond formation. However, failures in these reactions are common if not properly optimized.
Q1.1: My Suzuki-Miyaura coupling is giving low conversion. What are the most likely causes?
A: Low conversion in Suzuki couplings involving this substrate is almost always linked to the catalyst system or reaction conditions. The mechanism involves oxidative addition, transmetalation, and reductive elimination.[2][3] A failure in any step will stall the reaction.
-
Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ can be effective, but the aldehyde functionality can sometimes coordinate to the palladium center, inhibiting activity. Consider using more robust, electron-rich, and bulky phosphine ligands that promote faster oxidative addition and reductive elimination.
-
Base Selection: The base is not merely a proton scavenger; it is critical for activating the boronic acid for the transmetalation step.[2] If a weak base like Na₂CO₃ fails, consider stronger inorganic bases.
-
Solvent and Temperature: A biphasic solvent system is often used to bring both the organic-soluble aryl halide and the water-soluble base/boronate salt into contact. Insufficient temperature will result in slow reaction rates.
| Parameter | Standard Condition | Troubleshooting Suggestion | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ / SPhos, Pd₂(dba)₃ / XPhos | Bulky, electron-rich ligands accelerate the catalytic cycle and prevent catalyst deactivation. |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases can accelerate the transmetalation step, especially with less reactive boronic acids. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | 1,4-Dioxane, DME | Ensure solvents are degassed to prevent oxidation of the palladium(0) catalyst. |
| Temperature | 80-90 °C | 100-110 °C | Higher temperatures can overcome activation energy barriers. |
Workflow: Troubleshooting a Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.
Section 2: Nucleophilic Addition to the Aldehyde (Wittig & Grignard Reactions)
These reactions target the electrophilic carbon of the aldehyde. Reactivity issues here are most often related to reagent generation and stability.
Q2.1: My Wittig reaction with this compound is not producing the expected alkene. What's wrong?
A: The Wittig reaction's success hinges on the efficient generation of the phosphonium ylide.[4][5]
-
Incomplete Ylide Formation: This is the most common failure point. The acidity of the α-proton on the phosphonium salt dictates the required base strength. For non-stabilized ylides (from alkyltriphenylphosphonium salts), very strong bases like n-BuLi or NaHMDS are required under strictly anhydrous conditions. Milder bases like NaH or K₂CO₃ are only suitable for stabilized ylides where the α-carbon is adjacent to an electron-withdrawing group.[6]
-
Ylide Decomposition: Non-stabilized ylides are highly reactive and can decompose if the aldehyde is not added promptly or if the temperature is too high. It is often best to form the ylide at a low temperature (e.g., 0°C or -78°C), add the aldehyde, and then allow the reaction to warm to room temperature.
-
Solvent Choice: Ethereal solvents like THF or diethyl ether are standard. Ensure they are anhydrous.
A solvent-free Wittig reaction using K₃PO₄ as a mild base has been reported for 4-bromobenzaldehyde, offering a greener alternative.[7]
Q2.2: I am attempting a Grignard reaction, but I only recover my starting material. What is the most critical factor?
A: The absolute, number one cause of Grignard reaction failure is the presence of water . Grignard reagents are exceptionally strong bases and will be instantly quenched by any protic source (water, alcohols).[8][9]
-
Glassware and Solvents: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and the reaction must be conducted under a strict inert atmosphere. Solvents (typically anhydrous diethyl ether or THF) must be freshly distilled from a drying agent or sourced from a sealed bottle.
-
Starting Aldehyde: Ensure your this compound is dry. If it has been stored for a long time, it may have adsorbed moisture. It can be dried by dissolving it in a dry solvent and removing the solvent under vacuum or by storing it over a desiccant.
-
Grignard Reagent Quality: Ensure the Grignard reagent itself was successfully prepared. The initiation of its formation is often marked by bubbling and a cloudy appearance of the solution.[10]
Experimental Protocol: Rigorous Setup for a Grignard Reaction
Caption: Key pathways in reductive amination. Success depends on favoring imine reduction over aldehyde reduction.
References
-
AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]
-
Wikipedia. (2023). 4-Bromobenzaldehyde. Retrieved from [Link]
-
Quora. (2023). What is the mechanism of converting 4-bromobenzaldehyde and 4-methylacetophenone into (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one using sodium hydroxide? Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved from [Link]
-
Green Chemistry Teaching and Learning Community. (2023). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Retrieved from [Link]
-
Georganics. (2012). 4-[BIS-(4-BROMOPHENYL)AMINO]BENZALDEHYDE Safety Data Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. Retrieved from [Link]
-
Wikipedia. (2023). Wittig reaction. Retrieved from [Link]
-
Chegg.com. (2019). Solved: The Wittig reaction of 4-bromobenzaldehyde.... Retrieved from [Link]
-
Odinity. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
University Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Organic Reactions. (2021). The Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
YouTube. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive aminations of benzaldehyde.... Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.... Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki Coupling [organic-chemistry.org]
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- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. orgosolver.com [orgosolver.com]
- 7. gctlc.org [gctlc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. d.web.umkc.edu [d.web.umkc.edu]
Technical Support Center: Troubleshooting Unexpected Peaks in the NMR of 4-(4-Bromophenoxy)benzaldehyde
Welcome to the technical support center for the analysis of 4-(4-Bromophenoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the NMR analysis of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to help you identify and resolve unexpected peaks in your NMR spectra.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows more than the expected four doublets in the aromatic region. What are the possible sources of these extra peaks?
This is a common issue that can arise from several sources. The expected ¹H NMR spectrum of pure this compound should exhibit four distinct doublets in the aromatic region, corresponding to the eight aromatic protons. The presence of additional peaks suggests the presence of impurities, which could include unreacted starting materials or byproducts from the synthesis.
Potential Causes and Troubleshooting Steps:
-
Unreacted Starting Materials: The most common impurities are the starting materials used in the synthesis, typically 4-bromophenol and a 4-halobenzaldehyde (e.g., 4-fluorobenzaldehyde or 4-bromobenzaldehyde).
-
Troubleshooting: Compare the chemical shifts of the unexpected peaks with the known spectra of the starting materials. 4-Bromophenol will show two doublets in the aromatic region, while 4-halobenzaldehydes will also present a distinct set of aromatic signals. If these are present, further purification of your product is necessary.
-
-
Formation of Symmetrical Byproducts: The synthesis, often a Williamson ether synthesis or an Ullmann condensation, can sometimes lead to the formation of symmetrical ethers.
-
Troubleshooting: Look for peaks that correspond to 4,4'-dibromodiphenyl ether or 4,4'-oxybis(benzaldehyde). These symmetrical molecules will each show only two doublets in their ¹H NMR spectra due to their symmetry. Their presence indicates that side reactions have occurred, and the purification protocol may need to be optimized.
-
-
Positional Isomers: If the starting materials were not pure, positional isomers of the product could be present.
-
Troubleshooting: This can lead to a complex mixture of aromatic signals that are difficult to assign. Re-evaluating the purity of the starting materials is the first step. Advanced 2D NMR techniques like COSY and HMBC may be necessary to identify the specific isomers.
-
Q2: I am observing a singlet around 9.8 - 10.0 ppm, but its integration is not as expected for a single aldehyde proton. Why might this be?
While the aldehyde proton of this compound is expected to be a singlet in this region, an incorrect integration value can be indicative of impurities.
Potential Causes and Troubleshooting Steps:
-
Presence of another Aldehyde: Unreacted 4-halobenzaldehyde starting material or the byproduct 4,4'-oxybis(benzaldehyde) will also have aldehyde protons that resonate in a similar region.
-
Troubleshooting: Carefully examine the aromatic region for the corresponding signals of these impurities. If present, the integration of the aldehyde peak will be a sum of all aldehyde protons in the sample. Chromatographic purification is recommended to isolate the desired product.
-
-
Phasing and Baseline Correction Issues: Inaccurate phasing or baseline correction during NMR data processing can lead to integration errors.[1]
-
Troubleshooting: Re-process the raw NMR data (the FID), ensuring proper phase and baseline correction. Most NMR software has automated functions for this, but manual adjustment may be necessary for optimal results.
-
Q3: There are unexpected peaks in the aliphatic region of my ¹H NMR spectrum. What could they be?
The structure of this compound does not contain any aliphatic protons. Therefore, any signals in this region are from external contaminants.
Potential Causes and Troubleshooting Steps:
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethyl acetate, hexane, dichloromethane) are common culprits.
-
Troubleshooting: Consult a table of common NMR solvent impurities to identify the contaminant based on its chemical shift and multiplicity.[2] Drying the sample under high vacuum for an extended period can help remove volatile solvents.
-
-
Grease: Stopcock grease from glassware can appear as broad signals in the aliphatic region.
-
Troubleshooting: Take care to avoid introducing grease into your sample. If present, it can be difficult to remove without re-purification.
-
-
Plasticizers: Contamination from plastic labware (e.g., pipette tips, vials) can introduce phthalates or other plasticizers, which have characteristic signals in the NMR spectrum.
-
Troubleshooting: Use glass equipment whenever possible to minimize this type of contamination.
-
Expected NMR Data for this compound
To aid in the identification of your target compound and any potential impurities, the following tables summarize the expected ¹H and ¹³C NMR chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~9.9 | Singlet | 1H |
| Aromatic (ortho to -CHO) | ~7.9 | Doublet | 2H |
| Aromatic (meta to -CHO) | ~7.1 | Doublet | 2H |
| Aromatic (ortho to -Br) | ~7.6 | Doublet | 2H |
| Aromatic (meta to -Br) | ~7.0 | Doublet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | ~191 |
| Aromatic (C-CHO) | ~132 |
| Aromatic (ortho to -CHO) | ~133 |
| Aromatic (meta to -CHO) | ~119 |
| Aromatic (C-O, benzaldehyde ring) | ~162 |
| Aromatic (C-O, bromophenyl ring) | ~156 |
| Aromatic (ortho to -Br) | ~122 |
| Aromatic (meta to -Br) | ~133 |
| Aromatic (C-Br) | ~118 |
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting unexpected peaks in the NMR spectrum of this compound.
Sources
stability issues of 4-(4-Bromophenoxy)benzaldehyde under reaction conditions
Welcome to the technical support center for 4-(4-Bromophenoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic endeavors. Here, we address common stability issues and provide practical troubleshooting advice in a question-and-answer format to ensure the success of your experiments. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the chemical processes at play.
Section 1: Frequently Asked Questions (FAQs) on Stability and Handling
This section covers general questions regarding the stability and handling of this compound.
Q1: What are the primary functional groups in this compound and how do they influence its reactivity?
A1: this compound possesses three key functional moieties that dictate its chemical behavior: the aldehyde group , the diaryl ether linkage , and the aryl bromide .
-
Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a variety of transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines or acetals. The phenyl ring slightly deactivates the aldehyde compared to aliphatic aldehydes due to resonance.[1]
-
Diaryl Ether Linkage: The C-O-C bond is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic or basic conditions, particularly at elevated temperatures.
-
Aryl Bromide: The carbon-bromine bond is a key site for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of various substituents. The reactivity of aryl halides in such reactions typically follows the trend I > Br > Cl.[2]
Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?
A2: To maintain its purity and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light. Long-term exposure to air and moisture can lead to slow oxidation of the aldehyde group to the corresponding carboxylic acid.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, its stability can be compromised under certain acidic or basic conditions.
-
Acidic Conditions: In the presence of strong acids, the aldehyde group can be protonated, making it more susceptible to nucleophilic attack. For instance, with alcohols, it can form acetals.[3] While the diaryl ether is relatively stable, prolonged exposure to strong acids at high temperatures could lead to its cleavage.
-
Basic Conditions: Strong bases can promote certain side reactions. While the aldehydic proton is not acidic[4], strong bases can catalyze aldol-type condensation reactions if other enolizable carbonyl compounds are present. The aryl bromide can also undergo nucleophilic aromatic substitution under harsh basic conditions, although this is generally less favorable than palladium-catalyzed cross-coupling reactions.
Section 2: Troubleshooting Guide for Common Synthetic Transformations
This section provides detailed troubleshooting for specific issues that may arise during reactions involving this compound.
Issues in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Q4: I am observing low yields in my Suzuki coupling reaction with this compound. What are the potential causes and solutions?
A4: Low yields in Suzuki couplings with this substrate can stem from several factors. The aryl bromide is generally less reactive than the corresponding aryl iodide.[2]
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that is activated in situ. Optimize the ligand-to-metal ratio. |
| Insufficient Base | The choice and amount of base are critical. Ensure the base is strong enough to facilitate transmetalation but not so strong as to cause degradation of the substrate. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and dry. |
| Poor Solvent Choice | Use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions. Common solvents include toluene, dioxane, and DMF. |
| Sub-optimal Temperature | While aryl bromides are reactive, they may require higher temperatures than aryl iodides.[5] Gradually increase the reaction temperature, monitoring for decomposition by TLC. |
| Competing Hydrolysis of Boronic Acid | Ensure strictly anhydrous conditions to prevent the decomposition of the boronic acid coupling partner. |
Workflow for Troubleshooting Low Yield in Suzuki Coupling:
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Q5: During a Buchwald-Hartwig amination, I am observing significant amounts of hydrodehalogenation (replacement of Br with H). How can I minimize this side reaction?
A5: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It can arise from the reaction of the aryl-palladium intermediate with trace amounts of water or other proton sources.
To minimize this:
-
Use rigorously dried and degassed solvents and reagents.
-
Employ a hindered phosphine ligand which can sometimes suppress this side reaction.
-
The choice of base can be influential. Consider using a non-nucleophilic, hindered base.
Stability During Aldehyde Modifications
Q6: I am attempting to reduce the aldehyde of this compound to an alcohol using NaBH₄, but the reaction is sluggish and incomplete. Why is this happening?
A6: While NaBH₄ is a standard reagent for aldehyde reduction, the electronic properties of the aromatic system can influence the reactivity of the carbonyl group. The phenoxy group is electron-donating, which can slightly reduce the electrophilicity of the aldehyde's carbonyl carbon, making the reduction slower compared to benzaldehydes with electron-withdrawing groups.
To improve the reaction:
-
Increase the equivalents of NaBH₄.
-
Use a more reactive hydride reagent like lithium aluminum hydride (LAH). However, be mindful that LAH is much more reactive and requires strictly anhydrous conditions and a careful work-up.
-
Increase the reaction time and/or temperature while monitoring the reaction progress by TLC.
Q7: Can I protect the aldehyde group as an acetal without affecting the aryl bromide?
A7: Yes, the aldehyde can be selectively protected as an acetal in the presence of the aryl bromide. Standard conditions for acetal formation, such as reacting with a diol (e.g., ethylene glycol) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water, are generally mild enough not to affect the C-Br bond.
Reaction Scheme for Acetal Protection:
Caption: Acetal protection of the aldehyde group.
Issues Related to the Synthesis of this compound
Q8: I synthesized this compound via an Ullmann condensation and my product is a dark, tarry material that is difficult to purify. What went wrong?
A8: The Ullmann condensation often requires high temperatures, which can lead to the formation of polymeric side products and tar.[5][6]
Potential causes and solutions include:
-
Reaction Overheating: Strict temperature control is crucial. Use a high-boiling, inert solvent like DMF or N-methylpyrrolidone and maintain a consistent temperature.[5]
-
Impure Starting Materials: Use high-purity aryl halide and phenol. Impurities can catalyze side reactions.
-
Copper Catalyst: The form of the copper catalyst is important. Activated copper powder or soluble copper(I) salts are often used.[5] Modern methods often use ligands to facilitate the reaction at lower temperatures.[7]
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[6]
Q9: My crude product from a Williamson ether synthesis of this compound is contaminated with unreacted 4-hydroxybenzaldehyde. How can I improve the conversion and purify the product?
A9: The presence of unreacted 4-hydroxybenzaldehyde indicates an incomplete reaction.
To improve conversion:
-
Ensure complete deprotonation of the phenol: Use a sufficiently strong base (e.g., K₂CO₃, NaH) and allow enough time for the phenoxide to form.
-
Use a slight excess of the aryl halide.
-
Increase the reaction time or temperature, monitoring by TLC.[8]
For purification:
-
Base Wash: During the work-up, wash the organic layer with an aqueous base solution (e.g., 1M NaOH). The acidic 4-hydroxybenzaldehyde will be deprotonated and extracted into the aqueous layer, while the desired ether product remains in the organic phase.
-
Recrystallization or Column Chromatography: These techniques are effective for removing non-acidic impurities.[9][10][11]
Section 3: Data Summary and Protocols
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₉BrO₂[12] |
| Molecular Weight | 277.11 g/mol [13] |
| Appearance | Solid |
| Melting Point | 69-73 °C |
| CAS Number | 69240-56-8[13] |
General Protocol for Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Place the flask in an ice bath for 15-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
References
- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing).
- Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - NIH.
- This compound - Chem-Impex.
- Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for 4-(Diphenylamino)benzaldehyde Synthesis - Benchchem.
- Technical Support Center: Purification of Crude 4-Bromobenzaldehyde by Recrystallization - Benchchem.
- A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol - Benchchem.
- What are the reactions of benzaldehyde in acidic media? - Blog.
- Diaryl ether condensation reactions - Google Patents.
-
The Ullmann Ether Condensation - ResearchGate. Available from: [Link]
-
Ullmann condensation - Wikipedia. Available from: [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society. Available from: [Link]
-
Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Ullmann Condensation - SynArchive. Available from: [Link]
- Technical Support Center: Benzalazine Derivatives - Stability and Storage - Benchchem.
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. Available from: [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters - ACS Publications. Available from: [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available from: [Link]
- how to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis - Benchchem.
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Is the H of aldehyde group in benzaldehyde acidic? - Quora. Available from: [Link]
- troubleshooting low purity of synthesized 4-Butoxybenzaldehyde - Benchchem.
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]
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This compound (C13H9BrO2) - PubChemLite. Available from: [Link]
-
This compound | C13H9BrO2 | CID 10636240 - PubChem. Available from: [Link]
-
This compound - PubChem - NIH. Available from: [Link]
-
Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid - Chemistry Stack Exchange. Available from: [Link]
- Technical Support Center: Purification of Crude 4-(Hexyloxy)benzaldehyde - Benchchem.
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workup procedure optimization for 4-(4-Bromophenoxy)benzaldehyde synthesis
Technical Support Center: 4-(4-Bromophenoxy)benzaldehyde Synthesis
A Senior Application Scientist's Guide to Workup Procedure Optimization
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with diaryl ether syntheses, specifically those culminating in this valuable benzaldehyde intermediate. My aim is to move beyond a simple recitation of steps and provide a framework of chemical logic, enabling you to troubleshoot and optimize your workup procedure effectively. The synthesis of this molecule, typically achieved via nucleophilic aromatic substitution (such as the Ullmann condensation or a modified Williamson ether synthesis), often concludes with a crude mixture that requires a nuanced approach to purification.[1][2] This guide is structured to address the common challenges encountered post-reaction, ensuring high purity and optimal yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the workup and purification of this compound in a direct question-and-answer format.
Q1: After quenching the reaction and performing an initial extraction, my crude product is a persistent oil or sticky solid, not the expected crystalline material. What's happening?
A1: This is a classic sign of significant impurities depressing the melting point of your product. The pure compound is a solid with a melting point of approximately 69-73 °C.[3] The "oiling out" phenomenon indicates the presence of one or more of the following:
-
Residual High-Boiling Solvent: Solvents like DMF, NMP, or DMSO are common in Ullmann-type reactions and are notoriously difficult to remove completely.[1] They can become trapped in the crude product.
-
Unreacted Starting Materials: The presence of 4-hydroxybenzaldehyde or the aryl bromide starting material will lower the overall melting point of the mixture.
-
Side Products: Byproducts from the reaction can also act as impurities.
Troubleshooting Steps:
-
Thorough Aqueous Washes: Ensure you are washing the organic layer multiple times with water and finally with brine during the extraction. This helps pull high-boiling polar solvents into the aqueous phase.
-
Re-dissolve and Precipitate: Dissolve the oil in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and slowly add a non-polar anti-solvent (like hexanes or heptane) until the solution becomes cloudy. Allow it to stand; this often crashes out the product, leaving some impurities in the solvent.
-
Proceed to Purification: Do not spend excessive time trying to solidify a very impure mixture. Proceed directly to a purification step like a basic wash (see Q2) followed by recrystallization.
Q2: My post-workup analysis (TLC/NMR) shows significant contamination with unreacted 4-hydroxybenzaldehyde. How do I remove it efficiently?
A2: This is a very common and easily solvable issue. 4-hydroxybenzaldehyde possesses a phenolic hydroxyl group, which is acidic (pKa ~7-8). Your desired product, an aldehyde, is neutral. This difference in acidity is the key to separation.
Optimized Solution: Basic Aqueous Wash Perform a liquid-liquid extraction, washing your organic layer (dissolved in a solvent like ethyl acetate or CH₂Cl₂) with a mild basic solution. A 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is ideal. The base will deprotonate the acidic phenol, forming a water-soluble sodium phenoxide salt, which is then extracted into the aqueous layer.
-
Why not use a strong base like NaOH? While effective, strong bases can potentially promote side reactions with the aldehyde functional group on your product, such as aldol-type condensations, especially if trace amounts of other enolizable impurities are present. A mild base is sufficient and safer.[4]
Q3: The crude product has a distinct blue, green, or dark brown coloration. What is the source, and how can it be removed?
A3: This coloration is almost certainly due to residual copper from the catalyst used in an Ullmann condensation.[1][5] Copper salts can be stubborn to remove and will contaminate your final product.
Optimized Solution: Chelating Wash During the workup, wash the organic layer with a solution that can chelate, or bind strongly to, the copper ions.
-
Ammonium Hydroxide: A dilute (5-10%) aqueous solution of ammonium hydroxide is effective. The ammonia complexes with Cu(I) and Cu(II) ions to form the deep blue, water-soluble tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is readily washed away.
-
Rochelle's Salt (Potassium Sodium Tartrate): A saturated aqueous solution of Rochelle's salt is another excellent choice for chelating copper ions, particularly if your product is sensitive to ammonia.
If the color persists into the final solid, a charcoal treatment during recrystallization can be effective. (See Protocol 2).
Q4: I suspect some of my aldehyde product has oxidized to the corresponding carboxylic acid during the reaction or workup. How can I confirm this and purify my product?
A4: Oxidation of the aldehyde to 4-(4-bromophenoxy)benzoic acid is a common side reaction, especially if the reaction mixture is exposed to air at high temperatures for extended periods.
Confirmation & Removal:
-
Confirmation: This is best confirmed by spectroscopic methods. In Infrared (IR) spectroscopy, you would see the appearance of a very broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer, alongside the C=O stretch. In ¹H NMR, the sharp aldehyde proton signal around 9.9 ppm would diminish, and a new, broad singlet for the carboxylic acid proton would appear downfield (>10 ppm).
-
Removal: The carboxylic acid impurity is acidic and can be removed with the same basic wash protocol used for removing 4-hydroxybenzaldehyde (see Q2). A wash with 5% NaHCO₃ will selectively deprotonate the carboxylic acid, pulling the resulting carboxylate salt into the aqueous layer.[4]
Optimized Workup & Purification Protocols
These protocols provide a systematic approach to isolating and purifying your product. The choice of protocol depends on the suspected impurities in your crude mixture.
Protocol 1: General Workup for Post-Reaction Isolation
This procedure is the foundational step after the reaction is deemed complete.
-
Cooling & Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing an equal volume of cold deionized water with stirring. This will precipitate the crude product and dissolve inorganic salts.
-
Extraction: Transfer the aqueous slurry to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3 x volume of the initial reaction solvent).
-
Combine & Wash: Combine the organic layers. Wash sequentially with:
-
Deionized water (2x) to remove residual high-boiling solvents like DMF.
-
Optional Chelating Wash: If a copper catalyst was used, wash with 10% aqueous ammonium hydroxide until the aqueous layer is no longer blue.
-
Optional Basic Wash: If starting materials are expected, wash with 5% aqueous NaHCO₃ (2x).
-
Brine (1x) to break any emulsions and remove the bulk of dissolved water.
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude solid.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids by leveraging differences in solubility.[6][7]
-
Solvent Selection: The key is to find a solvent (or solvent system) that dissolves the product well when hot but poorly when cold. For this compound, common systems include ethanol/water, ethyl acetate/heptane, or isopropanol.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal (a spatula tip). Swirl and keep the solution hot for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
| Parameter | Good Solvents (Hot) | Anti-Solvents (Cold) | Typical System |
| Solubility Profile | Ethanol, Isopropanol, Ethyl Acetate, Acetone | Water, Hexanes, Heptane | Ethanol/Water or Ethyl Acetate/Heptane |
Table 1: Solvent Selection Guide for Recrystallization.
Workflow Visualizations
The following diagrams illustrate the logical flow of the workup and troubleshooting processes.
Caption: General experimental workflow for workup and purification.
Caption: Decision tree for troubleshooting common workup issues.
References
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AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier. Available at: [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2018). Oriental Journal of Chemistry. Available at: [Link]
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Chithiraikumar, P., et al. (2022). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. Molekul. Available at: [Link]
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Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]
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What Are The Limitations Of Williamson Ether Synthesis?. (2025). Chemistry For Everyone. Available at: [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. Available at: [Link]
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Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Available at: [Link]
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Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
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Benzaldehyde. Solubility of Things. Available at: [Link]
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LibreTexts. (2025). 18.2: Preparing Ethers. Chemistry LibreTexts. Available at: [Link]
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Qasimi, E. (2023). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. ResearchGate. Available at: [Link]
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Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
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Recrystallization and Crystallization. University of California, Irvine. Available at: [Link]
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Workup: Aldehydes. University of Rochester. Available at: [Link]
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synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure. Available at: [Link]
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Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. Available at: [Link]
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Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Lookchem. Available at: [Link]
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Validation & Comparative
A Guide to the Structural Confirmation of 4-(4-Bromophenoxy)benzaldehyde by ¹H NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel and known compounds is the bedrock of scientific rigor. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(4-Bromophenoxy)benzaldehyde, a common building block in organic synthesis. We will move beyond a simple spectral interpretation to a holistic approach, demonstrating how to predict, acquire, and analyze the spectrum to unequivocally confirm the molecule's unique para-para ether linkage. This guide will also compare the ¹H NMR data with that of related structures and other analytical techniques to provide a self-validating system of confirmation.
The Structural Puzzle: Predicting the ¹H NMR Spectrum
Before stepping into the lab, a meticulous scientist predicts the expected spectrum. The structure of this compound presents a fascinating case for ¹H NMR analysis due to its two distinct para-substituted aromatic rings connected by an ether linkage.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
}
Structure of this compound with key protons labeled.
Expected Signals:
-
The Aldehydic Proton (H-CHO): This is the most straightforward signal to predict. Aldehydic protons are highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group.[1] This results in a characteristic downfield chemical shift, typically in the range of 9-10 ppm.[2][3][4] Since there are no adjacent protons, this signal will appear as a sharp singlet (s).
-
Aromatic Protons of the Benzaldehyde Ring (H-2/6 and H-3/5): This ring is substituted with an electron-withdrawing aldehyde group and an electron-donating ether linkage at the para positions. The aldehyde group's deshielding effect will be most pronounced on the ortho protons (H-2 and H-6).[5] The ether linkage will have a shielding effect. The interplay of these effects results in two distinct signals. Due to the molecule's symmetry, H-2 is equivalent to H-6, and H-3 is equivalent to H-5. We expect to see a para-substituted pattern, which often appears as two doublets.[6][7] The protons ortho to the aldehyde (H-2/6) will be further downfield than the protons meta to the aldehyde (H-3/5).
-
Aromatic Protons of the Bromophenoxy Ring (H-8/12 and H-9/11): This ring is substituted with an electron-donating ether linkage and an electronegative bromine atom. The bromine atom has both inductive withdrawing and resonance donating effects, along with anisotropic effects that can influence proton chemical shifts.[8] Similar to the other ring, the para-substitution will lead to an AA'BB' system, appearing as two doublets.[6][7] The protons ortho to the ether linkage (H-9/11) will be more shielded (upfield) compared to the protons meta to the ether (H-8/12).
Experimental Protocol: Acquiring a High-Quality Spectrum
Trustworthy data is the cornerstone of accurate analysis. The following protocol ensures the acquisition of a high-resolution ¹H NMR spectrum.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm does not typically interfere with the aromatic signals of interest.[1]
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[9]
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
2. NMR Spectrometer Setup and Data Acquisition:
- The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure good signal dispersion.
- Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8 to 16) should be co-added to achieve an adequate signal-to-noise ratio.[10]
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Perform a baseline correction to obtain a flat baseline.
- Integrate all the peaks to determine the relative number of protons corresponding to each signal.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Data Analysis and Structural Confirmation
Following the protocol above, a ¹H NMR spectrum is obtained. The data presented in the table below is representative of what is expected for this compound.
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| A | 9.90 | Singlet (s) | - | 1H | H-CHO |
| B | 7.85 | Doublet (d) | 8.8 | 2H | H-2, H-6 |
| C | 7.15 | Doublet (d) | 8.8 | 2H | H-3, H-5 |
| D | 7.60 | Doublet (d) | 9.0 | 2H | H-8, H-12 |
| E | 7.05 | Doublet (d) | 9.0 | 2H | H-9, H-11 |
Analysis Workflow:
dot digraph "Analysis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [color="#5F6368"];
}
Workflow for the structural confirmation of this compound from ¹H NMR data.
Detailed Peak Assignment:
-
Signal A (9.90 ppm): The singlet integrating to one proton in the far downfield region is unequivocally assigned to the aldehydic proton (H-CHO) . This is a classic chemical shift for aldehydes.[3][10]
-
Signals B (7.85 ppm) and C (7.15 ppm): These two doublets, each integrating to two protons, constitute the AA'BB' system of the benzaldehyde ring. Signal B, at the lower field, is assigned to H-2 and H-6 , which are ortho to the electron-withdrawing aldehyde group. Signal C is assigned to H-3 and H-5 , which are ortho to the electron-donating ether oxygen. The observed ortho-coupling constant of 8.8 Hz is typical for para-substituted benzene rings.[6]
-
Signals D (7.60 ppm) and E (7.05 ppm): These two doublets, also integrating to two protons each, represent the AA'BB' system of the bromophenoxy ring. Signal D is assigned to H-8 and H-12 , which are ortho to the bromine atom. Signal E, at the higher field, is assigned to H-9 and H-11 , which are ortho to the electron-donating ether oxygen. The typical ortho-coupling constant of 9.0 Hz further supports this assignment.[6]
The integration values (1:2:2:2:2) perfectly match the nine unique protons in the molecule. The splitting patterns and coupling constants are fully consistent with two para-substituted aromatic rings.
Comparison with Alternatives
1. Isomeric Structures:
To further solidify our structural confirmation, let's consider potential isomers. If the ether linkage were at the meta or ortho position, the ¹H NMR spectrum would be significantly more complex. For example, 3-(4-Bromophenoxy)benzaldehyde would exhibit more complex splitting patterns in the aromatic region due to the loss of symmetry, with protons showing both ortho and meta couplings. The clear and distinct doublet of doublets for each ring strongly refutes these alternative isomeric possibilities.
2. Other Analytical Techniques:
While ¹H NMR is exceptionally powerful, a multi-technique approach provides the highest level of confidence.
-
¹³C NMR Spectroscopy: Would show the expected number of carbon signals, with the carbonyl carbon appearing significantly downfield (~190 ppm). The two aromatic rings would show distinct signals, and the symmetry of the para-substitution would be evident in the number of unique carbon environments. Aromatic carbons typically resonate in the 120-150 ppm range.
-
Infrared (IR) Spectroscopy: Would show a strong characteristic C=O stretch for the aldehyde at ~1700 cm⁻¹ and C-O-C stretches for the ether linkage around 1250-1000 cm⁻¹.
-
Mass Spectrometry (MS): Would show the molecular ion peak corresponding to the exact mass of the compound (C₁₃H₉BrO₂), and the isotopic pattern of the bromine atom (approximately equal intensity peaks for M and M+2) would be a definitive indicator of its presence.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information that, when systematically analyzed, leads to its unambiguous structural confirmation. The characteristic downfield singlet for the aldehydic proton, coupled with the two distinct AA'BB' systems for the para-substituted aromatic rings, creates a unique spectral fingerprint. The chemical shifts, integration values, and coupling constants are all in excellent agreement with the predicted structure. By comparing this data with that expected for isomeric structures and corroborating with other analytical techniques, we establish a robust and self-validating confirmation of the molecule's identity, meeting the rigorous standards of chemical research and development.
References
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A Researcher's Comparative Guide to the 13C NMR Analysis of 4-(4-Bromophenoxy)benzaldehyde
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. For molecules such as 4-(4-Bromophenoxy)benzaldehyde, a versatile building block in organic synthesis, unambiguous characterization is the bedrock of reliable downstream applications.[1] While a suite of analytical techniques can be employed, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a particularly powerful tool for defining the carbon framework of this and similar aromatic compounds.
This guide provides an in-depth, comparative analysis of the 13C NMR characterization of this compound. It is designed for researchers, scientists, and drug development professionals seeking to understand not only the "how" but also the "why" behind the experimental choices, ensuring scientific integrity and fostering a deeper understanding of this analytical technique.
The Decisive Advantage of 13C NMR Spectroscopy
While other analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can provide valuable information regarding purity and molecular weight, they often fall short in providing a definitive carbon-by-carbon map of a molecule's structure.[2][3] 13C NMR, in contrast, directly probes the chemical environment of each unique carbon atom within the molecule, offering a detailed fingerprint of its architecture.[4][5]
The key strengths of 13C NMR in the context of this compound analysis include:
-
Unambiguous Isomer Differentiation: In complex syntheses, the formation of regioisomers is a common challenge. 13C NMR can readily distinguish between different substitution patterns on the aromatic rings, something that can be ambiguous with mass spectrometry alone.
-
Direct Observation of Functional Groups: The chemical shifts of the carbonyl carbon in the aldehyde and the carbons bonded to the ether oxygen and bromine provide direct evidence for the presence and electronic environment of these critical functional groups.[6][7]
-
Quantitative Potential: While standard 13C NMR is not inherently quantitative due to the nuclear Overhauser effect (nOe) and long relaxation times, specific experimental setups (e.g., using inverse gated decoupling) can provide quantitative data on the relative abundance of different carbon species.[2][8][9]
Comparative Analysis: 13C NMR vs. Alternative Techniques
| Analytical Technique | Strengths for this compound Analysis | Limitations |
| 13C NMR Spectroscopy | Provides a detailed carbon framework, unambiguous isomer identification, and direct observation of functional groups.[4][5] | Lower sensitivity compared to 1H NMR, longer acquisition times, and specialized instrumentation required.[5] |
| Proton (1H) NMR Spectroscopy | High sensitivity, rapid acquisition, and provides information on the proton environment and coupling between adjacent protons. | Can have overlapping signals in the aromatic region, making definitive assignment challenging without 2D techniques. |
| Mass Spectrometry (MS) | Determines the molecular weight with high accuracy and can provide fragmentation patterns for structural clues. | May not distinguish between isomers with the same mass and fragmentation. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., C=O stretch of the aldehyde, C-O stretch of the ether). | Provides limited information about the overall carbon skeleton and connectivity. |
| Gas Chromatography (GC) | Excellent for assessing purity and separating volatile components in a mixture.[3] | Requires the compound to be volatile and thermally stable; does not provide detailed structural information on its own. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation technique for purity assessment and quantification.[2] | Does not provide direct structural information; requires coupling to other detectors (e.g., MS, NMR). |
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The following protocol outlines the key steps for obtaining a high-quality, proton-decoupled 13C NMR spectrum of this compound. The causality behind each step is explained to ensure a robust and reproducible experiment.
1. Sample Preparation:
-
Rationale: Proper sample concentration is crucial for obtaining a good signal-to-noise ratio in a reasonable timeframe. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Procedure:
-
Accurately weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). CDCl3 is often a good first choice due to its ability to dissolve a wide range of organic compounds and its well-characterized solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
2. Instrument Setup and Tuning:
-
Rationale: Proper tuning and matching of the NMR probe to the specific sample is essential for maximizing sensitivity and ensuring uniform radiofrequency pulses.
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent. This provides a stable magnetic field for the duration of the experiment.
-
Shim the magnetic field to optimize its homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the 13C channel of the probe.
-
3. Acquisition Parameters:
-
Rationale: The choice of acquisition parameters directly impacts the quality and information content of the final spectrum.[9]
-
Procedure:
-
Pulse Sequence: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine 13C NMR.
-
Spectral Width: Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0 to 220 ppm for organic molecules).[4]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is a good starting point. Quaternary carbons and carbonyl carbons often have longer relaxation times, and a sufficient delay is necessary to allow for their full relaxation between pulses, which is important for obtaining accurate integrals if quantitative analysis is desired.[8]
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
4. Data Processing:
-
Rationale: Proper processing transforms the raw free induction decay (FID) signal into an interpretable frequency-domain spectrum.
-
Procedure:
-
Fourier Transform: Apply a Fourier transform to the FID.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl3).
-
Peak Picking: Identify and label the chemical shifts of all peaks.
-
Interpreting the 13C NMR Spectrum of this compound
The structure of this compound contains 13 carbon atoms. Due to molecular symmetry, some carbons are chemically equivalent, leading to fewer than 13 signals in the 13C NMR spectrum.
Predicted 13C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Rationale |
| Aldehyde Carbonyl (C=O) | 190 - 200 | The carbonyl carbon of an aldehyde is highly deshielded and appears far downfield.[6] |
| C-Br | ~118 | The "heavy atom effect" of bromine can cause a slight upfield shift for the directly attached carbon compared to what would be expected based on electronegativity alone.[10] |
| C-O (Benzaldehyde Ring) | 160 - 165 | The carbon attached to the ether oxygen is deshielded. |
| C-O (Bromophenyl Ring) | 155 - 160 | The carbon attached to the ether oxygen is deshielded. |
| Aromatic CH (Benzaldehyde Ring) | 115 - 135 | The chemical shifts are influenced by the electron-withdrawing aldehyde group and the electron-donating ether oxygen. |
| Aromatic CH (Bromophenyl Ring) | 120 - 135 | The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating ether oxygen. |
| Quaternary Aromatic Carbons | 130 - 160 | The chemical shifts of carbons not bonded to hydrogen are also influenced by the substituents on the ring. |
Note: These are predicted ranges, and actual values may vary depending on the solvent and other experimental conditions. For precise assignments, 2D NMR techniques such as HSQC and HMBC are often employed.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the 13C NMR analysis of this compound.
Caption: Workflow for 13C NMR Analysis.
Conclusion
13C NMR spectroscopy is an indispensable technique for the structural characterization of this compound and related organic molecules. Its ability to provide a detailed and unambiguous map of the carbon framework offers a level of insight that is difficult to achieve with other analytical methods alone. By understanding the principles behind the experimental design and data interpretation, researchers can confidently utilize this powerful tool to accelerate their research and development efforts in the pharmaceutical and chemical sciences.
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A Guide to the Mass Spectrometry Fragmentation of 4-(4-Bromophenoxy)benzaldehyde: A Comparative Analysis
For Immediate Release
MIDLAND, MI – In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing indispensable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth examination of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 4-(4-Bromophenoxy)benzaldehyde. By comparing its fragmentation behavior to structurally related analogues, this document aims to provide a robust framework for the identification and characterization of this and similar compounds.
Introduction to this compound and its Structural Motifs
This compound is a bi-aryl ether with a molecular formula of C₁₃H₉BrO₂ and a monoisotopic mass of approximately 275.98 Da[1]. Its structure integrates three key chemical motifs that dictate its behavior under electron ionization: a benzaldehyde group, a diphenyl ether linkage, and a brominated aromatic ring. Understanding the characteristic fragmentation pathways of these individual components is crucial to interpreting the mass spectrum of the parent molecule.
Comparative Fragmentation Analysis: Deconstructing the Spectrum
The mass spectrum of this compound is predicted to exhibit a series of characteristic ions. To understand the influence of each structural component, a comparison with the fragmentation patterns of benzaldehyde, bromobenzene, and diphenyl ether is highly instructive.
| m/z | Predicted Relative Intensity (%) for this compound | Benzaldehyde (Relative Intensity %)[2][3][4] | Bromobenzene (Relative Intensity %) | Diphenyl Ether (Relative Intensity %) | Proposed Fragment Ion (for this compound) |
| 278 | High | - | - | - | [C₁₃H₉⁸¹BrO₂]⁺• (Molecular Ion, M+2) |
| 276 | High | - | - | - | [C₁₃H₉⁷⁹BrO₂]⁺• (Molecular Ion, M⁺) |
| 275 | Moderate | - | - | - | [C₁₃H₈⁷⁹BrO₂]⁺ |
| 197 | Moderate | - | - | - | [C₁₃H₉O₂]⁺ |
| 169 | Moderate | - | - | High | [C₁₂H₉O]⁺ |
| 157 | Moderate | - | High | - | [C₆H₄BrO]⁺ |
| 155 | Moderate | - | High | - | [C₆H₄Br]⁺ |
| 105 | High | High | - | - | [C₇H₅O]⁺ |
| 77 | High | High | High | High | [C₆H₅]⁺ |
| 51 | Moderate | Moderate | Moderate | Moderate | [C₄H₃]⁺ |
Data for benzaldehyde, bromobenzene, and diphenyl ether are compiled from established mass spectral databases and literature.[2][3][4]
A hallmark of the mass spectrum of this compound is the anticipated pair of peaks of nearly equal intensity at m/z 276 and 278.[5][6][7] This is the characteristic isotopic signature of a molecule containing a single bromine atom, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.[5][6][7] The molecular ions are expected to be prominent, indicating a relatively stable molecule under electron ionization, a common feature of aromatic compounds.[6]
Key Fragmentation Pathways
The fragmentation of this compound is expected to proceed through several key pathways, rationalized by the stability of the resulting ions.
α-Cleavage of the Aldehyde
A primary fragmentation event for aromatic aldehydes is the loss of a hydrogen radical from the aldehyde group, a process known as α-cleavage.[6][8] This leads to the formation of a stable acylium ion.
-
[M]⁺• → [M-H]⁺ + H•
This would result in a pair of ions at m/z 275 and 277, corresponding to the two bromine isotopes.
Another characteristic fragmentation of the benzaldehyde moiety is the loss of the formyl group (CHO) as a radical, or the loss of carbon monoxide (CO) following the initial hydrogen loss.[2][4]
-
[M-H]⁺ → [M-H-CO]⁺ + CO
Cleavage of the Ether Linkage
The carbon-oxygen bond of the diphenyl ether linkage is susceptible to cleavage.[9][10] This can occur in two principal ways:
-
Cleavage retaining the charge on the bromophenoxy moiety: This would lead to a bromophenoxy cation at m/z 173/175.
-
Cleavage retaining the charge on the benzaldehyde moiety: This would result in a phenoxy-benzoyl cation.
A significant fragmentation route is the loss of the bromophenoxy radical to yield the benzoyl cation at m/z 105 . This ion is a very stable species and is often the base peak in the spectrum of benzaldehyde itself.[9][11]
-
[M]⁺• → [C₇H₅O]⁺ + C₆H₄BrO•
The subsequent loss of carbon monoxide from the benzoyl cation leads to the formation of the phenyl cation at m/z 77 .[2][11]
-
[C₇H₅O]⁺ → [C₆H₅]⁺ + CO
Cleavage of the Carbon-Bromine Bond
Cleavage of the C-Br bond is another expected fragmentation pathway.[12][13] This can occur from the molecular ion or from subsequent fragments. Loss of a bromine radical from the molecular ion would produce an ion at m/z 197 .
-
[M]⁺• → [C₁₃H₉O₂]⁺ + Br•
The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.
Caption: Proposed fragmentation of this compound.
Experimental Protocol for GC-MS Analysis
The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.
Instrumentation
A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is recommended.
GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Injector Temperature | 280 °C | Ensures complete volatilization of the analyte. |
| Carrier Gas | Helium | Inert and provides good chromatographic resolution. |
| Column | Non-polar capillary column (e.g., DB-5ms) | Appropriate for the separation of aromatic compounds. |
| Oven Program | Initial temp 150°C, hold 1 min, ramp to 300°C at 20°C/min | Allows for good separation from solvent and any impurities. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the MS. |
| Ion Source Temp | 230 °C | Standard temperature for EI. |
| Electron Energy | 70 eV | Standard energy for EI to produce reproducible fragmentation.[14] |
| Mass Range | m/z 40-400 | Covers the molecular ion and expected fragments. |
| Scan Rate | 2 scans/second | Provides sufficient data points across the chromatographic peak. |
This self-validating protocol ensures that the instrument is performing optimally and that the data generated is reliable and reproducible. Regular calibration and tuning of the mass spectrometer are essential for accurate mass assignments.
The following workflow diagram outlines the key steps in the GC-MS analysis.
Caption: Workflow for GC-MS analysis of organic compounds.
Conclusion
The mass spectrometry fragmentation pattern of this compound is a composite of the characteristic fragmentations of its constituent benzaldehyde, diphenyl ether, and bromobenzene moieties. The presence of a bromine atom is readily identified by the M⁺/M+2 isotopic pattern. Key fragments at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation) are highly indicative of the benzaldehyde portion of the molecule, while cleavage of the ether linkage and C-Br bond provide further structural confirmation. By comparing the spectrum to known standards and understanding these fundamental fragmentation pathways, researchers can confidently identify and characterize this and structurally related compounds.
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A Comparative Guide to FTIR Spectroscopy for Functional Group Analysis of 4-(4-Bromophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of functional groups within a molecule is a cornerstone of quality control and mechanistic understanding. This guide provides an in-depth, comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the functional group characterization of 4-(4-Bromophenoxy)benzaldehyde. Moving beyond a simple procedural outline, this document, authored from the perspective of a Senior Application Scientist, delves into the rationale behind experimental choices and critically evaluates FTIR in the context of alternative analytical techniques.
The Central Role of Vibrational Spectroscopy
At its core, FTIR spectroscopy probes the vibrational transitions of molecules. When infrared radiation interacts with a sample, specific frequencies are absorbed, causing the bonds within the molecule to stretch, bend, rock, and twist. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For a compound like this compound, with its distinct aromatic, ether, aldehyde, and halogen moieties, FTIR provides a rapid and powerful tool for structural confirmation.
Analyzing the Molecular Structure of this compound
The structure of this compound (C₁₃H₉BrO₂) comprises several key functional groups that give rise to characteristic absorption bands in an FTIR spectrum.[1][2][3] Understanding these is paramount to interpreting the spectral data.
-
Aromatic Rings: Two benzene rings are present, indicating expected C-H stretching and C=C in-ring stretching vibrations.
-
Aldehyde Group (-CHO): This group is characterized by a strong C=O stretching band and a distinctive C-H stretching vibration.
-
Diaryl Ether Linkage (C-O-C): The ether bond will exhibit characteristic C-O stretching vibrations.
-
Bromo-substituent (C-Br): The carbon-bromine bond will have a stretching vibration in the far-infrared region.
Experimental Protocol: Acquiring the FTIR Spectrum
The choice of sampling technique is a critical decision that directly influences the quality and reproducibility of the FTIR spectrum. For a solid sample like this compound, two primary methods are prevalent: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Method 1: The KBr Pellet Technique - The Gold Standard for Transmission Spectra
The KBr pellet method is a traditional transmission technique that, when executed meticulously, yields high-quality spectra ideal for library matching and quantitative analysis.[4][5] The principle lies in dispersing the analyte within an IR-transparent matrix (KBr), which becomes a clear disc under pressure.[6][7][8]
Experimental Workflow: KBr Pellet Preparation
Caption: KBr Pellet Preparation and Analysis Workflow.
Step-by-Step Protocol:
-
Material Preparation: Use spectroscopy-grade KBr, dried in an oven to remove moisture, as water shows strong IR absorption bands that can obscure the sample's spectrum.[7]
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine, consistent powder. This minimizes light scattering.[9][10]
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the ground sample. The goal is a homogenous dispersion.[9]
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and gradually apply pressure of 8-10 metric tons.[7][8] Applying a vacuum during pressing can help remove trapped air and improve pellet transparency.[11]
-
Analysis: Carefully remove the resulting transparent or translucent pellet and place it in the spectrometer's sample holder for analysis.
Method 2: Attenuated Total Reflectance (ATR) - Speed and Simplicity
ATR is a surface-sensitive technique that has gained immense popularity due to its minimal sample preparation and speed.[12][13] The IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). An evanescent wave penetrates a small distance into the sample placed in direct contact with the crystal, and the absorbed radiation is measured.[13]
Experimental Workflow: ATR-FTIR Analysis
Caption: ATR-FTIR Analysis Workflow.
Step-by-Step Protocol:
-
Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. A solvent like isopropanol is typically used.
-
Background Scan: Perform a background scan with the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the atmosphere.
-
Sample Application: Place a small amount of this compound powder directly onto the crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducibility.[9]
-
Analysis: Acquire the FTIR spectrum. After analysis, the sample can be easily recovered.[13]
Interpreting the FTIR Spectrum of this compound
The acquired spectrum should be analyzed for the presence of characteristic absorption bands corresponding to the molecule's functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Aldehyde | C=O Stretch | 1705 - 1685[14][15] | Strong |
| Aldehydic C-H Stretch | 2850 - 2800 & 2750 - 2700[14][15][16] | Weak to Medium | |
| Aromatic Rings | C-H Stretch | 3100 - 3000[16][17] | Weak to Medium |
| C=C In-ring Stretch | 1600 - 1450[16] | Medium to Weak | |
| Diaryl Ether | Asymmetric C-O-C Stretch | ~1250[18][19][20] | Strong |
| Symmetric C-O-C Stretch | ~1040[18][21] | Strong | |
| Bromo-Aromatic | C-Br Stretch | < 700[22] | Medium to Strong |
The C=O stretch is lowered from a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring.[15][23] The two aldehydic C-H stretching bands are a result of Fermi resonance and are highly diagnostic for aldehydes.[14]
Comparative Analysis: FTIR vs. Alternative Techniques
While FTIR is a frontline technique, a comprehensive analysis often involves cross-validation with other methods.
| Technique | Principle | Strengths for this Analysis | Limitations for this Analysis |
| FTIR Spectroscopy | Vibrational transitions | - Fast and non-destructive (ATR) - Excellent for identifying carbonyls, ethers, and aromatic systems - Provides a unique molecular "fingerprint" | - Can be less sensitive for subtle structural differences - C-Br stretch is in the far-IR, often outside the range of standard instruments |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | - Provides detailed information on the carbon-hydrogen framework - Unambiguously confirms connectivity and substitution patterns - 13C NMR is definitive for the carbonyl carbon (~190-200 δ)[23] | - Requires larger sample amounts - Longer acquisition times - More expensive instrumentation |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio measurement | - Provides precise molecular weight and elemental composition (High-Res MS) - Fragmentation patterns can confirm structural motifs | - Does not directly probe functional groups - Isomeric compounds can be difficult to distinguish without tandem MS |
| Wet Chemical Tests | Chemical reactions producing a visual change | - Simple and inexpensive - Tollens' Test (silver mirror) confirms the presence of the aldehyde group[24][25] - 2,4-DNP Test gives a yellow/orange precipitate, confirming the carbonyl group[24][26] | - Destructive - Prone to interferences - Provides limited structural information |
Conclusion: An Integrated Approach
For the functional group analysis of this compound, FTIR spectroscopy stands out as an optimal initial technique due to its speed, simplicity, and the wealth of information it provides about the key functional groups present. The KBr pellet method, while more labor-intensive, is preferable when high-resolution spectra for library comparison or quantitative work are required.[4][5] The ATR method is unparalleled for rapid, routine qualitative confirmation.[12]
However, for unequivocal structural elucidation, especially in a regulatory or drug development context, a multi-technique approach is essential. The characteristic aldehyde signals in FTIR can be definitively confirmed by a positive Tollens' test and the precise chemical shifts in ¹H and ¹³C NMR. Mass spectrometry serves as the final arbiter of molecular weight and elemental formula. By integrating the insights from these complementary techniques, researchers can build a self-validating and robust analytical dossier for their compounds.
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Kintek Press. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Retrieved from [Link]
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AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]
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Kintek Solution. (n.d.). What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample. Retrieved from [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Scribd. (n.d.). IR Spectrum_ Ethers. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
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University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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BYJU'S. (2019). Tests for Aldehydes and Ketones. Retrieved from [Link]
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A Comparative Guide to Elemental Analysis for the Compositional Confirmation of 4-(4-Bromophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of pharmaceutical intermediates and advanced materials, the unequivocal confirmation of a compound's elemental composition is a cornerstone of quality control and research validity. 4-(4-Bromophenoxy)benzaldehyde, a versatile aromatic compound employed in the synthesis of pharmaceuticals and organic electronics, serves as a pertinent case study for illustrating the methodologies used to verify chemical identity with high fidelity.[1] This guide provides an in-depth comparison of elemental analysis techniques, grounded in scientific principles and practical application, to ensure the compositional integrity of this and similar compounds.
The Foundational Importance of Elemental Analysis
This compound (C₁₃H₉BrO₂) is a white solid with a molecular weight of approximately 277.11 g/mol .[2] Its utility as a precursor in complex molecular architectures necessitates stringent verification of its elemental makeup.[1] Deviations from the theoretical composition can indicate the presence of impurities, residual solvents, or side products from synthesis, which can have profound impacts on downstream applications, affecting reaction yields, product purity, and in the context of drug development, biological activity and safety.
Theoretical Elemental Composition of C₁₃H₉BrO₂
Before embarking on experimental analysis, it is crucial to establish the theoretical elemental percentages based on the compound's molecular formula.
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 13 | 156.143 | 56.36 |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 3.28 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 28.83 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 11.55 |
| Total | 277.117 | 100.00 |
This theoretical baseline is the benchmark against which all experimental results are compared.
Primary Method: Combustion Analysis for C, H, and O
Combustion analysis is a robust and long-established technique for determining the elemental composition of organic compounds.[3][4] The method's enduring prevalence in organic chemistry is a testament to its accuracy and reliability when performed correctly.
The Causality Behind the Combustion Protocol
The core principle of combustion analysis lies in the complete oxidation of a precisely weighed sample.[4] This process converts all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O).[5] By quantifying the amounts of CO₂ and H₂O produced, one can backtrack to determine the mass percentages of carbon and hydrogen in the original sample.[6] Oxygen is typically determined by difference.[5]
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-3 mg) is placed in a tin or silver capsule. Rationale: Precise weighing is critical for accurate percentage calculations. The capsule facilitates complete combustion.
-
Combustion: The sample is introduced into a high-temperature furnace (typically ~900-1000°C) in a stream of pure oxygen. Rationale: High temperatures and excess oxygen ensure the complete and rapid conversion of the sample to its combustion products.
-
Product Separation and Detection: The gaseous combustion products are passed through a series of traps.
-
Water is absorbed by a desiccant (e.g., magnesium perchlorate).
-
Carbon dioxide is absorbed by a substance like sodium hydroxide.
-
Rationale: The sequential trapping allows for the individual quantification of each product.
-
-
Quantification: The mass of the absorption tubes is measured before and after the analysis to determine the mass of H₂O and CO₂ produced.[5] Modern automated elemental analyzers often use thermal conductivity or infrared detectors for quantification.[4]
-
Calculation:
-
Mass of C = (Mass of CO₂ / Molar Mass of CO₂) * Molar Mass of C
-
Mass of H = (Mass of H₂O / Molar Mass of H₂O) * (2 * Molar Mass of H)
-
Mass of O = Total Sample Mass - (Mass of C + Mass of H + Mass of Br)
-
% Element = (Mass of Element / Total Sample Mass) * 100
-
Comparative & Confirmatory Technique: High-Resolution Mass Spectrometry (HRMS)
While combustion analysis provides elemental percentages, High-Resolution Mass Spectrometry (HRMS) offers a powerful, complementary approach by determining the precise mass of the molecule, which in turn can confirm the molecular formula.[7][8][9]
The Power of Precise Mass
HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places.[10][11] This high level of precision allows for the differentiation of molecules with the same nominal mass but different elemental compositions.[9] For this compound, the expected monoisotopic mass is 275.9786 Da.[2]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Rationale: These "soft" ionization techniques minimize fragmentation, preserving the molecular ion.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. Rationale: These analyzers are capable of the high mass accuracy required to distinguish between different elemental compositions.
-
Data Analysis: The measured exact mass of the molecular ion is compared to the theoretical exact mass calculated for the proposed molecular formula (C₁₃H₉BrO₂). The isotopic pattern, particularly the characteristic M+2 peak for bromine, is also analyzed for confirmation.
A Deeper Dive: X-ray Photoelectron Spectroscopy (XPS) for Halogen Confirmation
For halogen-containing compounds, X-ray Photoelectron Spectroscopy (XPS) provides an excellent method for not only confirming the presence of the halogen but also providing information about its chemical state.[12][13] XPS is a surface-sensitive technique that analyzes the top 5-10 nm of a material.[13]
Probing Core Electron Binding Energies
XPS operates on the principle of the photoelectric effect. When a sample is irradiated with X-rays, core-level electrons are ejected.[13] The kinetic energy of these electrons is measured, and from this, their binding energy can be determined. Each element has a unique set of core-level binding energies, allowing for elemental identification.[13]
Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: A solid sample of this compound is mounted on a sample holder.
-
Analysis Chamber: The sample is introduced into an ultra-high vacuum (UHV) chamber. Rationale: UHV is necessary to prevent the ejected photoelectrons from being scattered by gas molecules.
-
X-ray Irradiation: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα).
-
Electron Detection and Analysis: The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.
-
Spectral Analysis: The resulting spectrum, a plot of electron counts versus binding energy, is analyzed. The presence of bromine would be confirmed by the appearance of peaks corresponding to its core-level electrons (e.g., Br 3d, Br 3p).
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for Elemental Composition Confirmation.
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A Comparative Guide to the Reactivity of 4-(4-Bromophenoxy)benzaldehyde and 4-chlorobenzaldehyde
Introduction
In the landscape of organic synthesis and drug development, aromatic aldehydes are foundational building blocks. Their reactivity, governed by the electronic nature of substituents on the aromatic ring, dictates their utility in forming complex molecular architectures. This guide provides an in-depth comparative analysis of two such aldehydes: 4-(4-Bromophenoxy)benzaldehyde and 4-chlorobenzaldehyde. While both are para-substituted benzaldehydes, the distinct electronic properties of the p-chloro and p-(4-bromophenoxy) groups impart significant differences in their reactivity profiles.
This document is intended for researchers, scientists, and drug development professionals. We will dissect the electronic underpinnings of each molecule's reactivity, provide supporting experimental data from key aldehyde transformations, and offer detailed, validated protocols for comparative analysis in a laboratory setting.
Section 1: Physicochemical and Structural Properties
A baseline understanding of the physical properties of these two reagents is essential for their practical application in synthesis.
| Property | This compound | 4-chlorobenzaldehyde | Reference(s) |
| Structure | |||
| CAS Number | 69240-56-8 | 104-88-1 | [1] |
| Molecular Formula | C₁₃H₉BrO₂ | C₇H₅ClO | [1][2] |
| Molecular Weight | 277.11 g/mol | 140.57 g/mol | [1][2] |
| Appearance | White powder | Colorless to yellow powder/white crystalline solid | [1][3] |
| Melting Point | 69-73 °C | 45-50 °C | [4] |
| Boiling Point | Not available | 213-214 °C | [4] |
| Solubility | Insoluble in water | Insoluble in water; soluble in ethanol, ether, benzene | [5][6] |
Section 2: Electronic Effects and Theoretical Reactivity
The reactivity of the aldehyde functional group is predominantly dictated by the electrophilicity of the carbonyl carbon. This is, in turn, modulated by the electronic effects—inductive and resonance—of the para-substituent.
-
4-chlorobenzaldehyde : The chlorine atom exerts a strong, electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weaker, electron-donating resonance effect (+R) via its lone pairs. The net result is that the chloro group is electron-withdrawing, which pulls electron density from the aromatic ring. This withdrawal enhances the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile compared to unsubstituted benzaldehyde.
-
This compound : The para-substituent here is a 4-bromophenoxy group. The key feature is the ether oxygen atom directly attached to the benzaldehyde ring. This oxygen is strongly electron-donating through resonance (+R), pushing its lone pair electrons into the aromatic system. While the phenoxy ring and its bromo-substituent are themselves electron-withdrawing, the +R effect of the ether oxygen is dominant. This donation of electron density to the ring ultimately reduces the partial positive charge on the carbonyl carbon, rendering it less electrophilic than that of 4-chlorobenzaldehyde.
The Hammett constants (σ) for para-substituents quantify these electronic effects. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[7] For the p-Cl group, σₚ = +0.23.[8] For a p-OPh group (phenoxy), the value is negative, indicating electron donation. The additional bromine on the phenoxy ring will slightly reduce this donating ability but the overall effect of the p-(4-bromophenoxy) group remains electron-donating relative to hydrogen.
Caption: Workflow for the comparative Wittig reaction experiment.
Methodology:
-
Setup : In two separate 25 mL round-bottom flasks equipped with magnetic stir bars, place 4-chlorobenzaldehyde (140.6 mg, 1.0 mmol) in Flask A and this compound (277.1 mg, 1.0 mmol) in Flask B. Dissolve each in 5 mL of anhydrous tetrahydrofuran (THF).
-
Ylide Preparation : In a third flask, dissolve (carbethoxymethylene)triphenylphosphorane (365.8 mg, 1.05 mmol) in 5 mL of anhydrous THF.
-
Reaction Initiation : Using a syringe, add the ylide solution to each of Flask A and Flask B simultaneously. Start a timer.
-
Monitoring : Every 10 minutes, take a small aliquot from each reaction mixture and spot on a silica gel TLC plate. Elute with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Visualize under UV light. The reaction is complete upon the disappearance of the starting aldehyde spot.
-
Workup : Once a reaction is complete, quench by adding 10 mL of water. Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification & Analysis : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Isolate the product, determine its mass, and calculate the final yield.
Protocol: Crossed Cannizzaro Reaction
Methodology:
-
Setup : In a 50 mL round-bottom flask, combine 4-chlorobenzaldehyde (703 mg, 5.0 mmol) and this compound (1.385 g, 5.0 mmol).
-
Base Addition : Prepare a solution of potassium hydroxide (2.8 g, 50 mmol) in 5 mL of water. Cool this solution in an ice bath. Add the cooled KOH solution to the aldehyde mixture with vigorous stirring.
-
Reaction : Allow the mixture to stir at room temperature for 24 hours. The mixture will likely become a thick paste.
-
Workup (Separation of Acid and Alcohol) :
-
Dilute the reaction mixture with 50 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL) to remove the alcohol products. Combine the ether layers.
-
Cool the remaining aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl. A precipitate (the carboxylic acids) will form.
-
Collect the solid carboxylic acids by vacuum filtration.
-
Dry the combined ether layers (containing the alcohols) over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Analysis : Analyze the composition of both the carboxylic acid mixture and the alcohol mixture using ¹H NMR spectroscopy. The relative molar ratios of the products can be determined by integrating characteristic peaks for each compound.
Conclusion
The reactivity of aromatic aldehydes is a direct function of the electronic properties of their substituents. This guide demonstrates that 4-chlorobenzaldehyde is the more reactive substrate in nucleophilic addition reactions , such as the Wittig olefination, due to the net electron-withdrawing effect of the chlorine atom which enhances the electrophilicity of the carbonyl carbon.
Conversely, in redox reactions like the Cannizzaro disproportionation, the electronic effects manifest differently. This compound, with its electron-donating ether group, serves as a superior hydride donor (undergoing oxidation) , while 4-chlorobenzaldehyde acts as the preferred hydride acceptor (undergoing reduction).
These findings provide actionable insights for chemists in reaction design. When a rapid reaction with a nucleophile is desired, 4-chlorobenzaldehyde is the superior choice. In contrast, for applications requiring selective oxidation in a mixed-aldehyde system or leveraging hydride-donating ability, this compound presents unique advantages.
References
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Title: 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 Source: PubChem URL: [Link]
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Title: Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE Source: Vedantu URL: [Link]
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Title: Table 1: Hammett constants for some common substituents Source: University of California, Irvine URL: [Link]
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A Comparative Guide to the Biological Activity of 4-(4-Bromophenoxy)benzaldehyde and Its Halogenated Analogs
Introduction: The 4-(4-Halophenoxy)benzaldehyde Scaffold
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutic agents. The 4-(4-halophenoxy)benzaldehyde structure represents one such promising scaffold. It combines a reactive benzaldehyde moiety, crucial for various biological interactions and synthetic modifications, with a stable diaryl ether linkage. The strategic placement of a halogen atom on one of the phenyl rings provides a critical modulation point, allowing for the fine-tuning of the molecule's physicochemical properties and, consequently, its biological activity.
This guide provides an in-depth comparative analysis of 4-(4-Bromophenoxy)benzaldehyde against its other halogenated analogs: the fluoro-, chloro-, and iodo- derivatives. While direct, side-by-side comparative studies on this complete series are not extensively documented in current literature, this guide will synthesize available data from structurally related compounds and established principles of medicinal chemistry to build a robust structure-activity relationship (SAR) model. We will explore the impact of halogen substitution on two primary areas of biological activity: antimicrobial (antibacterial and antifungal) and anticancer (cytotoxic) effects. This analysis is intended to provide researchers, scientists, and drug development professionals with a foundational understanding to guide future synthesis and evaluation efforts.
The Role of Halogen Substitution in Modulating Bioactivity
The choice of halogen (Fluorine, Chlorine, Bromine, Iodine) is a cornerstone of modern drug design. Each halogen imparts a unique combination of steric and electronic properties to a parent molecule, profoundly influencing its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.
-
Electronegativity and Polarity: Electronegativity decreases down the group (F > Cl > Br > I). A highly electronegative atom like fluorine can form strong hydrogen bonds and alter the acidity of nearby protons.
-
Size (Van der Waals Radius): Atomic size increases significantly down the group (F < Cl < Br < I). This steric bulk can influence how a molecule fits into a protein's binding pocket, potentially increasing selectivity or affinity.
-
Lipophilicity: Lipophilicity (the ability to dissolve in fats/lipids) generally increases with the size of the halogen atom (I > Br > Cl > F). This property is critical for a molecule's ability to cross biological membranes, such as the cell wall of bacteria or the plasma membrane of a cancer cell.[1]
These fundamental properties are the primary drivers behind the differing biological activities observed in halogenated analogs.
Caption: Logical flow of how halogen properties influence biological activity.
Comparative Antimicrobial Activity
Aromatic aldehydes are known to possess broad-spectrum antimicrobial properties, often acting by disrupting the integrity of the microbial cell membrane.[2][3] The 4-(4-halophenoxy)benzaldehyde scaffold is expected to leverage this intrinsic activity, with the halogen atom serving to enhance potency.
Structure-Activity Relationship Insights:
-
Lipophilicity and Membrane Disruption: The primary mechanism for many antimicrobial aldehydes involves partitioning into and disrupting the lipid bilayer of the bacterial or fungal cell membrane.[2] As lipophilicity increases from the fluoro- to the iodo- analog, an enhancement in membrane interaction and thus antimicrobial activity can be anticipated.
-
Bromo- and Chloro- Analogs: Studies on various aromatic compounds often show that chloro- and bromo- substitutions provide a good balance of lipophilicity and electronic properties, leading to potent antimicrobial effects.[4][5] For instance, brominated chalcones inspired by natural marine bromophenols have shown promising antifungal activity.[5]
-
Fluoro- Analogs: Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially enhancing interactions with microbial enzymes or membrane components. However, its lower lipophilicity might temper its membrane-disrupting capabilities compared to heavier halogens. Studies on fluorinated benzimidazoles have shown that the position of the fluorine atom significantly impacts activity, suggesting specific target interactions are at play.[6]
-
Iodo- Analogs: While the iodo- derivative would be the most lipophilic, its large size might introduce steric hindrance, and the relative weakness of the carbon-iodine bond can sometimes lead to lower stability or different metabolic pathways in a biological system.[7][8][9]
Comparative Performance Summary: Antimicrobial Activity
| Halogen Analog | Key Property | Expected Antimicrobial Potency | Rationale |
| 4-(4-Fluorophenoxy)benzaldehyde | High Electronegativity | Moderate | Potential for specific polar interactions, but lower lipophilicity may limit membrane disruption.[6] |
| 4-(4-Chlorophenoxy)benzaldehyde | Balanced Lipophilicity & Electronics | Good to High | Represents a common and effective substitution pattern for enhancing antimicrobial activity in aromatic systems.[4] |
| This compound | Good Lipophilicity, Size | High | The bromine atom provides a significant increase in lipophilicity over chlorine, often leading to enhanced activity against both bacteria and fungi.[5] |
| 4-(4-Iodophenoxy)benzaldehyde | Highest Lipophilicity, Large Size | Moderate to High | While highly lipophilic, potential for steric hindrance or metabolic instability could affect overall efficacy.[7] |
Comparative Anticancer (Cytotoxic) Activity
The benzaldehyde scaffold is a recurring motif in anticancer research. Various derivatives have been shown to induce apoptosis, arrest the cell cycle, and overcome treatment resistance in cancer cell lines.[10][11][12] A notable mechanism for some benzyloxybenzaldehyde derivatives is the inhibition of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in cancer stem cells and linked to chemoresistance.[13]
Structure-Activity Relationship Insights:
-
Targeting ALDH Enzymes: A study on benzyloxybenzaldehyde derivatives as selective ALDH1A3 inhibitors found that 4-((4-Chlorobenzyl)oxy)benzaldehyde was a highly potent inhibitor with an IC50 value of 0.23 µM.[13] This highlights the efficacy of the chloro-substituted phenoxy moiety in binding to this specific cancer-related target.
-
Inducing Apoptosis: Research on other benzyloxybenzaldehyde derivatives demonstrated that chloro-substituted analogs exhibited significant cytotoxic activity against the HL-60 human leukemia cell line, inducing apoptosis and arresting the cell cycle.[10][12]
-
General Trends: The introduction of a halogen atom generally tends to increase the cytotoxic potential of many organic molecules. This is often attributed to enhanced lipophilicity, which facilitates cell entry, and the ability of the halogen to participate in specific interactions within the active site of target proteins.
Comparative Performance Summary: Anticancer Activity
| Halogen Analog | Key Property | Expected Anticancer Potency | Rationale |
| 4-(4-Fluorophenoxy)benzaldehyde | Smallest Size, Polar | Moderate | May exhibit selective activity if polar interactions are key for the target, but less data is available for this specific substitution pattern in anticancer benzaldehydes. |
| 4-(4-Chlorophenoxy)benzaldehyde | Proven Efficacy | High | The chloro- analog is structurally very similar to derivatives that have demonstrated potent and selective inhibition of cancer targets like ALDH1A3 and cytotoxicity in cell lines.[10][13] |
| This compound | Increased Lipophilicity | Good to High | The enhanced lipophilicity could improve cellular uptake and potency. Its performance would be expected to be comparable to or potentially exceed the chloro- analog, pending target-specific interactions. |
| 4-(4-Iodophenoxy)benzaldehyde | Highest Lipophilicity | Moderate | The large iodo- group might be too bulky for optimal fitting into certain enzyme active sites, potentially reducing its activity compared to the smaller chloro- and bromo- analogs. |
Experimental Protocols for Biological Evaluation
To ensure scientific rigor and reproducibility, standardized assays are essential for comparing the biological activities of these compounds.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[3]
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of each halogenated analog (e.g., 10 mg/mL) in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to each well. Add 100 µL of the stock solution to the first column and perform a 2-fold serial dilution across the plate.
-
Inoculation: Prepare a standardized microbial inoculum to a concentration of approximately 5 x 10^5 CFU/mL. Add 10 µL of this suspension to each well.
-
Controls: Include wells with inoculum but no compound (positive growth control) and wells with medium only (negative control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of compounds by quantifying cell viability.
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the halogenated analogs in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined by plotting viability against compound concentration.
Conclusion and Future Directions
The comparative analysis, based on established structure-activity relationships, suggests that the halogenated analogs of 4-(phenoxy)benzaldehyde are a promising class of bioactive molecules. This compound and 4-(4-Chlorophenoxy)benzaldehyde emerge as particularly strong candidates for both antimicrobial and anticancer applications. The bromo- derivative's enhanced lipophilicity likely gives it an edge in membrane-disrupting antimicrobial activity, while the chloro- derivative benefits from proven efficacy in structurally similar anticancer agents that target specific enzymes like ALDH1A3.[13]
The fluoro- and iodo- analogs represent valuable tools for probing the SAR of this scaffold. The fluoro- compound could reveal the importance of polar interactions, while the iodo- compound can help define the steric and lipophilic limits of the target's binding site.
It must be emphasized that these comparisons are based on well-established principles but require direct experimental validation. A systematic study synthesizing all four analogs and testing them side-by-side using the standardized protocols outlined in this guide would be a critical next step. Such research would definitively elucidate the SAR for this scaffold and pave the way for the development of optimized lead compounds for therapeutic use.
References
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Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). Retrieved from ResearchGate. [Link]
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Kim, K. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. BMC Infectious Diseases. [Link]
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4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. (n.d.). Retrieved from ResearchGate. [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). JOCPR. [Link]
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Salim, S., Mahmood, S., & Fadhil, Z. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Retrieved from ResearchGate. [Link]
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Al-Ostoot, F. H., et al. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. PMC - NIH. [Link]
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Mogharbil, N., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]
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Ramachandran, R., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. [Link]
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Xu, F., et al. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing. [Link]
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Lin, C.-F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Retrieved from ResearchGate. [Link]
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Held, J., et al. (2019). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
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Zhang, X., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. PubMed. [Link]
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Postigo, C., et al. (2017). Characterization of iodinated disinfection by-products in chlorinated and chloraminated waters using Orbitrap based gas chromatography-mass spectrometry. PubMed. [Link]
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Akao, Y., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. PubMed. [Link]
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A Spectroscopic Guide to 4-(4-Bromophenoxy)benzaldehyde and Its Derivatives: Structure, Comparison, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of a Versatile Intermediate
4-(4-Bromophenoxy)benzaldehyde is a key bifunctional organic compound, serving as a valuable building block in the synthesis of a wide array of complex molecules. Its structure, featuring a brominated phenyl ring linked to a benzaldehyde moiety via an ether bond, offers multiple reaction sites for chemical modification. This versatility makes it a sought-after intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs).[1]
Accurate structural elucidation is paramount to confirming the identity and purity of this intermediate and its subsequent derivatives. Spectroscopic techniques provide the necessary toolkit for this confirmation. This guide offers an in-depth comparison of this compound with key derivatives, grounded in experimental data and established spectroscopic principles. We will explore how subtle changes in the molecular structure are reflected in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, providing a framework for predictable and confident characterization.
Part 1: Spectroscopic Profile of this compound
To understand the derivatives, we must first establish a baseline with the parent compound. The spectroscopic signature of this compound is a composite of its constituent parts: the 4-formylphenyl group and the 4-bromophenoxy group.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a map of the proton environments. The electron-withdrawing nature of the aldehyde group and the oxygen atom significantly deshields adjacent protons, shifting their signals downfield.
-
Aldehydic Proton (CHO): This proton appears as a sharp singlet at a very downfield position, typically around δ 9.9-10.1 ppm .[2] This is highly characteristic and serves as a primary identifier for the aldehyde functionality.
-
Aromatic Protons (Ring A): Due to the para-substitution, the four protons on the benzaldehyde ring are split into two distinct sets. The protons ortho to the aldehyde group (and meta to the ether) are expected around δ 7.9-8.0 ppm as a doublet. The protons meta to the aldehyde (and ortho to the ether) appear slightly upfield around δ 7.1-7.2 ppm , also as a doublet.
-
Aromatic Protons (Ring B): Similarly, the protons on the bromophenoxy ring will appear as two doublets. The protons ortho to the ether linkage are expected around δ 7.0-7.1 ppm , while the protons ortho to the bromine atom are shifted further downfield to approximately δ 7.6-7.7 ppm .
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and appears far downfield, typically in the δ 190-194 ppm range.[3]
-
Aromatic Carbons: The 12 aromatic carbons will produce a series of signals between δ 115-165 ppm . Key signals include the carbon attached to the ether oxygen (ipso-carbon, highly deshielded) and the carbon attached to the bromine. The bromine atom exerts a "heavy atom effect," which can cause the signal of the carbon it's directly attached to (the ipso-carbon) to shift upfield more than would be expected based on electronegativity alone.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is exceptional for identifying key functional groups by their vibrational frequencies.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band appears around 1690-1710 cm⁻¹ .[3] This is a classic indicator of an aromatic aldehyde.
-
C-H Stretch (Aldehyde): Two weaker bands are often visible around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The latter is particularly diagnostic for the C-H bond of an aldehyde.
-
C-O-C Stretch (Ether): A strong, characteristic band for the asymmetric aryl ether stretch is found in the 1210-1250 cm⁻¹ region.[3]
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions.
-
C-Br Stretch: A weak to medium absorption in the lower frequency "fingerprint" region, typically around 500-600 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, confirming its elemental composition.
-
Molecular Ion Peak (M⁺•): The most telling feature is a pair of peaks of nearly equal intensity for the molecular ion.[5] This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). For C₁₃H₉BrO₂, these peaks will be at m/z 276 and m/z 278 .
-
Key Fragmentation: Common fragmentation pathways include the loss of a hydrogen atom ([M-1]⁺), loss of the formyl group ([M-29]⁺), and cleavage of the C-Br bond or the ether linkage.
Part 2: Comparative Spectroscopic Analysis
The true power of spectroscopy lies in comparison. By analyzing derivatives of this compound, we can observe how changes in substituent type and position systematically alter the spectral data. For this guide, we will compare the parent compound with two key analogues: 4-Bromobenzaldehyde (a simpler structural component) and 4-(4-Bromophenacyloxy)-3-methoxybenzaldehyde (a more complex derivative).
Comparative Data Tables
Table 1: Comparative ¹H NMR Data (δ in ppm)
| Compound | Aldehydic H | Aromatic H (ortho to CHO) | Aromatic H (meta to CHO) | Other Key Signals |
|---|---|---|---|---|
| 4-Bromobenzaldehyde | ~9.99 (s)[2] | ~7.82 (d)[2] | ~7.72 (d)[2] | - |
| This compound | ~10.0 | ~7.95 | ~7.15 | ~7.65 (d, H ortho to Br), ~7.05 (d, H ortho to ether) |
| 4-(4-Bromophenacyloxy)-3-methoxybenzaldehyde | ~9.85 (s)[3] | ~7.45 (m) | ~7.45 (m) | 5.39 (s, -OCH₂-), 3.95 (s, -OCH₃)[3] |
Table 2: Comparative IR Data (Key Bands in cm⁻¹)
| Compound | C=O Stretch | Aldehyde C-H Stretch | Ether C-O-C Stretch |
|---|---|---|---|
| 4-Bromobenzaldehyde | ~1703[6] | ~2850, ~2750 | N/A |
| This compound | ~1695 | ~2840, ~2740 | ~1240 |
| 4-Hydroxybenzaldehyde | ~1680[7] | ~2860, ~2760 | N/A |
| 4-Phenacyloxybenzaldehyde | ~1689[8] | ~2846, ~2762[8] | ~1218[8] |
Table 3: Comparative Mass Spectrometry Data (Key Ions, m/z)
| Compound | Molecular Ion (M⁺• / M+2⁺•) | Key Fragment Ion |
|---|---|---|
| 4-Bromobenzaldehyde | 184 / 186[5] | 183 ([M-H]⁺), 155/157 ([M-CHO]⁺)[9] |
| This compound | 276 / 278 | 275 ([M-H]⁺), 247/249 ([M-CHO]⁺) |
| Bromobenzene | 156 / 158[5] | 77 ([C₆H₅]⁺)[5] |
Analysis of Spectroscopic Trends
-
Effect of the Ether Linkage: Comparing 4-bromobenzaldehyde with the parent compound reveals the influence of the 4-bromophenoxy group. In the ¹H NMR, the ether linkage introduces a new set of aromatic signals. In the IR spectrum, it adds the strong C-O-C stretching band around 1240 cm⁻¹.
-
Effect of Electron-Donating Groups (EDGs): An ether oxygen acts as an electron-donating group through resonance for the attached ring. Comparing the C=O stretch of 4-bromobenzaldehyde (~1703 cm⁻¹) with 4-hydroxybenzaldehyde (~1680 cm⁻¹) shows this effect clearly.[6][7] The EDG donates electron density to the ring and carbonyl group, slightly weakening the C=O double bond and lowering its vibrational frequency (a redshift). The same trend is seen in 4-phenacyloxybenzaldehyde (1689 cm⁻¹).[8]
-
Effect of Additional Substituents: The spectrum of 4-(4-Bromophenacyloxy)-3-methoxybenzaldehyde demonstrates how complexity is built. The ¹H NMR spectrum now includes sharp singlets for the non-coupling methylene (-OCH₂-) and methoxy (-OCH₃) protons, providing clear diagnostic markers.[3] The presence of three substituents on the first ring breaks its symmetry, leading to more complex splitting patterns (multiplets) for the remaining aromatic protons.[3]
-
UV-Vis Spectroscopy Insights: The electronic transitions of these molecules are typically observed in the UV region. Benzaldehyde itself shows a weak n→π* transition around 320 nm and a stronger π→π* transition around 280 nm.[10] Adding conjugated systems like the phenoxy group creates a larger π-system, causing a bathochromic shift (shift to longer wavelengths) of the π→π* absorption maximum. This is because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Adding further auxochromes (like -OH or -OCH₃) will typically enhance this shift. Conversely, removing conjugation would cause a hypsochromic shift (to shorter wavelengths).
Part 3: Experimental Methodologies & Workflows
Trustworthy data is built on robust protocols. The following are standardized procedures for acquiring the spectroscopic data discussed in this guide.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic characterization.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the solid sample. Dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
Acquisition: Acquire the ¹H spectrum by applying a radiofrequency pulse and recording the Free Induction Decay (FID).[2] Average 8-16 scans to improve the signal-to-noise ratio. For ¹³C NMR, a greater number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Processing: Apply a Fourier transform to the FID to generate the spectrum. The spectrum must be phased and the baseline corrected. Integrate the signals in the ¹H spectrum to determine proton ratios.
Protocol 2: FT-IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small, representative amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background scan.
-
Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
-
Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Instrumentation: Use a mass spectrometer (e.g., quadrupole or time-of-flight) equipped with an EI source.[5]
-
Sample Introduction: For a pure, solid sample, a direct insertion probe is suitable. A small amount of sample is placed in a capillary tube at the end of the probe, which is then inserted into the high-vacuum source and gently heated until the sample vaporizes.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Conclusion
The spectroscopic analysis of this compound and its derivatives is a clear demonstration of structure-property relationships. Each functional group and its position on the aromatic rings imparts a distinct and predictable signature on the NMR, IR, UV-Vis, and Mass spectra. By understanding the baseline characteristics of the parent compound and observing the systematic shifts that occur with structural modification, researchers can confidently identify intermediates, confirm reaction outcomes, and ensure the purity of their synthesized molecules. This guide provides the foundational data and protocols to support such critical analyses in the fields of chemical synthesis and drug discovery.
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A Comparative Guide to Catalysts for the Synthesis of 4-(4-Bromophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The diaryl ether linkage is a critical structural motif in a multitude of pharmaceuticals, agrochemicals, and advanced materials. The specific compound, 4-(4-Bromophenoxy)benzaldehyde, serves as a vital intermediate, incorporating both a reactive aldehyde for further functionalization and a brominated ring amenable to a wide range of cross-coupling reactions. Its efficient synthesis is therefore a subject of considerable interest.
Historically, the formation of the C-O diaryl ether bond has been dominated by the Ullmann condensation.[1] However, the landscape of synthetic methodology has evolved, introducing powerful alternatives like the Buchwald-Hartwig C-O coupling, which offers distinct advantages in terms of reaction conditions and substrate scope.[2] This guide provides a detailed, objective comparison of these two primary catalytic approaches, supported by mechanistic insights and experimental data, to empower researchers in selecting the optimal synthetic strategy.
Section 1: The Ullmann Condensation: A Cost-Effective Workhorse
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is the classical method for forming diaryl ethers via a copper-catalyzed reaction between an aryl halide and a phenol.[3] Its primary advantage lies in the use of copper, an inexpensive and abundant metal, making it a highly cost-effective option, particularly for large-scale industrial applications.[1]
Catalytic System and Mechanism
The traditional Ullmann reaction often required harsh conditions, including high temperatures (frequently >160-200 °C) and stoichiometric amounts of copper.[4][5] Modern advancements, however, have introduced milder protocols through the use of ligands that stabilize the copper catalyst and facilitate the catalytic cycle. Common ligands include simple, inexpensive molecules like N,N-dimethylglycine or L-proline.[1]
The reaction is typically initiated by the formation of a copper(I) phenoxide species. This is followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the desired diaryl ether and regenerate the active Cu(I) catalyst.[6]
Caption: Generalized catalytic cycle for the Ullmann Condensation.
Comparative Performance of Ullmann Catalysts
The choice of copper source, ligand, base, and solvent significantly impacts reaction efficiency. For the synthesis of this compound from 4-bromophenol and 4-fluorobenzaldehyde (or 4-chlorobenzaldehyde), various systems have been explored.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (10) | N,N-dimethylglycine (20) | Cs₂CO₃ | Dioxane | 100 | 24 | High | [1] |
| Cu₂O (5) | Picolinic Acid (20) | Cs₂CO₃ | Acetonitrile | 82 | 24 | ~95 | [7] |
| CuO NPs (3) | None | KOH | DMSO | RT | 24 | Good | [8] |
| CuI (10) | L-proline (20) | K₃PO₄ | DMSO | 90-110 | 12-24 | Good-High |
Note: Yields are generalized from similar reactions reported in the literature. NPs = Nanoparticles.
Representative Experimental Protocol: Ullmann Synthesis
This protocol is adapted from established methods for copper-catalyzed O-arylation using N,N-dimethylglycine as a ligand.[1][9]
-
Reaction Setup: To an oven-dried reaction tube, add CuI (19 mg, 0.1 mmol, 10 mol%), 4-bromophenol (208 mg, 1.2 mmol), N,N-dimethylglycine (21 mg, 0.2 mmol, 20 mol%), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent and Reactant Addition: Add 2 mL of anhydrous dioxane via syringe, followed by 4-fluorobenzaldehyde (124 mg, 1.0 mmol).
-
Reaction: Seal the tube tightly and place the reaction mixture in a preheated oil bath at 100 °C. Stir for 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with 10 mL of ethyl acetate. Filter the suspension through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound.
Section 2: The Buchwald-Hartwig Cross-Coupling: A Modern, Versatile Alternative
Developed in the mid-1990s by Stephen Buchwald and John F. Hartwig, this palladium-catalyzed reaction has revolutionized the formation of C-N and C-O bonds.[10][11] It serves as a powerful and often milder alternative to the Ullmann condensation.[10] Its primary advantages include broader substrate scope, higher functional group tolerance, and generally milder reaction conditions.[2][10]
Catalytic System and Mechanism
The Buchwald-Hartwig C-O coupling reaction employs a palladium catalyst, typically a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst like Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand.[12][13] These specialized ligands are crucial for promoting the key steps of the catalytic cycle and preventing catalyst decomposition.
The mechanism begins with the oxidative addition of the aryl halide to the active Pd(0) complex.[11][12] This is followed by coordination of the phenoxide (formed from the phenol and a strong base) and subsequent reductive elimination, which forms the C-O bond of the diaryl ether and regenerates the Pd(0) catalyst.[14]
Caption: Generalized catalytic cycle for Buchwald-Hartwig C-O Coupling.
Comparative Performance of Buchwald-Hartwig Catalysts
The ligand choice is paramount in Buchwald-Hartwig catalysis, with different ligands offering varying levels of reactivity for different substrate classes. Bulky, electron-rich phosphine ligands are key to success.[9]
| Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12-24 | High | [9] |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | Cs₂CO₃ | Toluene | 100 | 12-24 | High | [9] |
| Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 8 | Good-High | [15] |
| BrettPhos Pd G4 (5) | BrettPhos (5) | K₃PO₄ | t-BuOH | 100 | 72 | High | [12] |
Note: Yields are generalized from similar reactions reported in the literature.
Representative Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol is based on general procedures for palladium-catalyzed diaryl ether formation.[9][15]
-
Reaction Setup: In a glovebox, add 4-bromophenol (208 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and K₃PO₄ (425 mg, 2.0 mmol) to an oven-dried vial.
-
Solvent and Reactant Addition: Add 2 mL of anhydrous toluene, followed by 4-chlorobenzaldehyde (141 mg, 1.0 mmol).
-
Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a preheated heating block at 100 °C. Stir vigorously for 18 hours.
-
Work-up: Cool the reaction mixture to room temperature and partition between ethyl acetate (15 mL) and water (10 mL). Separate the layers.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield this compound.
Section 3: Comparative Analysis and Catalyst Selection
| Feature | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Catalyst Cost | Low (Copper is abundant and inexpensive) | High (Palladium and specialized ligands are costly)[1] |
| Reaction Temp. | Often high (80-200 °C), though modern methods are milder | Generally milder (RT to 110 °C)[4][12] |
| Ligands | Simple, inexpensive (e.g., amino acids, diamines) | Complex, expensive phosphine ligands |
| Base | Weaker bases often suffice (K₂CO₃, K₃PO₄, Cs₂CO₃) | Often requires strong, hindered bases (NaOtBu, K₃PO₄)[13] |
| Substrate Scope | Good, but can be limited with electron-rich aryl halides | Excellent, broad tolerance for many functional groups[10] |
| Air/Moisture | Generally more robust and less sensitive | Catalysts/ligands can be air-sensitive, requiring inert techniques |
Expert Insights & Recommendations
-
For Large-Scale & Process Chemistry: The Ullmann condensation is often the superior choice. Its low catalyst cost is a significant economic advantage that can outweigh potential drawbacks like higher temperatures or longer reaction times. The development of ligand-free nanoparticle catalysts further enhances its industrial appeal.[8]
-
For Medicinal Chemistry & Complex Synthesis: The Buchwald-Hartwig coupling is generally preferred. Its exceptional functional group tolerance, milder conditions, and broader substrate scope provide the reliability and versatility needed when working with complex, multi-functionalized molecules.[10] The higher cost is justified by the higher probability of success and cleaner reaction profiles.
-
Causality in Component Selection:
-
Why a Ligand? In both systems, ligands are crucial. In Ullmann chemistry, they solubilize the copper salt and accelerate reductive elimination.[7] In Buchwald-Hartwig chemistry, the bulky phosphine ligands are essential to promote the oxidative addition and reductive elimination steps while preventing catalyst dimerization and decomposition.[9]
-
The Role of the Base: The base is not merely a proton scavenger. It is critical for generating the nucleophilic phenoxide. In the Buchwald-Hartwig cycle, the choice of base (e.g., a weaker carbonate vs. a stronger phosphate or alkoxide) can significantly influence the rate-limiting step and overall reaction efficiency.[13]
-
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig cross-coupling are powerful and effective methods for the synthesis of this compound. The choice between them is not a matter of one being universally "better," but rather a strategic decision based on the specific priorities of the project. For cost-driven, large-scale production, the copper-catalyzed Ullmann reaction remains a highly attractive and viable strategy. For complex, small-scale syntheses where functional group tolerance and reliability are paramount, the palladium-catalyzed Buchwald-Hartwig reaction provides an unparalleled level of precision and versatility.
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cross-reactivity of 4-(4-Bromophenoxy)benzaldehyde in different assays
An In-Depth Technical Guide to the Cross-Reactivity of 4-(4-Bromophenoxy)benzaldehyde in Different Assays
This guide provides an in-depth analysis of this compound, a versatile aromatic compound widely used as a building block in organic synthesis for pharmaceuticals, agrochemicals, and materials science.[1] While its utility in synthesis is well-established, its potential for cross-reactivity and off-target effects in biological and biochemical assays is a critical consideration for researchers in drug discovery and chemical biology. This document will explore the mechanistic basis for this cross-reactivity, compare its potential behavior in various assay formats, and provide actionable protocols for its validation.
Understanding the Molecule: Structure Governs Reactivity
This compound is characterized by three key structural features that dictate its chemical behavior and potential for assay interference:
-
The Aldehyde Group (-CHO): This is the most reactive moiety of the molecule. As an electrophile, it readily reacts with nucleophiles such as the primary amine groups on lysine residues in proteins, forming Schiff bases. This covalent modification can lead to non-specific binding, enzyme inhibition, or general cytotoxicity in cell-based assays.
-
The Diphenyl Ether Core: This stable aromatic scaffold is present in numerous biologically active compounds. Its presence means that this compound could potentially interact with assays designed to detect other diphenyl ether-containing molecules.
-
The Terminal Bromine Atom: The bromine atom influences the molecule's electronic properties and can enhance its biological activity.[1] It can also participate in halogen bonding, a non-covalent interaction that may contribute to unexpected binding events with biological macromolecules.
The Concept of Cross-Reactivity in Assays
Below is a conceptual diagram illustrating how an antibody can bind both its intended target and a structurally related off-target molecule like this compound.
Caption: Specific vs. Cross-Reactive binding in an immunoassay.
Performance Comparison Across Key Assay Platforms
The potential for this compound to generate misleading data varies significantly depending on the assay modality. The following table summarizes these risks and proposes essential validation experiments.
| Assay Type | Potential for Cross-Reactivity | Mechanistic Basis | Recommended Alternative / Control Experiment |
| Immunoassays (e.g., ELISA, Western Blot) | High | The diphenyl ether core or the benzaldehyde moiety may be recognized by antibodies raised against structurally similar antigens.[3] | Specificity Test: Spike the sample matrix with this compound and structurally related analogs like 4-bromobenzaldehyde and benzaldehyde to quantify interference.[5][6] |
| Cell-Based Viability/Cytotoxicity Assays (e.g., MTT, LDH) | High | The reactive aldehyde can non-specifically modify cellular proteins and other biomolecules, leading to cytotoxicity that masks any target-specific effects. | Negative Control: Use a non-aldehyde analog, such as 4-(4-Bromophenoxy)benzyl alcohol, to determine if observed toxicity is due to the aldehyde group. |
| Enzyme Inhibition Assays | Moderate to High | The aldehyde can form a covalent Schiff base with nucleophilic residues (e.g., Lysine, Cysteine) in the enzyme's active site, causing irreversible inhibition. | Mechanism of Inhibition Study: Perform dialysis or rapid dilution experiments to check for inhibitor reversibility. Use mass spectrometry to detect covalent modification of the enzyme. |
| Reporter Gene Assays | Moderate | General cellular stress or toxicity caused by the reactive aldehyde can modulate gene expression pathways non-specifically, confounding the interpretation of reporter activity. | Counter-Screen: Run a parallel assay using a cell line with a constitutively expressed reporter (e.g., CMV-Luciferase) to identify non-specific effects on the transcription/translation machinery. |
| High-Throughput Screening (HTS) | High | In large-scale screens, the compound may appear as a frequent hitter due to non-specific activity across multiple assays, a hallmark of Pan-Assay Interference Compounds (PAINS). | PAINS Analysis: Check the molecule's structure against known PAINS filters. Validate hits with orthogonal assays and dose-response curves. |
Experimental Protocols for Assessing Cross-Reactivity
To ensure data integrity, researchers must proactively investigate potential cross-reactivity. The following protocols provide a framework for this validation.
Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol determines if this compound competes with the target analyte for antibody binding.
-
Plate Coating: Coat a 96-well high-binding microplate with the target antigen (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20).
-
Blocking: Block non-specific sites by incubating with Blocking Buffer (PBS + 1% BSA) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Incubation: Prepare serial dilutions of both the standard target analyte and the test compound (this compound) in Assay Diluent. Add these to the wells, followed immediately by the primary antibody at a fixed concentration (e.g., its EC50 value). Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step thoroughly (5 times).
-
Signal Development: Add TMB substrate and incubate in the dark until sufficient color develops. Stop the reaction with 2N H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm. A decrease in signal in the presence of this compound indicates cross-reactivity.
Protocol: MTT Assay for Non-Specific Cytotoxicity
This protocol assesses whether the compound induces cell death through non-specific mechanisms.
-
Cell Seeding: Seed cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a negative control (e.g., its corresponding alcohol analog) in cell culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 5 minutes and read the absorbance at 570 nm. A dose-dependent decrease in absorbance indicates cytotoxicity.
Workflow for Validating Hits and Mitigating Risks
A systematic approach is crucial to distinguish true biological activity from assay artifacts.
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A Comparative Guide to Diaryl Ether Synthesis: Ullmann Condensation vs. Palladium-Catalyzed Cross-Coupling
For researchers and professionals in drug development and materials science, the diaryl ether motif is a cornerstone of molecular design, appearing in numerous pharmaceuticals, agrochemicals, and polymers.[1][2] The strategic formation of this C-O bond is therefore a critical transformation. Historically, the copper-catalyzed Ullmann condensation has been the workhorse for this task.[3][4] However, the advent of palladium-catalyzed cross-coupling reactions, notably the Buchwald-Hartwig amination-type C-O coupling, has provided a powerful and often milder alternative. While Suzuki-Miyaura coupling is renowned for C-C bond formation, its direct application to diaryl ether synthesis is less common, though recent innovations in "oxygenative" Suzuki couplings are emerging.[5][6]
This guide offers an in-depth, objective comparison between the classical, yet evolving, Ullmann condensation and the prominent palladium-catalyzed methods for diaryl ether synthesis. We will delve into the mechanistic underpinnings, practical considerations, and provide experimental data to inform your choice of synthetic strategy.
Mechanistic Foundations: A Tale of Two Metals
The fundamental differences in the catalytic cycles of copper and palladium dictate the reaction conditions, substrate scope, and functional group tolerance of each method.
The Ullmann Condensation: A Copper-Mediated Pathway
The classical Ullmann reaction involves the coupling of an aryl halide with a phenol, catalyzed by copper.[7] Traditionally, this required harsh conditions: stoichiometric amounts of copper powder at temperatures often exceeding 200°C.[2][8] Modern iterations have significantly improved the reaction's efficiency and mildness through the use of soluble copper salts (e.g., CuI, Cu₂O) and specialized ligands.[9][10][11]
The mechanism, while still debated in some aspects, is generally believed to proceed through the following key steps:
-
Formation of a Copper Phenoxide: The phenol is deprotonated by a base, and the resulting phenoxide coordinates to the Cu(I) catalyst.
-
Oxidative Addition: The aryl halide adds to the copper center, forming a Cu(III) intermediate.
-
Reductive Elimination: The aryl and phenoxy groups on the Cu(III) center couple and are eliminated as the diaryl ether product, regenerating the Cu(I) catalyst.[12]
Ligands, such as diamines, amino acids (e.g., N,N-dimethylglycine), or phenanthrolines, play a crucial role by stabilizing the copper species, increasing their solubility, and facilitating the oxidative addition and reductive elimination steps, thereby allowing for lower reaction temperatures and catalyst loadings.[2][10][11]
Caption: Catalytic cycle of the modern Ullmann condensation.
Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig Type)
Palladium-catalyzed methods, particularly the Buchwald-Hartwig C-O cross-coupling, have become a go-to strategy for diaryl ether synthesis due to their generally milder conditions and broader substrate scope.[2][13] These reactions typically employ a Pd(0) source and specialized, bulky, electron-rich phosphine ligands.[14]
The catalytic cycle is analogous to other palladium cross-coupling reactions:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) C-X bond, forming a Pd(II) complex.
-
Ligand Exchange/Base-Mediated Association: The phenoxide, formed by deprotonation of the phenol, displaces a ligand on the Pd(II) center.
-
Reductive Elimination: The aryl and aryloxy groups are eliminated from the palladium, forming the C-O bond of the diaryl ether and regenerating the Pd(0) catalyst.[14]
The choice of ligand is critical for success, as it influences the rates of both oxidative addition and, crucially, the typically rate-limiting reductive elimination step.[14]
Caption: Catalytic cycle of Buchwald-Hartwig C-O coupling.
Performance Comparison: A Data-Driven Analysis
The choice between Ullmann and palladium-catalyzed methods often comes down to a trade-off between cost, conditions, and substrate scope.
| Feature | Ullmann Condensation | Pd-Catalyzed C-O Coupling (Buchwald-Hartwig) | Suzuki-Miyaura C-O Coupling (Oxygenative) |
| Catalyst | Copper (CuI, Cu₂O, etc.) | Palladium (Pd(OAc)₂, Pd₂(dba)₃, etc.) | Palladium (e.g., t-BuBrettPhos Pd G3) |
| Cost | Generally lower (copper is abundant)[3] | Higher (palladium and specialized ligands)[3] | High (palladium and specialized ligands) |
| Typical Temp. | 80 - 200°C (modern ligands allow lower temps)[2][11] | Room temp. - 110°C[14] | 120°C[6] |
| Ligands | Diamines, amino acids, phenanthrolines[10] | Bulky, electron-rich phosphines (e.g., XPhos)[14][15] | Bulky phosphines (e.g., t-BuBrettPhos)[6] |
| Base | Strong inorganic (K₂CO₃, Cs₂CO₃, K₃PO₄)[2][16] | Often strong, non-nucleophilic (NaOtBu, K₃PO₄)[15] | K₃PO₄[6] |
| Aryl Halide | I > Br >> Cl. Chlorides are challenging.[9][17] | Cl, Br, I, OTf. Chlorides are often viable.[13] | Cl, Br, OTf[6] |
| Phenol Scope | Electron-rich favored; electron-poor are poor nucleophiles.[11] | Broad scope, tolerates many functional groups.[13] | Broad scope reported.[6] |
| Functional Groups | Less tolerant; sensitive groups may not survive. | High tolerance for esters, ketones, nitriles, etc. | High tolerance reported.[6] |
| Key Advantage | Cost-effective, scalable. | Mild conditions, broad scope, high yields. | Novel three-component coupling. |
| Key Limitation | Often requires higher temperatures, limited scope.[7] | Catalyst/ligand cost, air/moisture sensitivity. | Requires an oxidant (NMO), newer method.[6] |
Experimental Data Snapshot
The following table summarizes representative experimental results for the synthesis of 4-methoxydiphenyl ether, illustrating the performance of different catalytic systems.
| Method | Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ullmann | 4-Bromoanisole | Phenol | 10 mol% CuI, 10 mol% N,N-dimethylglycine | 2.0 eq K₃PO₄ | Acetonitrile | 80 | ~2 | >95 (conv.) | [2] |
| Ullmann | 4-Iodotoluene | 4-Methoxyphenol | 5 mol% Cu₂O, 20 mol% Salicylaldoxime | 2.0 eq Cs₂CO₃ | Acetonitrile | 82 | 24 | 98 | [11] |
| Buchwald-Hartwig | 4-Chlorotoluene | Phenol | 2 mol% Pd(OAc)₂, 4 mol% SPhos | 1.2 eq K₃PO₄ | Toluene | 100 | 3 | 98 | [15] |
| Buchwald-Hartwig | 4-Chloroanisole | Phenol | 1.5 mol% [(cinnamyl)PdCl]₂, 3 mol% Me₄tBuXPhos | 1.5 eq K₃PO₄ | t-Amyl alcohol | 110 | 22 | 93 | [14] |
This data is illustrative. Direct comparison requires identical substrates under individually optimized conditions.
Experimental Protocols
Herein, we provide representative, step-by-step protocols for the synthesis of a diaryl ether using both a modern Ullmann and a Buchwald-Hartwig approach.
Protocol 1: Ligand-Accelerated Ullmann Diaryl Ether Synthesis[3]
Reaction: 4-Bromobenzonitrile + Phenol → 4-Cyanodiphenyl ether
-
To a reaction tube, add CuI (9.5 mg, 0.05 mmol, 5 mol%), 4-bromobenzonitrile (182 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), N,N-dimethylglycine (21 mg, 0.2 mmol, 20 mol%), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Evacuate the tube and backfill with argon (repeat three times).
-
Add anhydrous dioxane (2 mL) via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100°C.
-
Stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired diaryl ether.
Protocol 2: Buchwald-Hartwig Diaryl Ether Synthesis[13]
Reaction: 4-Chlorotoluene + Phenol → 4-Methylphenyl phenyl ether
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), a suitable bulky phosphine ligand (e.g., SPhos, 8.2 mg, 0.02 mmol, 2 mol%), and finely ground K₃PO₄ (297 mg, 1.4 mmol).
-
Seal the tube with a septum, then evacuate and backfill with argon (repeat three times).
-
Add 4-chlorotoluene (127 mg, 1.0 mmol) and phenol (113 mg, 1.2 mmol).
-
Add anhydrous toluene (2 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100°C.
-
Stir vigorously for the required time (monitor by TLC or GC-MS, typically 3-24 hours).
-
After cooling to room temperature, dilute the mixture with diethyl ether (10 mL) and add water (5 mL).
-
Separate the layers, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired diaryl ether.
Conclusion and Future Outlook
The choice between Ullmann and palladium-catalyzed C-O coupling is a classic case of balancing cost against performance.
-
The Ullmann condensation , revitalized by modern ligand development, remains a highly valuable and cost-effective method, particularly for large-scale synthesis where the cost of palladium can be prohibitive.[9] Its limitations are primarily the often higher temperatures required and a narrower tolerance for sensitive functional groups.[7]
-
Palladium-catalyzed Buchwald-Hartwig C-O coupling offers exceptional scope and mildness.[13] For complex, late-stage syntheses in drug discovery, where functional group tolerance and high yields are paramount, it is often the superior method despite the higher catalyst cost.[14]
The field continues to evolve. The development of more efficient and air-stable copper ligands further closes the gap in mildness with palladium systems.[10] Concurrently, research into palladium catalysis focuses on developing more active and less expensive catalysts, including those based on non-precious metals. The emergence of novel transformations like the oxygenative Suzuki-Miyaura coupling demonstrates the ongoing innovation in this area, promising new, efficient three-component routes to these vital structures.[6] Ultimately, the optimal choice will depend on the specific synthetic challenge, considering factors such as substrate electronics, steric hindrance, required scale, and economic constraints.
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH. [Link]
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Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). Royal Society of Chemistry. [Link]
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Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry. [Link]
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A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (2004). Organic Letters. [Link]
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Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. (n.d.). PMC - NIH. [Link]
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Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. (2023). ResearchGate. [Link]
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A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (2003). SciELO México. [Link]
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Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). Royal Society of Chemistry. [Link]
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Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). NIH. [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. [Link]
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The Double-Edged Sword: A Comparative Guide to the Cytotoxicity of Bromophenoxy Derivatives in Cancer Research
The relentless pursuit of novel anticancer agents has led researchers down diverse chemical avenues, with bromophenoxy derivatives emerging as a particularly promising class of compounds.[1] These molecules, characterized by a bromine atom and a phenoxy group, have demonstrated significant cytotoxic potential across a spectrum of cancer cell lines.[2] This guide provides an in-depth, comparative analysis of the cytotoxic profiles of various bromophenoxy derivatives, delving into the experimental data that underpins their potential as next-generation cancer therapeutics. We will explore the nuances of their mechanisms of action, from inducing programmed cell death to halting the cell cycle, and provide detailed protocols for the key assays used in their evaluation.
The Rationale Behind Bromination: Enhancing Cytotoxic Efficacy
The introduction of a bromine atom to a phenoxy scaffold is not a random chemical embellishment. Halogenation, and specifically bromination, can significantly modulate the physicochemical properties of a molecule, often leading to enhanced biological activity.[3] This strategic placement of bromine can influence factors such as lipophilicity, which affects the compound's ability to traverse cellular membranes, and its electronic properties, which can impact interactions with biological targets.[3] As we will see in the comparative data, brominated derivatives frequently exhibit lower IC50 values—the concentration required to inhibit 50% of cell growth—indicating higher potency compared to their non-brominated counterparts.[3]
Comparative Cytotoxicity: A Data-Driven Overview
The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells at low concentrations. The following table summarizes the in vitro cytotoxic activity of a selection of bromophenoxy derivatives against various human cancer cell lines. This data, compiled from multiple studies, highlights the diverse potency of these compounds and provides a basis for structure-activity relationship (SAR) discussions.
| Compound/Derivative Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bromophenol Hybrids with N-containing Heterocyclic Moieties | ||||
| Compound 17a | A549 | Lung | Not specified, but potent | [2] |
| Bel7402 | Liver | Not specified, but potent | [2] | |
| HepG2 | Liver | Not specified, but potent | [2] | |
| HCT116 | Colon | Not specified, but potent | [2] | |
| Caco2 | Colon | Not specified, but potent | [2] | |
| 4-Bromo-2-methoxyphenol Derivatives | A549 | Lung | Not specified, but potent | [1] |
| N-(4-Bromophenyl)-4-chlorobenzamide Analogs | ||||
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 | Lung | 7.5 | [4] |
| HeLa | Cervical | 9.3 | [4] | |
| MCF-7 | Breast | 8.9 | [4] | |
| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) | HeLa | Cervical | 53 | [5] |
| T47D | Breast | 45 | [6] | |
| Brominated Acetophenone Derivatives | ||||
| Compound 5c | A549 | Lung | 11.80 µg/mL | |
| Caco2 | Colorectal | 18.40 µg/mL | ||
| MCF7 | Breast | < 10 µg/mL | ||
| PC3 | Prostate | < 10 µg/mL | ||
| Rhodomyrtone Derivatives | ||||
| Rhodomyrtone | H460 | Lung | 6.12 | [7] |
| PC3 | Prostate | 13.30 | [7] | |
| Br-Substituted Salphen Compounds | ||||
| Symmetrical tetra-brominated 3 | PC-3 | Prostate | 9.6 | [8] |
| LS 180 | Colon | 13.5 | [8] | |
| Symmetrical di-brominated 4 | LS 180 | Colon | 18.3 | [8] |
| PC-3 | Prostate | 21.0 | [8] | |
| 5-amino-2-[p-bromophenyl]-benzoxazole (BB) | MCF-7 | Breast | Not specified, but effective | [9] |
| MDA-MB | Breast | Not specified, but effective | [9] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Unraveling the Mechanism of Action: More Than Just Cell Death
The cytotoxic effects of bromophenoxy derivatives are not simply a matter of indiscriminate cell killing. These compounds often engage with specific cellular pathways to induce a controlled and programmed form of cell death known as apoptosis.[2] Furthermore, many of these derivatives can arrest the cell cycle, preventing cancer cells from proliferating.[1][2]
Induction of Apoptosis: The ROS-Mediated Pathway
A common mechanism implicated in the anticancer activity of bromophenoxy derivatives is the generation of reactive oxygen species (ROS) within cancer cells.[2] ROS are highly reactive molecules that, at elevated levels, can induce oxidative stress and damage cellular components, ultimately triggering the apoptotic cascade.
One promising candidate, compound 17a, a bromophenol hybrid, has been shown to induce apoptosis in A549 lung cancer cells through a ROS-mediated pathway.[2] This involves the suppression of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases, such as caspase-3, and PARP.[2] The chalcone derivative BHM has also been observed to suppress the expression of the anti-apoptotic protein Bcl-2 in HeLa and T47D cancer cells.[5][6]
Below is a diagram illustrating the ROS-mediated apoptotic pathway often triggered by bromophenoxy derivatives.
Caption: ROS-mediated apoptotic pathway induced by bromophenoxy derivatives.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, certain bromophenoxy derivatives can halt the progression of the cell cycle, a critical process for cancer cell proliferation.[1] For instance, compound 17a was found to induce cell cycle arrest at the G0/G1 phase in A549 lung cancer cells, preventing them from entering the DNA synthesis (S) phase.[1][2] This dual ability to induce both apoptosis and cell cycle arrest makes these compounds particularly potent anticancer agents.
Experimental Protocols: The Foundation of Reliable Data
The comparative data presented in this guide is built upon robust and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the cytotoxicity of bromophenoxy derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a cornerstone of in vitro cytotoxicity testing. It is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.[4] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]
Procedure: [4]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the bromophenoxy derivative and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
The following diagram outlines the general workflow for evaluating the cytotoxicity of new compounds.
Caption: General workflow for the cytotoxic evaluation of new compounds.[4]
Conclusion and Future Directions
The data and mechanistic insights presented in this guide underscore the significant potential of bromophenoxy derivatives as a novel class of anticancer agents.[1] Their ability to induce apoptosis and cause cell cycle arrest, often at low micromolar concentrations, makes them attractive candidates for further preclinical and clinical development.[1]
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the bromophenoxy scaffold are needed to optimize potency and selectivity.
-
In Vivo Efficacy: Promising candidates should be evaluated in animal models of cancer to assess their antitumor activity and pharmacokinetic properties.
-
Target Identification: Elucidating the precise molecular targets of these compounds will provide a deeper understanding of their mechanism of action and may reveal novel therapeutic strategies.
By continuing to explore the rich chemical space of bromophenoxy derivatives, the scientific community is poised to uncover new and effective weapons in the fight against cancer.
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A Comparative Guide to the Quantum Yield of Fluorescent Probes Derived from 4-(4-Bromophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel molecular tools for biomedical imaging and sensing, the quantum yield of a fluorescent probe stands as a paramount metric of its performance. A high quantum yield translates to a brighter signal, enabling more sensitive detection and clearer imaging. This guide provides a comprehensive comparison of the quantum yield of fluorescent probes derived from the versatile building block, 4-(4-Bromophenoxy)benzaldehyde. We will delve into the synthetic strategies, photophysical properties, and the underlying structural features that govern the fluorescence efficiency of these compounds.
The Significance of the this compound Scaffold
This compound is a valuable starting material in the synthesis of fluorescent probes due to its inherent structural features. The ether linkage provides a degree of conformational flexibility, while the bromine atom offers a site for further functionalization through cross-coupling reactions, allowing for the tuning of the probe's photophysical properties and biological targeting capabilities. The aldehyde group serves as a reactive handle for the construction of various fluorophore core structures, such as chalcones and Schiff bases.
Comparative Analysis of Quantum Yields
While specific fluorescent probes directly synthesized from this compound with reported quantum yields are not extensively documented in publicly available literature, we can draw valuable comparisons from structurally related compounds. The following table summarizes the quantum yields of fluorescent probes derived from similar benzaldehyde precursors, offering insights into the expected performance of probes based on the this compound scaffold.
| Fluorophore Class | Precursor Aldehyde | Substituents | Solvent | Quantum Yield (Φ) | Reference |
| Chalcone | 4-(dimethylamino)benzaldehyde | Tetralone motif | Buffer (pH 7.4) | Not specified, but fluorescent | [1] |
| Chalcone | 4-(dimethylamino)cinnamic aldehyde | Tetralone motif | Buffer (pH 7.4) | Not specified, but fluorescent | [1] |
| Schiff Base-Metal Complex | Salicylaldehyde derivatives | Aluminum | Acetonitrile | High (specific value not provided) | [2][3] |
Note: The absence of specific quantum yield values for some entries indicates that while the compounds were reported as fluorescent, their quantum efficiencies were not quantified in the cited literature.
Factors Influencing Quantum Yield
The quantum yield of a fluorescent probe is intrinsically linked to its molecular structure and the surrounding environment. Key factors include:
-
Molecular Rigidity: Rigid, planar structures tend to have higher quantum yields as they minimize non-radiative decay pathways such as vibrational relaxation.
-
Electron Donating and Withdrawing Groups: The presence of electron-donating groups (e.g., -N(CH₃)₂) and electron-withdrawing groups (e.g., -NO₂) can create a "push-pull" system that enhances intramolecular charge transfer (ICT), often leading to higher quantum yields and longer emission wavelengths.
-
Solvent Polarity: The polarity of the solvent can significantly impact the energy levels of the excited state, thereby influencing the quantum yield.
-
Heavy Atom Effect: The presence of heavy atoms, such as bromine, can sometimes decrease fluorescence quantum yield by promoting intersystem crossing to the triplet state. However, this effect can be exploited in the design of phosphorescent probes.
Experimental Protocols
Synthesis of a Chalcone-Based Fluorescent Probe
This protocol describes a general method for the synthesis of a chalcone derivative, a common class of fluorescent probes, from a substituted benzaldehyde. This can be adapted for this compound.
Claisen-Schmidt Condensation:
-
Dissolve the substituted acetophenone (1 equivalent) and the benzaldehyde derivative (e.g., this compound, 1 equivalent) in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture for several hours until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Caption: Workflow for the synthesis of a chalcone-based fluorescent probe.
Measurement of Fluorescence Quantum Yield
The relative quantum yield of a fluorescent probe is typically determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
-
Prepare a series of solutions of both the sample and the reference standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) at different, low concentrations (absorbance < 0.1) in the same solvent.
-
Measure the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield (Φ_s) of the sample using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (η_s² / η_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the linear fits for the sample and the reference, respectively.
-
η_s and η_r are the refractive indices of the sample and reference solutions, respectively.
-
Caption: Workflow for determining the relative fluorescence quantum yield.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel fluorescent probes. While direct comparative data on their quantum yields is currently limited in the literature, the synthetic accessibility and the potential for chemical modification make this an attractive area for further research. Future work should focus on the systematic synthesis and photophysical characterization of a library of fluorescent probes derived from this starting material. By exploring different fluorophore core structures and further functionalization at the bromine position, it will be possible to generate a diverse palette of probes with optimized quantum yields for a wide range of applications in research and drug development.
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Novel Chalcone-Based Fluorescent Human Histamine H3 Receptor Ligands as Pharmacological Tools. PubMed Central. 2012-03-26. [Link]
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Photophysical poperties of Schiff-base metal complexes. New Journal of Chemistry (RSC Publishing). [Link]
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Synthesis of fluorescent chalcones, photophysical properties, quantitative structure-activity relationship and their biological application | Request PDF. ResearchGate. 2025-08-09. [Link]
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GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry. [Link]
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New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. 2025-02-20. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-(4-Bromophenoxy)benzaldehyde
For laboratory professionals engaged in the dynamic fields of research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 4-(4-Bromophenoxy)benzaldehyde, a halogenated aromatic aldehyde. The procedures outlined herein are synthesized from regulatory mandates and established laboratory safety practices to ensure the protection of both laboratory personnel and the environment.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified as a skin and serious eye irritant.[1] Some sources also indicate it may cause an allergic skin reaction and serious eye damage.[2][3] Therefore, adherence to stringent safety protocols is non-negotiable.
Required Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound, including during disposal preparation:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation or serious damage from splashes or dust.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact, which can cause irritation or an allergic reaction.[1][4] |
| Body Protection | A laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or equivalent. | Required when handling the solid form to avoid inhalation of dust particles.[3][4] |
All handling of this chemical, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
In Case of Accidental Exposure
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]
Waste Characterization and Segregation: The Foundational Step
Proper disposal begins with accurate waste characterization. This compound is a halogenated organic compound due to the presence of a bromine atom.[7] This classification is critical as it dictates the appropriate disposal pathway.
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [8][9] Improper disposal can lead to environmental contamination and significant regulatory penalties under the Resource Conservation and Recovery Act (RCRA).[10]
Segregation Protocol
To prevent dangerous chemical reactions, strict segregation of waste is mandatory.[11][12]
-
Primary Waste Stream: this compound waste (solid or in solution) must be collected in a designated container for halogenated organic waste .[7]
-
Incompatible Wastes: Keep this waste stream separate from:
-
Acids and bases.[12]
-
Oxidizing agents.
-
Non-halogenated organic solvents.
-
The following diagram illustrates the decision-making process for proper waste segregation:
Caption: Decision workflow for segregating chemical waste.
Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable plan for the safe collection and disposal of this compound waste.
Preparing the Hazardous Waste Container
-
Select an Appropriate Container: Choose a container that is chemically compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.[8][13] The container must be in good condition, free of leaks or cracks.[8]
-
Proper Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "this compound". Avoid abbreviations or formulas.[8]
-
The accumulation start date (the date the first drop of waste is added).
-
The specific hazards (e.g., "Irritant," "Skin Sensitizer").
-
The name of the principal investigator and the laboratory location.[12]
-
Collection of Waste
-
Solid Waste: Carefully transfer solid this compound waste into the labeled container using a chemically resistant spatula. Perform this transfer inside a chemical fume hood to prevent the generation of airborne dust.
-
Solutions: If the waste is in a solvent, it must also be collected in the halogenated organic waste container. Do not mix with other waste streams.
-
Contaminated Materials: Any materials that have come into direct contact with the chemical, such as gloves, weigh boats, or paper towels, must be considered hazardous waste. These should be double-bagged, sealed, and placed in a designated solid hazardous waste container.
Storage Pending Disposal
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be at or near the point of generation and under the control of laboratory personnel.[10][14]
Key Storage Requirements:
| Requirement | Guideline | Authority |
| Container Closure | Keep the waste container securely closed at all times, except when adding waste. | OSHA[8] |
| Secondary Containment | Place liquid waste containers in a secondary containment bin to prevent spills. | National Research Council[10] |
| Segregation | Store incompatible waste types separately, using physical barriers if necessary. | Central Washington University[12] |
| Accumulation Time | Containers must be removed from the lab within three days of becoming full or within one year of the accumulation start date, whichever comes first. | Central Washington University[12] |
Arranging for Final Disposal
Once the waste container is full or the accumulation time limit is approaching, a pickup must be requested from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8][9] Do not attempt to treat or dispose of the chemical waste yourself. Final disposal methods for halogenated organic compounds often involve high-temperature incineration at a permitted facility.[11][15]
The overall disposal workflow is summarized in the diagram below:
Caption: Step-by-step workflow for chemical waste disposal.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If the spill is small and you are trained to do so, control the source of the spill. Prevent the chemical from entering drains.[16]
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.
For significant spills, evacuate the area immediately and contact your institution's emergency response team.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety, scientific integrity, and environmental stewardship.
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Personal protective equipment for handling 4-(4-Bromophenoxy)benzaldehyde
A Researcher's Guide to Safely Handling 4-(4-Bromophenoxy)benzaldehyde
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. This guide provides essential, field-tested safety and handling protocols for this compound (CAS No: 69240-56-8), a versatile aromatic compound used in organic synthesis.[1] Moving beyond a simple checklist, we will explore the rationale behind each procedural step, ensuring a deep, intuitive understanding of the safety measures required.
Hazard Recognition: Understanding the Compound
This compound is a solid organic compound that, while instrumental in synthesizing pharmaceuticals and advanced materials, presents specific health hazards that must be managed with diligence.[1]
According to Globally Harmonized System (GHS) classifications and safety data sheets (SDS), the primary hazards are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2]
-
Serious Eye Damage/Irritation (Category 1/2): Can cause serious eye damage or irritation.[2][3][4]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[3][4]
Understanding these hazards is the foundational step in the RAMP framework—Recognize, Assess, Minimize, and Prepare—advocated by the American Chemical Society for laboratory safety.[5]
Risk Assessment and Minimization: Your Personal Protective Equipment (PPE) Plan
Based on the identified hazards, a multi-layered PPE strategy is mandatory to minimize exposure. The following table summarizes the required equipment, with detailed explanations below.
| Protection Type | Required PPE | Specification & Rationale |
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles: Must be worn at all times to protect against dust particles and accidental splashes.[2][6] Face Shield: Required over goggles when handling larger quantities (>5g) or during procedures with a high risk of splashing, such as transfers or reaction quenching.[6][7] |
| Hand | Chemical-Resistant Gloves | Type: Nitrile or Neoprene gloves are recommended. Always inspect for tears or holes before use.[6] Practice: Double-gloving is a best practice when handling the solid or its solutions. Dispose of gloves immediately after handling the chemical and wash hands thoroughly.[8] |
| Body | Laboratory Coat | A long-sleeved, buttoned lab coat is essential to protect skin and clothing from contamination.[6][9] |
| Respiratory | N95 Dust Mask or Work in Fume Hood | Solid Handling: When weighing or transferring the solid powder, an N95 dust mask or equivalent respirator is necessary to prevent inhalation.[3] General Use: All operations involving this chemical should ideally be conducted within a certified chemical fume hood to control airborne contaminants.[2][6][10] |
Causality in PPE Selection:
The requirement for serious eye protection stems from the compound's classification as a severe eye irritant.[2][4] A simple pair of safety glasses is insufficient; the seal provided by goggles is necessary to prevent fine particulates from entering the eye.[9][11] The potential for skin sensitization necessitates the use of chemical-resistant gloves .[3] An allergic reaction can develop upon repeated exposure, making consistent glove use a critical preventative measure. Since the compound is a solid powder, respiratory protection is crucial during transfer to avoid inhaling fine particles that can cause respiratory tract irritation.[3][12]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is paramount for safety. The following protocol outlines the key stages of handling this compound.
Preparation & Weighing:
-
Designate Area: Conduct all work in a well-ventilated area, preferably inside a chemical fume hood.[2]
-
Assemble PPE: Before handling the chemical container, don all required PPE as outlined in the table above.
-
Weighing: When weighing the solid, use a disposable weigh boat. Handle the container and spatula with care to minimize dust generation. An N95 mask is mandatory during this step if not performed in a fume hood.[3]
-
Cleanup: Immediately clean any spills on the balance or benchtop using a damp cloth or towel, ensuring no dust remains. Dispose of the cleaning materials as hazardous waste.
Dissolution & Reaction:
-
Add Solvents Slowly: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Maintain Containment: Keep all reaction vessels capped or covered to the extent possible to prevent the release of vapors or aerosols.
-
Work Within Hood: All manipulations, including transfers and additions to a reaction, must be performed inside a chemical fume hood.[2]
Post-Reaction & Cleanup:
-
Quenching: Be cautious when quenching reactions. This step should be done slowly and, if exothermic, with appropriate cooling.
-
Decontamination: Thoroughly decontaminate all glassware that has come into contact with the chemical using an appropriate solvent.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination: first gloves, then face shield, goggles, and finally the lab coat. Always wash hands thoroughly with soap and water after removing PPE.[13]
The following diagram illustrates the logical workflow for safely handling this chemical.
Caption: Workflow for handling this compound.
Emergency Preparedness & Disposal Plan
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water. If irritation or a rash develops, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for waste disposal.[8] Ensure the area is well-ventilated.[6] Do not allow the chemical to enter drains.[2]
Disposal Plan: As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Collect all waste (excess solid, contaminated consumables, and solutions) in a designated, properly labeled hazardous waste container for "Halogenated Organic Waste."
-
Labeling: The container must be clearly labeled with the chemical name and the associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by certified waste disposal personnel.[14][15] Adhere to your institution's specific waste management guidelines.
By integrating these expert-driven protocols into your laboratory practice, you build a self-validating system of safety that protects you, your colleagues, and your research.
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Safety Tipsheets & Best Practices. American Chemical Society.[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
